7-epi Jasmonic acid
Description
Properties
IUPAC Name |
2-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJFBWYDHIGLCU-QKMQQOOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@H](CCC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501046909 | |
| Record name | 7-Isojasmonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 7-Epijasmonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0303804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62653-85-4 | |
| Record name | 7-Isojasmonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62653-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Isojasmonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"7-epi Jasmonic acid biosynthesis pathway in Arabidopsis"
An In-depth Technical Guide to the 7-epi-Jasmonic Acid Biosynthesis Pathway in Arabidopsis
Introduction
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that play critical roles in regulating plant growth, development, and defense against biotic and abiotic stresses.[1] The biosynthesis of jasmonates originates from fatty acids in chloroplasts and is completed through a series of enzymatic reactions in the peroxisomes.[2] The initial product of this pathway is (+)-7-iso-JA (a stereoisomer also referred to as 7-epi-JA), which can then be converted into various biologically active derivatives, most notably the conjugate (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), the primary ligand for JA signaling.[3] This technical guide provides a comprehensive overview of the 7-epi-Jasmonic acid biosynthesis pathway in the model organism Arabidopsis thaliana, detailing the enzymatic steps, quantitative data, and key experimental protocols for its study.
The Core Biosynthesis Pathway
The biosynthesis of jasmonic acid is a well-defined pathway that spans two cellular compartments: the chloroplast and the peroxisome.[4] It begins with the release of α-linolenic acid (α-LeA) from chloroplast membranes.
-
Chloroplast-Localized Steps :
-
Lipase Activity : The pathway is initiated by the release of α-linolenic acid (18:3) from galactolipids in the chloroplast membranes. Phospholipases, such as DONGLE (DGL) and DEFECTIVE IN ANTHER DEHISCENCE 1 (DAD1), are involved in this initial step.[2][5]
-
Oxygenation : α-linolenic acid is oxygenated by 13-LIPOXYGENASE (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[6]
-
Dehydration and Cyclization : The 13-HPOT is then converted into an unstable allene (B1206475) oxide by ALLENE OXIDE SYNTHASE (AOS) .[5] This intermediate is subsequently cyclized by ALLENE OXIDE CYCLASE (AOC) to produce cis-(+)-12-oxophytodienoic acid (OPDA).[7]
-
-
Peroxisome-Localized Steps :
-
Import : OPDA is transported from the chloroplast to the peroxisome via a transporter known as COMATOSE (CTS).[6]
-
Reduction : Inside the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-OXOPHYTODIENOATE REDUCTASE 3 (OPR3) .[7]
-
β-Oxidation : The resulting intermediate undergoes three cycles of β-oxidation. This process involves the sequential action of ACYL-COA OXIDASE (ACX) , a multifunctional protein (MFP), and 3-KETOACYL-COA THIOLASE (KAT).[7] This shortening of the carboxylic acid side chain yields (+)-7-iso-Jasmonic Acid.
-
-
Cytoplasmic Conjugation :
Key Enzymes in Jasmonate Biosynthesis
The table below summarizes the core enzymes involved in the JA biosynthesis pathway in Arabidopsis thaliana.
| Enzyme Name | Gene Name(s) | Subcellular Location | Function |
| Lipoxygenase | LOX2 | Chloroplast | Dioxygenation of α-linolenic acid to 13-HPOT. |
| Allene Oxide Synthase | AOS | Chloroplast | Converts 13-HPOT to an unstable allene oxide.[7] |
| Allene Oxide Cyclase | AOC1, AOC2, AOC3 | Chloroplast | Catalyzes the cyclization of allene oxide to OPDA.[9] |
| 12-Oxophytodienoate Reductase | OPR3 | Peroxisome | Reduces the double bond in the cyclopentenone ring of OPDA.[7] |
| Acyl-CoA Oxidase | ACX1, ACX5 | Peroxisome | Catalyzes the first step of β-oxidation.[7] |
| 3-Ketoacyl-CoA Thiolase | KAT2 | Peroxisome | Performs the final step in each cycle of β-oxidation.[7] |
| JA-Amino Synthetase | JAR1 | Cytoplasm | Conjugates isoleucine to jasmonic acid to form JA-Ile.[8] |
Quantitative Data on Jasmonate Levels
The concentration of jasmonates in plant tissues is tightly regulated and can increase dramatically in response to stimuli like mechanical wounding. Quantitative analysis is crucial for understanding the dynamics of this pathway.
| Compound | Genotype / Condition | Concentration (pmol/g FW) | Reference |
| JA-Ile | Wild Type (Col-0) | 29.6 | [8] |
| JA-Ile | jar1-1 mutant | ~4.0 (Over 7-fold lower than WT) | [8] |
| OPDA | Unwounded Leaf | ~150 | [10] |
| OPDA | Wounded Leaf (1h post-wounding) | ~1100 | [10] |
| JA | Unwounded Leaf | ~40 | [10] |
| JA | Wounded Leaf (1h post-wounding) | ~1200 | [10] |
| JA-Ile | Unwounded Leaf | ~10 | [10] |
| JA-Ile | Wounded Leaf (1h post-wounding) | ~350 | [10] |
Data are approximated from published figures and text for illustrative purposes.
Experimental Protocols
Protocol 1: Quantification of Jasmonates by LC-MS/MS
This protocol outlines a common method for the extraction and quantification of jasmonates from Arabidopsis leaf tissue, based on methodologies described in the literature.[10][11][12]
1. Sample Collection and Preparation:
-
Harvest Arabidopsis leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Weigh the frozen tissue (typically 100 mg).
-
Homogenize the tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
2. Extraction:
-
To the powdered tissue, add 1.0 mL of an ice-cold extraction solvent (e.g., methanol (B129727) or an aqueous methanol solution).[10][12]
-
Add internal standards at this stage for absolute quantification. Common standards include deuterium-labeled compounds like D₆-JA and D₆-JA-Ile.[10]
-
Vortex the mixture thoroughly and incubate at 4°C with shaking for 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. Collect the supernatant.
3. Purification (Solid-Phase Extraction - SPE):
-
The crude extract can be purified to remove interfering compounds. An Oasis HLB column is often used.[12]
-
Condition the SPE column with methanol followed by water.
-
Load the supernatant onto the column.
-
Wash the column with a low-percentage methanol solution to remove polar impurities.
-
Elute the jasmonates with a high-percentage methanol solution (e.g., 80% methanol).[12]
-
Evaporate the eluent to dryness under a stream of nitrogen.
4. Analysis by UPLC-nanoESI-MS/MS:
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 10% methanol).
-
Inject the sample into an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[13]
-
Separate the different jasmonates based on their retention time on the chromatography column.
-
Detect and quantify the compounds using mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Generating and maintaining jasmonic acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]
- 8. The Oxylipin Signal Jasmonic Acid Is Activated by an Enzyme That Conjugates It to Isoleucine in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of jasmonic acid biosynthetic genes inhibits Arabidopsis growth in response to low boron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Holistic Approach to Analyze Systemic Jasmonate Accumulation in Individual Leaves of Arabidopsis Rosettes Upon Wounding [frontiersin.org]
- 11. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
The Discovery and Isolation of 7-epi-Jasmonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 7-epi-jasmonic acid, a biologically active stereoisomer of jasmonic acid. It details the initial discovery and isolation from fungal cultures, outlines modern experimental protocols for its purification and analysis, and presents key quantitative and spectroscopic data. Furthermore, this guide illustrates the pivotal role of 7-epi-jasmonic acid in the jasmonate signaling pathway, a critical component of plant defense and development.
Introduction: The Jasmonate Family of Phytohormones
Jasmonates are a class of lipid-derived plant hormones that play crucial roles in regulating a wide array of physiological processes, including growth, development, and responses to biotic and abiotic stress.[1][2] Jasmonic acid (JA) and its derivatives are synthesized from linolenic acid via the octadecanoid pathway.[1] The discovery of jasmonates dates back to the isolation of methyl jasmonate from the essential oil of Jasminum grandiflorum.[3] Subsequent research identified jasmonic acid as a potent plant growth regulator.[1][3]
Jasmonic acid possesses two chiral centers, leading to the existence of four stereoisomers. Among these, (+)-7-iso-jasmonic acid, also known as 7-epi-jasmonic acid, has been identified as a major and biologically active form of the hormone.[3][4] This guide focuses specifically on the discovery and isolation of this important stereoisomer.
Discovery and Initial Isolation of 7-epi-Jasmonic Acid
The first isolation of (+)-7-iso-jasmonic acid was not from a plant, but from the culture filtrate of the fungus Lasiodiplodia theobromae (also known by its synonym Botryodiplodia theobromae).[3][4] This discovery was significant as it demonstrated that jasmonates were not exclusive to the plant kingdom. The initial studies by Aldridge et al. in 1971 and later, more detailed work by Miersch et al. in 1987, laid the groundwork for understanding the production of this compound by microorganisms.[3][4][5]
Fungal Culture and Fermentation
The production of 7-epi-jasmonic acid was achieved through the submerged fermentation of Lasiodiplodia theobromae. While the original papers provide specific culture conditions, a general protocol is as follows:
-
Fungal Strain: Lasiodiplodia theobromae (e.g., strain D7/2).[3][4]
-
Culture Medium: A suitable liquid medium, such as Czapek medium or a basal salt broth, is used to support fungal growth and metabolite production.[3][6]
-
Incubation: The fungus is cultured for a period of 7 to 14 days under static or agitated conditions at a controlled temperature, typically around 25-30°C.[6][7]
Extraction and Purification Workflow
The general workflow for the isolation of 7-epi-jasmonic acid from the fungal culture filtrate involves several key steps, as depicted in the diagram below.
References
- 1. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production [PeerJ] [peerj.com]
- 2. researchgate.net [researchgate.net]
- 3. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Metabolites of Lasiodiplodia theobromae - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
The Natural Occurrence of 7-epi Jasmonic Acid in Plant Species: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Jasmonates, a class of lipid-derived phytohormones, are pivotal regulators of plant growth, development, and defense. Within this class, (+)-7-epi-jasmonic acid ((+)-7-iso-JA) emerges as a crucial, biologically active precursor. Initially synthesized via the octadecanoid pathway, this isomer readily epimerizes to the more stable (-)-jasmonic acid. Understanding the natural occurrence, biosynthesis, and signaling of 7-epi-JA is fundamental for leveraging its potential in agriculture and pharmacology. This technical guide provides an in-depth overview of the natural distribution of 7-epi-JA, detailed experimental protocols for its quantification, and visual representations of its core biochemical pathways.
Introduction: The Significance of 7-epi Jasmonic Acid
Jasmonic acid (JA) and its derivatives are integral signaling molecules that orchestrate a plant's response to a myriad of environmental and developmental cues, from insect attacks and pathogen infections to fruit ripening and senescence.[1] The biosynthesis of jasmonates begins with α-linolenic acid and proceeds through the octadecanoid pathway, culminating in the production of (+)-7-epi-jasmonic acid.[2] This form is considered the more biologically active isomer, which subsequently converts to its more stable diastereomer, (-)-jasmonic acid, during extraction or cellular processes. The jasmonate family, including 7-epi-JA, has been identified across a vast spectrum of the plant kingdom, from algae and mosses to higher plants.[3]
Natural Occurrence and Quantitative Distribution
Jasmonates are ubiquitous in higher plants, though their concentration varies significantly depending on the tissue type, developmental stage, and the presence of external stressors.[4] Generally, the highest levels of jasmonates are found in reproductive tissues such as flowers, fruits, and developing seeds, as well as in young, actively growing leaves.[4][5] In contrast, mature organs like roots and fully developed leaves typically exhibit lower concentrations.[4]
Environmental insults, such as wounding or dehydration, can trigger a rapid, de novo synthesis of jasmonates.[5] For instance, in soybean leaves subjected to dehydration, JA levels can increase approximately five-fold within two hours.[5] This rapid accumulation underscores their role as critical stress-response hormones.
Data Presentation: Representative Jasmonate Concentrations in Plant Tissues
The following table summarizes the general distribution patterns of jasmonates, including the precursor 7-epi-JA, across various plant tissues. Absolute concentrations can vary widely based on species, specific conditions, and analytical methods.
| Plant Organ/Tissue | Relative Concentration | Key Functions & Observations | Supporting Citations |
| Flowers & Reproductive Tissues | High | Involved in pollen viability, flower development, and insect attraction for pollination. | [4][5][6] |
| Fruits & Pericarp | High | Modulates aspects of fruit ripening and defense against pathogens and herbivores. | [5] |
| Young Leaves & Seedlings | High | Highest levels often found in the youngest organs, playing a role in growth regulation and defense. | [5] |
| Hypocotyl Hook & Plumule | High | Concentrated in actively growing regions of seedlings. | [5] |
| Mature Leaves & Roots | Low | Basal levels are typically low but can increase dramatically in response to stress. | [4] |
| Wounded/Stressed Tissues | Very High (transient) | Rapid de novo synthesis is a hallmark of the plant defense response. | [5] |
Biosynthesis and Signaling Pathways
The Octadecanoid Pathway: Biosynthesis of this compound
The synthesis of 7-epi-JA is a well-characterized enzymatic cascade known as the octadecanoid pathway, which initiates in the chloroplasts and concludes in the peroxisomes.[7][8]
-
Initiation : The pathway begins with the release of α-linolenic acid from chloroplast membranes.[3][8]
-
Oxygenation : The enzyme Lipoxygenase (LOX) oxygenates α-linolenic acid to form 13-hydroperoxylinolenic acid.
-
Cyclization : Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) catalyze the subsequent conversion into 12-oxo-phytodienoic acid (OPDA).[4]
-
Final Steps : OPDA is transported to the peroxisome, where it undergoes reduction and three cycles of β-oxidation to yield (+)-7-epi-jasmonic acid.[4]
Jasmonate Signaling Cascade
The perception and transduction of the jasmonate signal are critical for activating downstream gene expression. The bioactive form is not JA itself, but its isoleucine conjugate, JA-Ile.[9]
-
Activation : JA is converted to (+)-7-iso-JA-Ile by the enzyme JAR1.[10]
-
Perception : JA-Ile acts as a "molecular glue," facilitating the interaction between its receptor, the F-box protein COI1, and JAZ (Jasmonate ZIM-domain) repressor proteins.[9][10]
-
Derepression : This interaction targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[9]
-
Gene Activation : The degradation of JAZ repressors liberates transcription factors (e.g., MYC2), which then activate the expression of numerous JA-responsive genes, initiating defense and developmental responses.[9][11]
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Jasmonic acid distribution and action in plants: regulation during development and response to biotic and abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Early signal transduction linking the synthesis of jasmonic acid in plant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jasmonic acid - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Role of (+)-7-iso-Jasmonic Acid in Plant Defense Mechanisms: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Jasmonates are a class of lipid-derived phytohormones that are indispensable for orchestrating plant defense responses against a wide range of biotic threats, including insect herbivores and necrotrophic pathogens. The biological activity of jasmonates is highly dependent on their stereochemistry. This technical guide provides an in-depth examination of the pivotal role of (+)-7-iso-jasmonic acid, also known as 7-epi-jasmonic acid. While jasmonic acid itself has low biological activity, its isoleucine conjugate, specifically the (+)-7-iso-jasmonoyl-L-isoleucine ((+)-7-iso-JA-Ile) stereoisomer, is now understood to be the primary endogenous bioactive hormone.[1][2] This molecule acts as a potent molecular glue, facilitating the interaction between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[3][4] This guide details the biosynthesis of this active form, the molecular mechanics of its perception, the downstream signaling cascade that activates defense gene expression, and provides key experimental protocols for its study.
Introduction: The Specificity of Jasmonate Signaling
The jasmonate signaling pathway is a cornerstone of plant immunity.[5] For years, jasmonic acid (JA) was considered the primary signaling molecule. However, research has revealed that the pathway's activation is exquisitely sensitive to the stereochemical configuration of the jasmonate molecule. Jasmonic acid possesses two chiral centers (at C3 and C7), giving rise to four possible stereoisomers. The biosynthetic pathway in plants primarily produces (+)-7-iso-jasmonic acid (with a 3R, 7S configuration).[6] This isomer can then epimerize to the more thermodynamically stable but biologically inactive (-)-jasmonic acid (3R, 7R configuration).[1][2]
Crucially, for signaling to occur, the jasmonate must be conjugated to an amino acid, most commonly L-isoleucine. It is the (+)-7-iso-JA-L-Ile conjugate that functions as the true, high-affinity ligand for the jasmonate co-receptor complex.[2][7] This technical guide will dissect the unique and essential role of the 7-epi form of jasmonic acid as the precursor to this master regulator of plant defense.
Biosynthesis and Bioactivation Pathway
The synthesis of the active jasmonate signal begins with the release of α-linolenic acid from chloroplast membranes, typically triggered by wounding or herbivore-associated elicitors. The pathway proceeds through several enzymatic steps in the chloroplast and peroxisome, culminating in the formation of (+)-7-iso-JA. This molecule is then transported to the cytoplasm where it is conjugated to L-isoleucine by the enzyme JASMONATE RESISTANT 1 (JAR1) to yield the bioactive hormone, (+)-7-iso-JA-Ile.
The Signaling Cascade: Stereospecific Perception and Signal Transduction
In the absence of a threat, plant defense genes are held in a repressed state. JAZ proteins bind to and inhibit transcription factors, such as MYC2 , preventing them from activating gene expression.[8] The perception of (+)-7-iso-JA-Ile initiates a rapid de-repression mechanism.
-
Co-Receptor Formation : (+)-7-iso-JA-Ile acts as a molecular glue, promoting the formation of a ternary co-receptor complex consisting of the F-box protein COI1 (a component of an SCF E3 ubiquitin ligase complex) and the C-terminal Jas motif of a JAZ repressor protein.[9][10]
-
Stereospecific Recognition : Structural studies have revealed a binding pocket on COI1 that specifically accommodates the (3R, 7S) configuration of (+)-7-iso-JA-Ile with high affinity.[9][11] The inactive (-)-JA-Ile isomer does not fit optimally into this pocket and thus fails to promote the COI1-JAZ interaction.[1][2]
-
JAZ Ubiquitination and Degradation : The formation of the COI1-(+)-7-iso-JA-Ile-JAZ complex targets the JAZ protein for ubiquitination by the SCFCOI1 complex.
-
Transcriptional Activation : The polyubiquitinated JAZ protein is subsequently degraded by the 26S proteasome. This degradation frees the MYC2 transcription factor, which can then bind to the promoter regions of early jasmonate-responsive genes, activating a massive transcriptional reprogramming geared towards defense.[8]
Quantitative Impact on Plant Defense
Activation of the jasmonate pathway by (+)-7-iso-JA-Ile leads to the synthesis of a wide array of chemical and physical defenses. The quantitative impact of this signaling is profound, leading to enhanced resistance against herbivores and pathogens.
Data Presentation
The following tables summarize quantitative data from studies where the jasmonate pathway, endogenously triggered by the active (+)-7-iso-JA-Ile, was induced to measure its effect on plant defense.
Table 1: Effect of Jasmonate Pathway Induction on Nicotine (B1678760) Production and Herbivore Resistance in Nicotiana attenuata
| Treatment Group | Mean Nicotine Concentration (% dry mass ± SEM) | Leaf Area Consumed by Herbivore (cm² ± SEM) |
| Control Plants | 0.74 ± 0.05 | 2.73 ± 0.52 |
| MeJA-Treated Plants | 0.97 ± 0.06 | 0.25 ± 0.08 |
| Statistical Significance | P = 0.001 | - |
Data synthesized from Baldwin (1998).[12] Methyl jasmonate (MeJA) was used as an elicitor to activate the jasmonate signaling pathway. MeJA treatment significantly increased nicotine levels and reduced herbivory by T. pallidipennis nymphs.[12]
Table 2: Jasmonate Levels and Herbivore Preference in Wild-Type vs. JA-Deficient Tomato (Solanum lycopersicum)
| Plant Genotype | Jasmonate Level (pmol/g FW ± SD) | Herbivore Leaf Disc Preference (%) |
| Unwounded | ||
| Wild-Type (WT) | JA: 370, JA-Ile: 140 | 22% |
| OPR3-RNAi (JA-deficient) | JA: 230, JA-Ile: 95 | 78% |
| Wounded | ||
| Wild-Type (WT) | JA: ~7,000, JA-Ile: ~4,900 | - |
| OPR3-RNAi (JA-deficient) | No significant increase | - |
Data synthesized from Bosch et al. (2014).[13] OPR3-RNAi plants are deficient in the production of JA and JA-Ile from their precursor OPDA.[13] This deficiency leads to a strong preference by Manduca sexta larvae for the mutant leaves in dual-choice tests.[13]
Key Experimental Protocols
Investigating the role of 7-epi-JA requires precise methodologies for quantification and for studying molecular interactions.
Protocol: Quantification of Jasmonates by LC-MS/MS
This protocol outlines a standard method for the extraction, purification, and quantification of jasmonates from plant tissue.[14][15][16]
1. Sample Preparation: a. Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt all metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. Do not allow the sample to thaw. c. Transfer the frozen powder to a pre-weighed 2 mL microcentrifuge tube.
2. Extraction: a. Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol, 1% acetic acid) containing deuterated internal standards (e.g., ²H₆-JA, ²H₂-JA-Ile) to the frozen tissue powder.[14] b. Vortex vigorously for 1 minute and incubate on a shaker at 4°C for 30-60 minutes. c. Centrifuge at 16,000 x g for 15 minutes at 4°C. d. Carefully transfer the supernatant to a new tube.
3. Purification (Solid-Phase Extraction - SPE): a. Condition a C18 SPE cartridge by passing 1 mL of 100% methanol, followed by 1 mL of 1% acetic acid (equilibration buffer).[14] b. Load the supernatant from step 2d onto the conditioned cartridge. c. Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities. d. Elute the jasmonates with 1.5-2 mL of elution buffer (e.g., 80% acetonitrile (B52724), 1% acetic acid) into a clean collection tube.[14]
4. Analysis: a. Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. b. Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile with 0.1% formic acid). c. Centrifuge to pellet any debris and transfer the clear solution to an autosampler vial. d. Inject the sample into an LC-MS/MS system equipped with a C18 column and run a gradient elution program to separate the compounds. e. Quantify the analytes using multiple reaction monitoring (MRM) mode, comparing the peak areas of the endogenous compounds to their corresponding deuterated internal standards.
Protocol: In Vitro Pull-Down Assay for COI1-JAZ Interaction
This assay demonstrates the hormone-dependent interaction between COI1 and a JAZ protein.[17]
1. Protein Expression: a. Express a "bait" protein, such as a JAZ protein fragment containing the Jas motif, fused to an affinity tag (e.g., Maltose Binding Protein - MBP) in E. coli. b. Express a "prey" protein, such as COI1 tagged with an epitope (e.g., c-Myc), in a suitable system (e.g., transgenic plants, insect cells).
2. Bait Immobilization: a. Lyse the E. coli cells expressing the MBP-JAZ bait protein. b. Incubate the crude lysate with amylose (B160209) resin beads. The MBP tag will bind to the amylose, immobilizing the JAZ bait protein. c. Wash the beads several times with a wash buffer to remove unbound proteins.
3. Prey Interaction: a. Prepare a crude protein extract from the plant tissue expressing the COI1-Myc prey protein. b. Aliquot the immobilized MBP-JAZ beads into separate tubes. c. To each tube, add the COI1-Myc plant extract. d. Add the treatment solution: (+)-7-iso-JA-Ile (test), (-)-JA-Ile (negative control), or a solvent control (e.g., ethanol). e. Incubate the tubes with gentle rotation for 1-2 hours at 4°C to allow for protein interaction.
4. Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads extensively with wash buffer (containing the respective hormone treatment) to remove non-specifically bound proteins. c. Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
5. Detection: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane for Western blotting. c. Probe the membrane with an anti-Myc antibody to detect the presence of the pulled-down COI1-Myc prey protein. A strong band in the (+)-7-iso-JA-Ile lane, and a weak or absent band in the control lanes, confirms the hormone-dependent interaction.
Conclusion
The role of 7-epi-jasmonic acid in plant defense is both specific and paramount. It serves as the direct precursor to (+)-7-iso-JA-Ile, the only endogenous jasmonate stereoisomer with high biological activity. The activation of the entire jasmonate defense signaling cascade is contingent upon the precise stereochemical structure of this molecule, which allows it to function as a molecular glue for the COI1-JAZ co-receptor. This specificity provides a clear mechanism for the tight regulation of costly but effective plant defenses. Understanding this molecular lock-and-key system is crucial for researchers in plant science and offers potential avenues for the development of novel compounds to modulate plant immunity in agricultural and pharmaceutical contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-7-iso-Jasmonoyl-L-isoleucine is the endogenous bioactive jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two distinct modes of action of molecular glues in the plant hormone co-receptor COI1-JAZ system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JASMONATE-TRIGGERED PLANT IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endogenous Bioactive Jasmonate Is Composed of a Set of (+)-7-iso-JA-Amino Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of JAZ repression of MYC transcription factors in jasmonate signalling (Journal Article) | OSTI.GOV [osti.gov]
- 9. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 12. Jasmonate-induced responses are costly but benefit plants under attack in native populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Jasmonic Acid and Its Precursor 12-Oxophytodienoic Acid Control Different Aspects of Constitutive and Induced Herbivore Defenses in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 16. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pull-down analysis of interactions among jasmonic acid core signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
7-epi-Jasmonic Acid and its Derivatives in Plant Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasmonates, a class of lipid-derived phytohormones, are pivotal regulators of plant growth, development, and defense. Among these, 7-epi-jasmonic acid, also known as (+)-7-iso-jasmonic acid, and its derivatives are key signaling molecules. This technical guide provides an in-depth overview of the biosynthesis, perception, and signal transduction of 7-epi-jasmonic acid, with a focus on its role in various plant developmental processes. Detailed experimental protocols for the extraction, quantification, and application of jasmonates are provided, alongside quantitative data on their endogenous levels and physiological effects. Furthermore, this guide illustrates the core signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms governing jasmonate action.
Introduction
Jasmonic acid (JA) and its related compounds, collectively termed jasmonates (JAs), are ubiquitous in higher plants, where they orchestrate a wide array of physiological processes, from seed germination and root growth to flowering and senescence.[1][2] The stereoisomer (+)-7-iso-jasmonic acid ((+)-7-epi-JA) is a major biologically active form, which can epimerize to the more stable (-)-jasmonic acid.[3][4] The most bioactive form is widely considered to be the isoleucine conjugate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[5] This guide delves into the multifaceted roles of 7-epi-JA and its derivatives in plant development, providing a technical resource for researchers in plant biology and related fields.
Biosynthesis and Metabolism
The biosynthesis of jasmonates initiates from α-linolenic acid in the chloroplasts and concludes in the peroxisomes.[4][6] The pathway, known as the octadecanoid pathway, involves a series of enzymatic reactions.
Key enzymes in the jasmonate biosynthetic pathway include:
-
Lipoxygenase (LOX): Catalyzes the initial oxygenation of α-linolenic acid.[7]
-
Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC): Convert the hydroperoxide intermediate into 12-oxophytodienoic acid (OPDA).[7]
-
OPDA Reductase (OPR): Reduces OPDA within the peroxisome.
-
Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and L-3-ketoacyl CoA thiolase (KAT): Perform three cycles of β-oxidation to shorten the carboxylic acid side chain, yielding (+)-7-iso-jasmonic acid.[4]
Once synthesized, (+)-7-iso-JA can be converted into various derivatives, including the highly active JA-Ile, catalyzed by JA-amino acid synthetase (JAR1) .[5] Other modifications include methylation to form methyl jasmonate (MeJA), hydroxylation, and glucosylation.[1][4]
Signaling Pathway
The perception and signaling of jasmonates are centered around a well-defined molecular mechanism involving three core components: the F-box protein CORONATINE INSENSITIVE1 (COI1) , JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2 .[8]
In the absence of JA-Ile, JAZ proteins bind to and repress MYC2, thereby inhibiting the transcription of JA-responsive genes.[9] Upon biotic or abiotic stress, JA-Ile levels rise and it acts as a molecular glue, promoting the interaction between COI1 and JAZ proteins.[8] This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[9] The degradation of JAZ proteins releases MYC2, allowing it to activate the expression of downstream target genes that regulate various aspects of plant development and defense.[8]
Signaling Pathway Diagram
Role in Plant Development
Jasmonates are integral to numerous developmental processes throughout the plant life cycle.
Root Growth
Jasmonic acid is a potent inhibitor of primary root growth.[10] This inhibition is mediated through the canonical COI1-JAZ-MYC2 signaling pathway.[11] Exogenous application of MeJA has been shown to enhance aluminum-induced root growth inhibition in a concentration-dependent manner.[12] Conversely, jasmonates can promote the formation of lateral and adventitious roots, often in crosstalk with auxin signaling.[10][13]
Flower and Seed Development
Jasmonates play a crucial role in reproductive development, including flower and seed development.[14][15] They are essential for pollen maturation and dehiscence, and mutants deficient in JA biosynthesis or signaling are often male-sterile.[15] The levels of various jasmonate compounds are spatially and temporally regulated within floral organs.[14] In tomato, OPDA is involved in embryo development.[15]
Senescence
Jasmonic acid is a known promoter of leaf senescence.[16] It induces the expression of senescence-associated genes and contributes to the degradation of chlorophyll (B73375) and other macromolecules.[16]
Other Developmental Processes
Jasmonates are also involved in:
-
Tuber formation in potatoes.[17]
-
Tendril coiling in climbing plants.[17]
-
Trichome formation as a defense mechanism against herbivores.[18]
-
Fruit ripening , often in conjunction with ethylene.[16]
Data Presentation
Table 1: Endogenous Levels of Jasmonates in Plant Tissues
| Plant Species | Tissue | Compound | Concentration (ng/g fresh weight) | Reference |
| Glycine max (Soybean) | Young Leaves | JA | ~100-200 | [19] |
| Glycine max (Soybean) | Flowers | JA | ~200-300 | [19] |
| Glycine max (Soybean) | Pericarp | JA | ~300-400 | [19] |
| Glycine max (Soybean) | Hypocotyl Hook | JA | ~250 | [19] |
| Oryza sativa (Rice) | Young Panicles (Control) | MeJA | ~5 | [20] |
| Oryza sativa (Rice) | Young Panicles (Transgenic) | MeJA | ~30 (6-fold increase) | [20] |
| Oryza sativa (Rice) | Young Panicles (Drought) | MeJA | ~95 (19-fold increase) | [20] |
| Various | General Range | JAs | 10 - 100 | [1] |
Note: These values are illustrative and can vary significantly based on plant age, developmental stage, and environmental conditions.
Table 2: Concentration-Dependent Effects of Jasmonates on Plant Development
| Plant System | Treatment | Concentration | Observed Effect | Reference |
| Arabidopsis thaliana seedlings | MeJA | ≤0.5 nM | Enhanced Al-induced root growth inhibition | [12] |
| Arabidopsis thaliana cell culture | MeJA | 50 µM | Minor shift (2%) towards G2 phase in cell cycle | [18] |
| Arabidopsis thaliana cell culture | MeJA | 200 µM | 40% of cells obstructed in G2 phase (doubling) | [18] |
| Pinus sylvestris seedlings | JA | 0.25 mM | Increased antioxidative enzyme activity | [21] |
| Pinus sylvestris seedlings | JA | 1.25 mM | Decreased total phenolic content and chlorophylls (B1240455) in some genotypes | [21] |
| Oryza sativa | Exogenous MeJA | Not specified | 59.4% reduction in spikelets per panicle | [20] |
| Oryza sativa | Exogenous MeJA | Not specified | 75.2% reduction in seed filling rate | [20] |
Experimental Protocols
Protocol for Jasmonate Extraction and Quantification by LC-MS/MS
This protocol outlines a robust method for the extraction and quantification of jasmonates from plant tissue, suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][22]
Materials and Reagents:
-
Plant Tissue: 20-100 mg, flash-frozen in liquid nitrogen.
-
Extraction Solvent: 80% Acetonitrile or 80% Methanol with 1% Acetic Acid in ultrapure water.[8]
-
Internal Standards: Deuterated standards (e.g., ²H₆-JA, ²H₂-JA-Ile) for accurate quantification.[8]
-
Solid-Phase Extraction (SPE): C18 SPE cartridges.[8]
-
SPE Wash Solution: 1% Acetic Acid in ultrapure water.[8]
-
SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid.[8]
-
Reconstitution Solvent: Typically the initial mobile phase of the LC-MS/MS method.[8]
-
Equipment: Mortar and pestle, microcentrifuge tubes, bead mill homogenizer (optional), refrigerated centrifuge (4°C), SPE manifold, vacuum concentrator or nitrogen evaporator.
Procedure:
-
Homogenization: Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle or using a bead mill homogenizer. It is critical to prevent the sample from thawing.[8]
-
Extraction: Transfer the frozen powder to a microcentrifuge tube. Add the appropriate volume of internal standards and 1 mL of cold extraction solvent. Vortex thoroughly and incubate on a shaker for 1-2 hours at 4°C.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[8]
-
SPE Cartridge Preparation: Condition the C18 SPE cartridge by passing 1 mL of 100% Methanol, followed by 1 mL of ultrapure water, and finally 1 mL of 1% Acetic Acid (Wash Solution). Do not let the cartridge run dry.[8]
-
Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge. Allow it to pass through slowly.
-
Washing: Wash the cartridge with 1 mL of 1% Acetic Acid to remove polar impurities.[8]
-
Elution: Place a clean collection tube in the manifold. Elute the retained jasmonates with 1 mL of the SPE Elution Solution.[8]
-
Drying: Evaporate the eluate to complete dryness using a vacuum concentrator or under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the reconstitution solvent. Vortex and centrifuge to pellet any insoluble material.[8]
-
Analysis: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Protocol for Methyl Jasmonate (MeJA) Treatment of Arabidopsis thaliana
This protocol describes a common method for treating Arabidopsis seedlings with MeJA to study gene expression and other physiological responses.
Materials:
-
Arabidopsis thaliana seedlings (e.g., 2-week-old grown on plates or in soil).
-
Methyl Jasmonate (MeJA) stock solution (e.g., in ethanol (B145695) or DMSO).
-
Aqueous solution (e.g., 0.5% [v/v] ethanol) for dilution.
-
Spray bottle or airtight container for vapor treatment.
-
Growth chamber with controlled light and temperature.
Procedure (Spray Application):
-
Prepare MeJA Solution: Prepare the desired concentration of MeJA (e.g., 50-100 µM) by diluting the stock solution in the aqueous solution. Prepare a mock solution (e.g., 0.5% ethanol) as a control.
-
Treatment: Evenly spray the Arabidopsis plants with the MeJA or mock solution.
-
Incubation: Place the treated plants in a growth chamber under controlled conditions (e.g., 22°C, 16-h light/8-h dark photoperiod).
-
Harvesting: Harvest the plant material at desired time points (e.g., 1, 3, 6, 12, 24 hours) after treatment. Flash-freeze the samples in liquid nitrogen and store at -80°C until further analysis (e.g., RNA extraction for gene expression studies).
Experimental Workflow Diagram
Conclusion
7-epi-Jasmonic acid and its derivatives are central players in the intricate network of phytohormonal regulation of plant development and stress responses. The core signaling module of COI1-JAZ-MYC2 provides a framework for understanding how jasmonate signals are perceived and transduced to elicit specific physiological outcomes. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers aiming to investigate the diverse functions of jasmonates. Future research will likely focus on the crosstalk between jasmonates and other hormonal pathways, as well as the identification of novel components in the jasmonate signaling cascade, which could have significant implications for crop improvement and the development of new plant growth regulators.
References
- 1. Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Therapeutic Potential of Jasmonic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jasmonates and Plant Salt Stress: Molecular Players, Physiological Effects, and Improving Tolerance by Using Genome-Associated Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Jasmonate-regulated root growth inhibition and root hair elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Jasmonic Acid Enhances Al-Induced Root Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Mapping methyl jasmonate-mediated transcriptional reprogramming of metabolism and cell cycle progression in cultured Arabidopsis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Jasmonic acid distribution and action in plants: regulation during development and response to biotic and abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methyl Jasmonate Reduces Grain Yield by Mediating Stress Signals to Alter Spikelet Development in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Intracellular Localization of 7-epi Jasmonic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the subcellular compartmentalization of 7-epi jasmonic acid biosynthesis. It details the enzymatic pathways, presents quantitative data, outlines experimental protocols for localization studies, and visualizes the intricate processes involved.
Introduction to this compound and its Biosynthesis
Jasmonates are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and responses to a wide array of biotic and abiotic stresses.[1][2] The initial biologically active form synthesized in the pathway is (+)-7-iso-jasmonic acid, often referred to as 7-epi-jasmonic acid, which can then be converted to other bioactive forms.[3][4] The synthesis of 7-epi-jasmonic acid is a highly regulated and compartmentalized process, involving the coordinated action of enzymes located in distinct subcellular organelles, primarily the chloroplasts and peroxisomes.[5][6][7][8][9][10] Understanding the precise intracellular localization of this biosynthetic pathway is crucial for elucidating the mechanisms of jasmonate signaling and for developing strategies to modulate these pathways for crop improvement and therapeutic applications.
The Compartmentalized Pathway of this compound Synthesis
The biosynthesis of 7-epi-jasmonic acid is a classic example of metabolic channeling, where intermediates are synthesized in one organelle and subsequently transported to another for further conversion. This spatial separation allows for tight regulation and integration with other metabolic pathways. The entire process can be divided into three main stages based on location: synthesis of the precursor 12-oxo-phytodienoic acid (OPDA) in the chloroplast, conversion of OPDA to 7-epi-jasmonic acid in the peroxisome, and subsequent metabolism and signaling in the cytoplasm and nucleus.[5][6][7][8][9][10]
Chloroplast: The Site of Precursor Synthesis
The journey of 7-epi-jasmonic acid synthesis begins in the chloroplasts, where the initial substrate, α-linolenic acid, is released from galactolipids in the chloroplast membranes by the action of phospholipases.[11] A series of enzymatic reactions then converts α-linolenic acid into the key intermediate, 12-oxo-phytodienoic acid (OPDA).[6][11]
The key enzymes involved in this chloroplastic stage are:
-
Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[11]
-
Allene (B1206475) Oxide Synthase (AOS): AOS then converts 13-HPOT into an unstable allene oxide.[11]
-
Allene Oxide Cyclase (AOC): Finally, AOC catalyzes the cyclization of the allene oxide to produce the stable cyclopentenone, (+)-12-oxophytodienoic acid (OPDA).[11]
Transport from Chloroplast to Peroxisome
Once synthesized, OPDA must be transported from the chloroplast to the peroxisome for the subsequent steps of the pathway. This transport across the two chloroplast membranes is a critical regulatory point. While the exact mechanism of export from the chloroplast is still under investigation, a protein named JASSY, located in the outer chloroplast envelope, has been identified as a facilitator of OPDA transport.[12] The import of OPDA into the peroxisome is mediated by a peroxisomal ATP-binding cassette (ABC) transporter known as COMATOSE (CTS) or PXA1.[13]
Peroxisome: The Hub of this compound Formation
Inside the peroxisome, OPDA undergoes reduction and a series of β-oxidation cycles to yield (+)-7-iso-jasmonic acid (7-epi-JA).[2][3][13]
The peroxisomal enzymes in this stage include:
-
12-oxophytodienoate Reductase 3 (OPR3): OPR3 reduces the double bond in the cyclopentenone ring of OPDA to form 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[13][14]
-
OPC-8:0 CoA Ligase 1 (OPCL1): This enzyme activates OPC-8:0 by attaching a Coenzyme A (CoA) molecule, a prerequisite for β-oxidation.[15]
-
β-Oxidation Enzymes: A set of three enzymes then carries out three successive rounds of β-oxidation to shorten the carboxylic acid side chain by six carbons:
The final product of this peroxisomal pathway is (+)-7-iso-jasmonoyl-CoA, which is then hydrolyzed to release free (+)-7-iso-jasmonic acid.[3]
Cytoplasm and Nucleus: Final Modifications and Signaling
Following its synthesis in the peroxisome, 7-epi-JA is transported to the cytoplasm. Here, it can be further metabolized into various derivatives.[5][6] A key modification is the conjugation with the amino acid isoleucine by the enzyme JASMONATE RESISTANT 1 (JAR1) to form the highly bioactive jasmonoyl-isoleucine (JA-Ile).[11] Both JA and JA-Ile can be transported into the nucleus to initiate the jasmonate signaling cascade, which involves the degradation of JAZ repressor proteins and the subsequent activation of transcription factors that regulate the expression of jasmonate-responsive genes.[5][9] A transporter, JAT1/AtABCG16, located in the plasma membrane and the nuclear envelope, has been shown to mediate the efflux of JA and the influx of JA-Ile into the nucleus.[7]
Data Presentation
Subcellular Localization of Key Enzymes in 7-epi-JA Synthesis
| Enzyme | Abbreviation | Subcellular Localization |
| Lipoxygenase | LOX | Chloroplast[11] |
| Allene Oxide Synthase | AOS | Chloroplast[11] |
| Allene Oxide Cyclase | AOC | Chloroplast[11] |
| 12-oxophytodienoate Reductase 3 | OPR3 | Peroxisome[13][14] |
| OPC-8:0 CoA Ligase 1 | OPCL1 | Peroxisome[15] |
| Acyl-CoA Oxidase | ACX | Peroxisome[14] |
| Multifunctional Protein | MFP | Peroxisome[14] |
| 3-ketoacyl-CoA Thiolase | KAT | Peroxisome[14] |
| Jasmonate Resistant 1 | JAR1 | Cytoplasm[11] |
Relative Concentrations of 7-epi-JA and its Precursors
Quantitative data on the absolute concentrations of jasmonates in subcellular compartments are scarce due to technical challenges in their measurement. However, studies on mutants and plants subjected to stimuli provide insights into the relative distribution and dynamics of these molecules.
| Compound | Condition/Mutant | Change in Concentration | Cellular Compartment |
| 12-oxo-phytodienoic acid (OPDA) | Wounding | Accumulation | Chloroplast[5] |
| Jasmonic Acid (JA) | cts mutant | Significantly reduced basal levels | Whole leaf[5] |
| Jasmonic Acid (JA) | Wounding in cts mutant | Slower and lower accumulation | Whole leaf[5] |
| Jasmonoyl-isoleucine (JA-Ile) | Stress stimulation | Accumulation | Cytoplasm and Nucleus[6] |
Kinetic Parameters of Key Enzymes
The determination of in vivo kinetic parameters for all enzymes in the 7-epi-JA pathway is an ongoing area of research. The complex, multi-compartmental nature of the pathway presents significant challenges. However, some in vitro kinetic data are available.
| Enzyme | Substrate | Km (µM) | Vmax (nkat/mg protein) | Organism |
| OPR3 | (9S,13S)-12-oxophytodienoic acid | 35 | 53.7 | Arabidopsis thaliana[5][12] |
Experimental Protocols
Determining the subcellular localization of enzymes is fundamental to understanding metabolic pathways. A combination of biochemical and cell biology techniques is typically employed.
Subcellular Fractionation and Western Blotting
This biochemical approach involves the physical separation of cellular organelles followed by the immunological detection of the protein of interest.
Protocol:
-
Tissue Homogenization: Homogenize fresh plant tissue (e.g., leaves) in a cold homogenization buffer using a blender or mortar and pestle. The buffer should be isotonic to maintain organelle integrity.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g) to pellet chloroplasts and mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g) to pellet microsomes (including peroxisomes). The final supernatant is the cytosolic fraction.
-
-
Density Gradient Centrifugation: For purer fractions, resuspend the pellets from differential centrifugation and layer them on top of a density gradient (e.g., sucrose (B13894) or Percoll). Centrifuge at high speed, allowing organelles to migrate to their isopycnic point.
-
Fraction Collection and Analysis: Carefully collect the separated fractions. Validate the purity of each fraction using marker enzyme assays (e.g., catalase for peroxisomes, chlorophyll (B73375) for chloroplasts).
-
Western Blotting:
-
Separate the proteins from each fraction by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific to the enzyme of interest.
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate. The presence of the protein in a specific fraction indicates its subcellular localization.
-
Green Fluorescent Protein (GFP) Tagging and Confocal Microscopy
This in vivo technique allows for the visualization of protein localization in living cells.
Protocol:
-
Gene Cloning: Clone the coding sequence of the gene of interest in-frame with the sequence for GFP in a plant expression vector.
-
Plant Transformation: Introduce the construct into plants (e.g., Arabidopsis thaliana) using a method like Agrobacterium-mediated transformation.
-
Microscopy:
-
Grow the transgenic plants and select a suitable tissue for imaging (e.g., root tips or leaf epidermis).
-
Use a confocal laser scanning microscope to visualize the GFP fluorescence.
-
To confirm localization, co-localize the GFP signal with either a known organellar marker (e.g., a fluorescent protein targeted to the peroxisome) or a specific organellar stain (e.g., MitoTracker for mitochondria). The overlap of the GFP signal with the marker signal confirms the subcellular localization of the fusion protein. This technique has been used to confirm the peroxisomal localization of OPCL1.[15]
-
Immunogold Labeling and Transmission Electron Microscopy (TEM)
This high-resolution technique provides precise localization of proteins at the ultrastructural level.
Protocol:
-
Tissue Fixation and Embedding: Fix small pieces of plant tissue in a solution that preserves both antigenicity and ultrastructure (e.g., a mixture of paraformaldehyde and glutaraldehyde). Dehydrate the tissue and embed it in a resin (e.g., LR White).
-
Ultrathin Sectioning: Cut ultrathin sections (50-70 nm) of the embedded tissue using an ultramicrotome and place them on TEM grids.
-
Immunolabeling:
-
Block non-specific binding sites on the sections.
-
Incubate the sections with a primary antibody specific to the enzyme of interest.
-
Wash the sections and then incubate with a secondary antibody conjugated to a colloidal gold particle of a specific size.
-
-
Staining and Imaging: Stain the sections with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast. Visualize the sections using a transmission electron microscope. The gold particles will appear as electron-dense dots, indicating the location of the target protein.
Mandatory Visualization
Caption: Overall pathway of this compound synthesis and signaling.
Caption: Experimental workflow for subcellular fractionation.
Conclusion
The synthesis of 7-epi-jasmonic acid is a sophisticated and highly organized process that relies on the compartmentalization of enzymes and intermediates within the plant cell. The chloroplasts and peroxisomes are the central hubs for the biosynthesis, while the cytoplasm and nucleus are the arenas for its final modifications and signaling activities. A thorough understanding of this spatial organization is paramount for manipulating jasmonate levels to enhance plant resilience and for exploring the therapeutic potential of these signaling molecules. Future research, aided by advancements in quantitative proteomics, metabolomics, and high-resolution imaging, will undoubtedly provide a more detailed picture of the dynamic regulation of 7-epi-jasmonic acid synthesis at the subcellular level.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]
- 4. The Crystal Structure of Arabidopsis thaliana Allene Oxide Cyclase: Insights into the Oxylipin Cyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of the β-oxidation gene 3-ketoacyl-CoA thiolase 2 (KAT2) is required for the timely onset of natural and dark-induced leaf senescence in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism, signaling, and transport of jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the specificity of allene oxide cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Structural Evidence for the Substrate Channeling of Rice Allene Oxide Cyclase in Biologically Analogous Nazarov Reaction [frontiersin.org]
- 10. Allene oxide cyclase - Wikipedia [en.wikipedia.org]
- 11. 12-oxophytodienoate reductase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The biosynthesis of jasmonic acid: a physiological role for plant lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Significance of 7-epi Jasmonic Acid Signaling: An In-depth Technical Guide
Abstract
Jasmonates (JAs) are a class of lipid-derived phytohormones that play a critical role in regulating plant defense, growth, and development. The jasmonate signaling pathway is a sophisticated network that has undergone significant evolution as plants adapted to terrestrial life. While jasmonoyl-isoleucine (JA-Ile) is recognized as the primary active ligand in angiosperms, the roles of other jasmonate stereoisomers, such as 7-epi-Jasmonic acid (7-epi-JA), are crucial for a comprehensive understanding of this signaling cascade from an evolutionary perspective. This technical guide provides an in-depth analysis of the evolutionary significance of 7-epi-JA signaling, detailing the core signaling pathway, its evolutionary divergence, quantitative comparisons of bioactivity, and key experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals working in plant biology, biochemistry, and related fields.
The Core Jasmonate Signaling Pathway
The canonical jasmonate signaling pathway is initiated by the perception of a bioactive jasmonate. This leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, thereby activating transcription factors (TFs) that regulate the expression of JA-responsive genes.
The key components of this pathway are:
-
CORONATINE INSENSITIVE 1 (COI1): An F-box protein that is part of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1. COI1 acts as the receptor for bioactive jasmonates.
-
Jasmonate ZIM-domain (JAZ) Proteins: A family of repressor proteins that, in the absence of a JA signal, bind to and inhibit the activity of various transcription factors.
-
MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of many JA-responsive genes.
In the presence of a bioactive jasmonate, a co-receptor complex is formed between COI1 and a JAZ protein, with the jasmonate molecule acting as a "molecular glue". This interaction targets the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome. The degradation of JAZ proteins releases MYC2 and other TFs, allowing them to activate the transcription of downstream target genes involved in defense and development.
Biosynthesis of 7-epi-Jasmonic Acid
Jasmonic acid is synthesized from α-linolenic acid via the octadecanoid pathway. This pathway involves enzymes in both the chloroplast and the peroxisome. The final step of the biosynthesis in the peroxisome yields (+)-7-iso-JA (also known as (+)-7-epi-JA). This stereoisomer can then be released into the cytoplasm where it can be conjugated to amino acids, such as isoleucine, to form the highly active (+)-7-iso-JA-Ile, or it can spontaneously epimerize to the more thermodynamically stable (-)-JA.
Evolutionary Divergence of Jasmonate Signaling
The jasmonate signaling pathway is ancient, with its core components being present in early land plants.[1] However, the specific jasmonate molecules that act as the primary ligands for the COI1 receptor have diverged throughout plant evolution.
The Ancestral Signal: OPDA Derivatives
In bryophytes, such as the liverwort Marchantia polymorpha, the jasmonate signaling pathway is conserved, but these plants do not synthesize JA or JA-Ile. Instead, the precursors 12-oxo-phytodienoic acid (OPDA) and dinor-OPDA act as the bioactive ligands for the COI1 receptor. This suggests that OPDA-based signaling represents the ancestral state of the jasmonate pathway in land plants.
Co-evolution of the COI1-JAZ Co-receptor and Ligand Specificity
The shift in ligand specificity from OPDA derivatives to JA-Ile in vascular plants is a result of the co-evolution of the COI1 receptor and JAZ repressor proteins. Studies have shown that specific amino acid changes in the ligand-binding pocket of COI1 are responsible for this switch in specificity. Furthermore, the JAZ proteins themselves have been shown to contribute to ligand specificity. In bryophytes and lycophytes, the COI1/JAZ co-receptor is capable of perceiving dn-OPDA, whereas in angiosperms, the evolution of JAZ proteins has restricted the binding to JA-Ile.
Bioactivity of 7-epi-Jasmonic Acid
While (+)-7-iso-JA-Ile is the most studied bioactive jasmonate in angiosperms, the unconjugated form, (+)-7-epi-JA, also possesses biological activity. However, direct quantitative comparisons of the bioactivity of 7-epi-JA with other jasmonates are limited in the literature. Most studies focus on the more stable (-)-JA or the highly active (+)-7-iso-JA-Ile.
The available data suggest that the stereochemistry at the C7 position is crucial for bioactivity. The epi configuration (7S) in (+)-7-epi-JA is the same as in the highly active (+)-7-iso-JA-Ile, suggesting that 7-epi-JA is likely a more potent signaling molecule than its epimer, (-)-JA.
Table 1: Comparative Binding Affinities of Jasmonate Derivatives to the COI1-JAZ Co-receptor
| Ligand | Co-receptor | Assay Type | Binding Affinity (Ki) | Reference |
| (+)-7-iso-JA-Ile | AtCOI1-AtJAZ6 | Radioligand Competition | 1.8 µM | [1] |
| (-)-JA-Ile | AtCOI1-AtJAZ6 | Radioligand Competition | 18 µM | [1] |
Key Experimental Methodologies
Root Growth Inhibition Assay
This bioassay is a classic method to quantify the biological activity of jasmonates, as they are potent inhibitors of primary root growth.
Protocol:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and plate them on Murashige and Skoog (MS) agar (B569324) medium supplemented with a range of concentrations of the jasmonate to be tested (e.g., 0.1, 1, 10, 50, 100 µM 7-epi-JA, (-)-JA, and (+)-7-iso-JA-Ile) and a solvent control.
-
Stratification and Growth: Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination. Transfer the plates to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C.
-
Measurement: After 7-10 days of growth, scan the plates and measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the average root length and standard deviation for each treatment. Plot the percentage of root growth inhibition relative to the solvent control against the logarithm of the jasmonate concentration. Determine the half-maximal effective concentration (EC50) for each compound.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the expression of JA-responsive genes, such as VSP1 and JAZ10, upon treatment with different jasmonates.
Protocol:
-
Plant Material and Treatment: Grow Arabidopsis thaliana (Col-0) seedlings in liquid MS medium for 10-14 days. Treat the seedlings with a specific concentration of the jasmonate of interest (e.g., 50 µM 7-epi-JA) or a solvent control for a defined period (e.g., 1, 3, 6 hours).
-
RNA Extraction and cDNA Synthesis: Harvest the seedlings, freeze them in liquid nitrogen, and extract total RNA using a suitable kit. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the target genes (VSP1, JAZ10) and a reference gene (e.g., ACTIN2).
-
Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and relative to the solvent control.
In Vitro Pull-Down Assay for COI1-JAZ Interaction
This assay is used to determine if a specific jasmonate can promote the interaction between the COI1 receptor and a JAZ repressor protein.
Protocol:
-
Protein Expression and Purification: Express and purify recombinant COI1 (often as a fusion protein, e.g., with a His-tag) and a JAZ protein (e.g., as a GST-fusion protein) from E. coli or another expression system.
-
Bait Immobilization: Immobilize the "bait" protein (e.g., GST-JAZ) on affinity beads (e.g., glutathione-agarose beads).
-
Interaction Assay: Incubate the immobilized bait protein with the "prey" protein (e.g., His-COI1) in a binding buffer in the presence of different concentrations of the jasmonate to be tested or a solvent control.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Detection: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the tags of the prey protein (e.g., anti-His antibody) to detect the interaction.
Conclusion and Future Perspectives
The evolution of jasmonate signaling is a fascinating example of how plants have adapted their chemical communication systems to respond to a changing environment. While JA-Ile has taken center stage as the primary bioactive jasmonate in higher plants, the role of other stereoisomers like 7-epi-Jasmonic acid should not be overlooked. As the direct precursor to both JA-Ile and the more stable (-)-JA, 7-epi-JA occupies a critical node in jasmonate metabolism and signaling.
The evolutionary conservation of the core signaling components across land plants, coupled with the divergence in ligand specificity, highlights the plasticity of this pathway. The ability of early land plants to utilize OPDA derivatives as signaling molecules suggests a more promiscuous ancestral receptor that became more specialized over evolutionary time.
Future research should focus on obtaining more quantitative data on the bioactivity of 7-epi-JA and other jasmonate stereoisomers. This will require the development of sensitive and specific assays to dissect the subtle differences in their signaling outputs. A deeper understanding of the structure-activity relationships of different jasmonates will not only provide insights into the evolution of this important signaling pathway but may also open up new avenues for the development of novel plant growth regulators and defense elicitors for agricultural and pharmaceutical applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 7-epi Jasmonic Acid for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-epi Jasmonic acid, a stereoisomer of jasmonic acid, is a key signaling molecule in plants, mediating responses to a variety of biotic and abiotic stresses. Its unique biological activities make it a molecule of significant interest in agricultural research, plant physiology, and the development of novel therapeutic agents. The synthesis and purification of high-purity this compound are crucial for accurate and reproducible research outcomes.
These application notes provide detailed protocols for two distinct methods for the synthesis of this compound: a straightforward approach involving the epimerization of commercially available methyl jasmonate, and a more complex stereoselective synthesis employing a Wittig reaction. Furthermore, comprehensive protocols for the purification of the target compound using high-performance liquid chromatography (HPLC) and column chromatography are presented.
Synthesis of this compound
Two primary routes for the synthesis of this compound are detailed below. The choice of method will depend on the availability of starting materials, required stereochemical purity, and the scale of the synthesis.
Method 1: Epimerization of Methyl Jasmonate followed by Hydrolysis
This method provides a convenient route to a mixture enriched in this compound, starting from the more readily available methyl jasmonate. The process involves a base-catalyzed epimerization at the C-7 position, followed by purification of the methyl ester and subsequent hydrolysis to the desired carboxylic acid.
Step 1: Epimerization of Methyl Jasmonate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve commercially available methyl jasmonate (a mixture of cis and trans isomers) in anhydrous methanol (B129727).
-
Base Addition: While stirring, add a catalytic amount of a suitable base, such as sodium methoxide (B1231860) or potassium tert-butoxide. The reaction mixture is then heated to reflux.
-
Reaction Monitoring: The progress of the epimerization can be monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically allowed to proceed until an equilibrium mixture of methyl jasmonate and methyl 7-epi-jasmonate is achieved (often approaching a 1:1 ratio).
-
Work-up: After cooling to room temperature, the reaction is quenched by the addition of a weak acid, such as acetic acid, to neutralize the base. The solvent is then removed under reduced pressure. The resulting crude mixture of methyl ester isomers is then subjected to purification.
Step 2: Hydrolysis of Methyl 7-epi-Jasmonate
-
Reaction Setup: The purified methyl 7-epi-jasmonate is dissolved in a suitable solvent system, such as a mixture of methanol and water.
-
Base Addition: An excess of a base, such as sodium hydroxide (B78521) or potassium hydroxide, is added to the solution.
-
Reaction Conditions: The mixture is heated under reflux with stirring. The hydrolysis is typically complete within a few hours.[1][2][3]
-
Work-up: After cooling, the methanol is removed under reduced pressure. The remaining aqueous solution is acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound.
-
Extraction: The product is then extracted with an organic solvent, such as ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.
| Parameter | Value/Condition |
| Starting Material | Methyl Jasmonate |
| Epimerization Base | Sodium methoxide or Potassium tert-butoxide |
| Epimerization Solvent | Anhydrous Methanol |
| Epimerization Temp. | Reflux |
| Hydrolysis Base | Sodium hydroxide or Potassium hydroxide |
| Hydrolysis Solvent | Methanol/Water |
| Hydrolysis Temp. | Reflux |
| Typical Yield | Variable, depends on purification efficiency |
Table 1: Summary of reaction conditions for the epimerization and hydrolysis method.
Method 2: Stereoselective Synthesis via Wittig Reaction
This method offers a more controlled, stereoselective route to epi-jasmonic acid, starting from a key aldehyde intermediate. This approach is particularly useful when high stereochemical purity is required.
Step 1: Preparation of the Phosphonium Ylide (Wittig Reagent)
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).[4]
-
Base Addition: Cool the suspension to 0°C in an ice bath and add a strong base, such as n-butyllithium or sodium hydride, dropwise with stirring. The formation of the orange-red ylide indicates a successful reaction.[5][6]
Step 2: Wittig Reaction
-
Aldehyde Addition: To the freshly prepared ylide solution at 0°C, add a solution of the starting aldehyde, all-cis-2-(2-hydroxy-5-vinylcyclopentyl)acetaldehyde, in anhydrous THF dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate.
Step 3: Oxidation to this compound
-
Oxidation Setup: Dissolve the crude intermediate from the Wittig reaction in acetone.[7][8]
-
Oxidant Addition: Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring. The color of the reaction mixture will change from orange to green, indicating the progress of the oxidation.[7][8][9][10][11]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding isopropanol. The mixture is then filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound.
| Parameter | Value/Condition |
| Wittig Reagent Precursor | Ethyltriphenylphosphonium bromide |
| Wittig Reaction Base | n-Butyllithium or Sodium Hydride |
| Wittig Reaction Solvent | Anhydrous Tetrahydrofuran (THF) |
| Oxidizing Agent | Jones Reagent (CrO₃ in H₂SO₄) |
| Oxidation Solvent | Acetone |
| Typical Yield | Moderate to good, depending on the purity of the intermediate |
Table 2: Summary of reaction conditions for the stereoselective synthesis via Wittig reaction.
Purification of this compound
High purity of this compound is essential for research applications. The following protocols detail two effective purification methods.
Method 1: High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of stereoisomers, providing high-purity this compound.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector is recommended.
-
Chiral Stationary Phase: A chiral column is essential for the separation of stereoisomers. A commonly used stationary phase for jasmonate isomers is a permethylated β-cyclodextrin column or a cellulose (B213188) tris(4-methylbenzoate) coated silica (B1680970) gel column.[12][13]
-
Mobile Phase: A normal-phase mobile phase, such as a mixture of n-hexane and isopropanol, is typically used. The exact ratio of the solvents should be optimized to achieve the best separation.
-
Detection: Monitor the elution profile at a wavelength where jasmonic acid absorbs, typically around 210 nm.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.
| Parameter | Value/Condition |
| Column Type | Chiral Stationary Phase (e.g., permethylated β-cyclodextrin) |
| Mobile Phase | n-Hexane/Isopropanol (optimized ratio) |
| Flow Rate | Dependent on column dimensions (e.g., 1-10 mL/min) |
| Detection Wavelength | ~210 nm |
| Expected Purity | >98% |
Table 3: Typical HPLC conditions for the purification of this compound.
Method 2: Column Chromatography
Column chromatography using silica gel is a more traditional and accessible method for the purification of this compound, particularly for larger quantities where HPLC may not be feasible.
-
Column Packing: Prepare a glass column packed with silica gel 60 (70-230 mesh) as the stationary phase, using a suitable solvent system as the eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane. The polarity gradient should be optimized to achieve good separation of this compound from its isomers and other impurities.
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by TLC.
-
Analysis of Fractions: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light or by staining with an appropriate reagent (e.g., potassium permanganate (B83412) stain).
-
Combining and Evaporation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
| Parameter | Value/Condition |
| Stationary Phase | Silica Gel 60 (70-230 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane |
| Monitoring | Thin-Layer Chromatography (TLC) |
| Expected Purity | >95% |
Table 4: Typical column chromatography conditions for the purification of this compound.
Visualizing the Synthesis and Purification Workflows
Caption: Overall workflow for the synthesis and purification of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Jones oxidation - Wikipedia [en.wikipedia.org]
- 8. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 9. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Simultaneous determination of jasmonic acid epimers as phytohormones by chiral liquid chromatography-quadrupole time-of-flight mass spectrometry and their epimerization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation of the four methyl jasmonate stereoisomers and their effects on selected chiral volatile compounds in red raspberries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-epi Jasmonic Acid Treatment in Plant Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 7-epi Jasmonic Acid as an elicitor to enhance the production of secondary metabolites in plant cell suspension cultures. Jasmonates, including jasmonic acid (JA) and its derivatives like methyl jasmonate (MeJA), are crucial signaling molecules in plant defense responses.[1][2][3][4] Their application to in vitro plant cell cultures can trigger a cascade of defensive reactions, leading to the increased synthesis and accumulation of valuable secondary metabolites.[4][5][6]
Introduction to Elicitation with this compound
Elicitation is a technique used in plant biotechnology to induce or enhance the production of specific compounds by exposing cell cultures to stress-inducing agents known as elicitors.[1][7] Jasmonic acid and its stereoisomer this compound act as potent elicitors, mimicking the signaling that occurs during pathogen attack or herbivory.[2][8] This induced defense response often involves the upregulation of biosynthetic pathways leading to the production of a wide array of secondary metabolites, many of which have pharmaceutical or industrial applications.[4][5][9] The effectiveness of the elicitation is dependent on several factors including the concentration of the elicitor, the duration of the treatment, and the growth stage of the cell culture.[3]
Data on Enhanced Secondary Metabolite Production
The application of jasmonates has been shown to significantly increase the yield of various secondary metabolites in a range of plant cell cultures. The following tables summarize quantitative data from several studies.
Table 1: Effect of Jasmonic Acid (JA) and Methyl Jasmonate (MeJA) on Apigenin and Apigetrin Production in Justicia gendarussa Cell Suspension Cultures [10]
| Elicitor | Concentration | Treatment Duration (days) | Apigenin Yield (µg/g DW) | Apigetrin Yield (µg/g DW) |
| Control | - | - | 29.69 | 122.42 |
| Jasmonic Acid (JA) | 100 µM | 6 | 73.93 | 114.68 |
| Methyl Jasmonate (MeJA) | 200 µM | 2 | 123.98 | 342.87 |
Table 2: General Effects of Methyl Jasmonate (MeJA) Elicitation on Secondary Metabolite Classes in Various Plant Cell Cultures
| Plant Species | Secondary Metabolite Class | Fold Increase (Approximate) | Reference |
| Nicotiana attenuata | Caffeoylputrescine | 12.5 | [8] |
| Nicotiana attenuata | Nicotine | 1.4 | [8] |
| Nicotiana attenuata | Diterpene glycosides | 1.9 | [8] |
| Centaurium spp. | Xanthones | Significant Induction | [5] |
Experimental Protocols
Preparation of Plant Cell Suspension Culture
A stable and healthy plant cell suspension culture is a prerequisite for successful elicitation.
a. Callus Induction:
-
Select healthy, young leaf explants from the desired plant species.
-
Surface sterilize the explants by washing with a mild detergent, followed by immersion in 70% ethanol (B145695) for 30-60 seconds, and then in a 1-2% sodium hypochlorite (B82951) solution for 10-15 minutes. Rinse 3-4 times with sterile distilled water.
-
Place the sterilized explants on a solid Murashige and Skoog (MS) basal medium supplemented with appropriate plant growth regulators for callus induction (e.g., 2 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D) and 0.2 mg/L Benzyl Adenine (BA)).[10]
-
Incubate the cultures in the dark at 25 ± 2°C. Subculture the developing calli onto fresh medium every 3-4 weeks.
b. Establishment of Cell Suspension Culture:
-
Select friable, fast-growing calli and transfer them to a liquid MS medium with a reduced concentration of auxins (e.g., 1 mg/L 2,4-D).[10]
-
Place the flasks on an orbital shaker at 110-120 rpm under a controlled temperature (25 ± 2°C) and photoperiod (e.g., 16h light/8h dark or continuous darkness, depending on the species).
-
Subculture the suspension culture every 7-14 days by transferring an aliquot of the cell suspension to fresh liquid medium.
Protocol for this compound Elicitation
a. Preparation of this compound Stock Solution:
-
Jasmonic acid is a liquid at room temperature.[11] Prepare a stock solution (e.g., 100 mM) by dissolving a known amount of this compound in a small volume of ethanol or dimethyl sulfoxide (B87167) (DMSO) and then bringing it to the final volume with sterile distilled water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C.
b. Elicitation Procedure:
-
Grow the plant cell suspension culture to the late exponential growth phase. The optimal timing for elicitation can vary between cell lines.
-
From the sterile stock solution, add the desired final concentration of this compound to the cell suspension culture. Common concentrations used for jasmonates range from 10 µM to 250 µM.[10]
-
Include a control culture to which only the solvent (ethanol or DMSO) is added in the same volume.
-
Incubate the treated and control cultures under the same conditions as before.
-
Harvest the cells and the medium at different time points after elicitation (e.g., 2, 4, 6, 8 days) to determine the optimal duration for secondary metabolite production.[10]
c. Analysis of Secondary Metabolites:
-
Separate the cells from the medium by filtration or centrifugation.
-
Dry the harvested cells (e.g., lyophilize or oven-dry at 60°C) to determine the dry weight (DW).
-
Extract the secondary metabolites from the dried cells using an appropriate solvent (e.g., methanol, ethanol).
-
Analyze and quantify the target secondary metabolites using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Signaling Pathway and Experimental Workflow
Jasmonate Signaling Pathway
Jasmonic acid signaling is initiated in response to various stresses.[12][13][14] The bioactive form, JA-Isoleucine (JA-Ile), binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins. This de-repression allows transcription factors, such as MYC2, to activate the expression of jasmonate-responsive genes, which include genes involved in the biosynthesis of secondary metabolites.[15][16][17]
Caption: Jasmonate signaling pathway leading to secondary metabolite production.
Experimental Workflow for Elicitation
The following diagram outlines the typical workflow for an elicitation experiment using this compound in a plant cell suspension culture.
Caption: Experimental workflow for this compound elicitation.
References
- 1. dpbck.ac.in [dpbck.ac.in]
- 2. Jasmonic acid is a signal transducer in elicitor-induced plant cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. (±)-Jasmonic acid plantcellculturetested,BioReagent,liquid 77026-92-7 [sigmaaldrich.com]
- 12. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Jasmonic Acid Signaling Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functions of Jasmonic Acid in Plant Regulation and Response to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing 7-epi Jasmonic Acid in Plant Abiotic Stress Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmonates, a class of lipid-derived phytohormones, are pivotal in mediating plant responses to a wide array of biotic and abiotic stresses. Among these, 7-epi Jasmonic acid, a stereoisomer of jasmonic acid, has emerged as a significant signaling molecule in the plant's defense arsenal. Abiotic stresses, including drought, salinity, and extreme temperatures, pose a substantial threat to global agricultural productivity. Understanding and harnessing the protective capabilities of this compound can pave the way for the development of novel strategies and biostimulants to enhance crop resilience.
These application notes provide a comprehensive guide for researchers on the utilization of this compound in various plant abiotic stress assays. The document outlines detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 62653-85-4[1][2][3] |
| Molecular Formula | C₁₂H₁₈O₃[1][2][3] |
| Molecular Weight | 210.27 g/mol [3][4] |
| Synonyms | (+)-7-Isojasmonic acid, 2-Isojasmonic acid, 7-epi-JA[1][2][3] |
| Formulation | Typically a solution in methyl acetate (B1210297) or ethanol[1][2] |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (15 mg/ml), Ethanol (B145695) (30 mg/ml), and PBS pH 7.2 (2 mg/ml)[1][2] |
Mechanism of Action: The Jasmonate Signaling Pathway in Abiotic Stress
Under abiotic stress conditions, the biosynthesis of jasmonates is induced. The bioactive form, jasmonoyl-isoleucine (JA-Ile), is synthesized from its precursor, (+)-7-iso-jasmonic acid. JA-Ile then binds to its receptor, COI1, an F-box protein. This binding event triggers the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, primarily MYC2, which then activate the expression of a plethora of jasmonate-responsive genes. These genes encode proteins involved in various defense mechanisms, including the production of antioxidant enzymes, osmoprotectants, and heat shock proteins, thereby conferring tolerance to the specific abiotic stress.
Experimental Protocols
The following are detailed protocols for assessing the efficacy of this compound in mitigating common abiotic stresses.
Drought Stress Tolerance Assay
Objective: To evaluate the effect of exogenous this compound application on the drought tolerance of Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (Col-0)
-
This compound stock solution (10 mM in ethanol)
-
Potting mix (soil:vermiculite:perlite, 3:1:1)
-
Pots (2.5-inch)
-
Growth chamber with controlled conditions (22°C, 16h light/8h dark photoperiod)
-
Pipettes and sterile water
Procedure:
-
Plant Growth: Sow Arabidopsis seeds in pots filled with potting mix. After stratification at 4°C for 2 days, transfer the pots to a growth chamber. Water regularly for 3-4 weeks until plants reach the 6-8 leaf stage.
-
This compound Treatment: Prepare working solutions of this compound at desired concentrations (e.g., 0, 1, 10, 50 µM) by diluting the stock solution in sterile water. Apply 50 ml of the respective solution to the soil of each pot. Use a control group treated with a solution containing the same concentration of ethanol as the highest this compound concentration.
-
Drought Induction: Two days after treatment, withhold watering to induce drought stress.
-
Data Collection: Monitor the plants daily. Record the time to wilting and survival rate after a period of drought (e.g., 10-14 days). Re-water the plants and assess recovery after 3 days.
-
Physiological Measurements: At the end of the drought period, collect leaf samples to measure relative water content (RWC), proline content, and malondialdehyde (MDA) content as an indicator of lipid peroxidation.
Quantitative Data Summary (Hypothetical Data for Illustration)
| 7-epi JA (µM) | Survival Rate (%) | Relative Water Content (%) | Proline Content (µg/g FW) | MDA Content (nmol/g FW) |
| 0 (Control) | 25 | 45 | 150 | 8.5 |
| 1 | 40 | 55 | 220 | 7.2 |
| 10 | 75 | 70 | 350 | 5.1 |
| 50 | 60 | 65 | 310 | 5.8 |
Salinity Stress Tolerance Assay
Objective: To determine the effect of this compound on the salinity tolerance of rice (Oryza sativa) seedlings.
Materials:
-
Rice seeds (e.g., Nipponbare)
-
This compound stock solution (10 mM in ethanol)
-
Hydroponic solution (e.g., Yoshida solution)[5]
-
Sodium chloride (NaCl)
-
Hydroponic culture system (e.g., floating mesh in trays)
-
Growth chamber with controlled conditions (28°C/25°C day/night, 14h light/10h dark)
Procedure:
-
Seed Germination and Seedling Growth: Sterilize rice seeds and germinate them on moist filter paper in the dark for 3 days. Transfer the germinated seedlings to a floating mesh placed on a tray containing hydroponic solution. Grow the seedlings for 14 days.
-
This compound and Salinity Treatment: Prepare hydroponic solutions containing different concentrations of this compound (e.g., 0, 0.1, 1, 10 µM). After 14 days of growth, replace the normal hydroponic solution with the treatment solutions. Two days later, introduce salinity stress by adding NaCl to the hydroponic solutions to a final concentration of 150 mM. A control group without this compound and NaCl should be maintained.
-
Data Collection: After 7-10 days of salt stress, record morphological parameters such as shoot length, root length, and fresh and dry biomass.
-
Biochemical Analysis: Measure the Na⁺/K⁺ ratio in the shoot and root tissues. Analyze the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX) in leaf tissues.
Quantitative Data Summary (Hypothetical Data for Illustration)
| 7-epi JA (µM) | Shoot Length (cm) | Root Na⁺/K⁺ Ratio | Leaf SOD Activity (U/mg protein) |
| 0 (No Salt) | 15.2 | 0.2 | 50.1 |
| 0 (150mM NaCl) | 8.5 | 1.8 | 75.3 |
| 0.1 (150mM NaCl) | 9.8 | 1.5 | 85.6 |
| 1 (150mM NaCl) | 12.1 | 1.1 | 110.2 |
| 10 (150mM NaCl) | 10.5 | 1.3 | 98.7 |
Heat Stress Tolerance Assay
Objective: To assess the protective role of this compound against heat stress in tomato (Solanum lycopersicum) plants.
Materials:
-
Tomato seedlings (4-week-old)
-
This compound stock solution (10 mM in ethanol)
-
Foliar spray bottle
-
Growth chambers (one for control temperature, one for heat stress)
-
Chlorophyll (B73375) fluorometer
Procedure:
-
Plant Growth: Grow tomato seedlings in a growth chamber at 25°C/20°C (day/night) for 4 weeks.
-
This compound Treatment: Prepare aqueous solutions of this compound (e.g., 0, 5, 25, 100 µM) with 0.01% Tween-20 as a surfactant. Spray the foliage of the tomato plants until runoff. The control group should be sprayed with a solution containing the same concentration of ethanol and Tween-20.
-
Heat Stress Application: Two days after foliar application, transfer the plants to a separate growth chamber set to a high temperature (e.g., 42°C) for 6 hours. A set of control plants should remain at the normal growth temperature.
-
Data Collection and Analysis: Immediately after the heat stress treatment, measure the maximum quantum efficiency of photosystem II (Fv/Fm) using a chlorophyll fluorometer.[6][7] Assess visual damage (leaf scorching, wilting).
-
Biochemical Assays: Collect leaf tissue to measure the levels of heat shock proteins (HSPs) and electrolyte leakage as an indicator of membrane damage.
Quantitative Data Summary (Hypothetical Data for Illustration)
| 7-epi JA (µM) | Fv/Fm | Electrolyte Leakage (%) | HSP70 Relative Abundance |
| 0 (Control Temp) | 0.82 | 15 | 1.0 |
| 0 (Heat Stress) | 0.65 | 45 | 3.5 |
| 5 (Heat Stress) | 0.70 | 38 | 4.2 |
| 25 (Heat Stress) | 0.78 | 25 | 6.8 |
| 100 (Heat Stress) | 0.72 | 32 | 5.5 |
Experimental Workflow Visualization
Detailed Methodologies for Key Experiments
Measurement of Relative Water Content (RWC)
-
Excise a fresh leaf and immediately record its fresh weight (FW).
-
Immerse the leaf in deionized water for 4 hours at 4°C in the dark to achieve full turgor.
-
Blot the leaf dry and record its turgid weight (TW).
-
Dry the leaf in an oven at 80°C for 24 hours and record its dry weight (DW).
-
Calculate RWC using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100.
Determination of Malondialdehyde (MDA) Content
-
Homogenize 0.5 g of fresh leaf tissue in 5 ml of 0.1% trichloroacetic acid (TCA).
-
Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
Mix 1 ml of the supernatant with 4 ml of 20% TCA containing 0.5% thiobarbituric acid (TBA).
-
Heat the mixture at 95°C for 30 minutes, then quickly cool on ice.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm.
-
Calculate MDA content using the extinction coefficient of 155 mM⁻¹ cm⁻¹.
Assay of Antioxidant Enzyme Activity (e.g., Superoxide Dismutase - SOD)
-
Homogenize 0.5 g of fresh leaf tissue in 5 ml of ice-cold 50 mM potassium phosphate (B84403) buffer (pH 7.8) containing 1 mM EDTA and 1% PVPP.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.
-
The SOD activity is assayed by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).
-
The reaction mixture contains 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, 0.1 mM EDTA, and the enzyme extract.
-
The reaction is initiated by placing the tubes under a fluorescent lamp. The reaction is stopped after 15 minutes by switching off the light.
-
The absorbance is read at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.
Conclusion
The application of this compound presents a promising avenue for enhancing plant tolerance to a variety of abiotic stresses. The protocols and information provided herein offer a solid foundation for researchers to design and execute robust experiments to explore the potential of this phytohormone. Further research, including dose-response studies and field trials, will be crucial in translating these findings into practical applications for sustainable agriculture.
References
- 1. caymanchem.com [caymanchem.com]
- 2. (±)this compound | CAS 62653-85-4 | Cayman Chemical | Biomol.com [biomol.com]
- 3. larodan.com [larodan.com]
- 4. (+)-7-iso-Jasmonic acid | C12H18O3 | CID 7251183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jasmonic Acid Is Required for Plant Acclimation to a Combination of High Light and Heat Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Biological Activity of 7-epi-Jasmonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for conducting bioassays to determine the biological activity of 7-epi-Jasmonic acid (JA). The focus is on two primary assays: the inhibition of root growth in Arabidopsis thaliana and the induction of jasmonate-responsive gene expression. These protocols are designed to be accessible to researchers in plant biology, chemical biology, and drug development. This guide includes a summary of quantitative data, detailed experimental procedures, and visual representations of the relevant signaling pathway and experimental workflow to facilitate a comprehensive understanding of the biological relevance of 7-epi-JA and its derivatives.
Introduction
Jasmonates are a class of lipid-derived plant hormones that play crucial roles in regulating a wide range of physiological and developmental processes, including growth, senescence, and defense against biotic and abiotic stresses. Jasmonic acid (JA) and its derivatives are central to the plant's immune response. The stereochemistry of jasmonates is critical to their biological activity. Among the various stereoisomers, (+)-7-iso-jasmonic acid, also known as 7-epi-jasmonic acid, and its isoleucine conjugate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), are considered the most biologically active forms.[1][2] Determining the specific biological activity of 7-epi-JA is essential for understanding its role in plant signaling and for the development of novel plant growth regulators and defense activators.
Principle of the Bioassays
The biological activity of 7-epi-JA is typically assessed by observing its effects on well-characterized jasmonate-responsive physiological and molecular processes in model organisms like Arabidopsis thaliana. The two bioassays detailed here are:
-
Root Growth Inhibition Assay: Jasmonates are known potent inhibitors of primary root growth in seedlings.[3][4] The extent of root growth inhibition is directly correlated with the concentration and biological activity of the applied jasmonate. This assay provides a simple and quantifiable measure of the in vivo activity of 7-epi-JA.
-
Gene Expression Analysis: Jasmonate signaling leads to the transcriptional activation of a suite of defense-related genes. By quantifying the transcript levels of known jasmonate-responsive marker genes, such as PLANT DEFENSIN 1.2 (PDF1.2) or VEGETATIVE STORAGE PROTEIN 2 (VSP2), using quantitative real-time PCR (qRT-PCR), the molecular activity of 7-epi-JA can be precisely determined.
Bioassay 1: Arabidopsis thaliana Root Growth Inhibition Protocol
This protocol describes a method to quantify the effect of 7-epi-Jasmonic acid on the primary root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)
-
7-epi-Jasmonic acid solution of known concentration
-
Murashige and Skoog (MS) medium including vitamins
-
Phytagel or Agar (B569324)
-
Petri dishes (100 mm x 15 mm)
-
Sterile water
-
Ethanol (B145695) (for sterilization and as a solvent)
-
Micropipettes and sterile tips
-
Growth chamber with controlled light and temperature
-
Ruler or digital scanner and image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization:
-
Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.
-
Remove the ethanol and add 1 mL of 50% (v/v) commercial bleach solution containing 0.05% (v/v) Tween-20.
-
Incubate for 10 minutes with occasional vortexing.
-
Wash the seeds five times with sterile distilled water.
-
Resuspend the seeds in 0.1% (w/v) sterile agar solution and store at 4°C for 2-3 days for stratification to ensure uniform germination.
-
-
Preparation of Growth Medium:
-
Prepare MS medium according to the manufacturer's instructions, typically containing 4.4 g/L MS salts and vitamins.
-
Add 1% (w/v) sucrose and adjust the pH to 5.7.
-
Add 0.8% (w/v) agar or 0.4% (w/v) Phytagel and autoclave for 20 minutes at 121°C.
-
Allow the medium to cool to approximately 50-60°C in a water bath.
-
-
Incorporation of 7-epi-Jasmonic Acid:
-
Prepare a stock solution of 7-epi-Jasmonic acid in ethanol.
-
Add the appropriate volume of the 7-epi-JA stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 50 µM).
-
For the control plates, add an equivalent volume of ethanol (solvent control).
-
Swirl the medium gently to ensure even distribution of the compound.
-
Pour approximately 25 mL of the medium into each sterile Petri dish and allow it to solidify in a laminar flow hood.
-
-
Seed Plating and Incubation:
-
Using a sterile pipette tip, carefully place 10-15 stratified seeds in a single row on the surface of the solidified medium in each Petri dish.
-
Seal the plates with micropore tape.
-
Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
-
Data Collection and Analysis:
-
After 7-10 days of growth, remove the plates from the growth chamber.
-
Measure the length of the primary root for each seedling. This can be done by scanning the plates and using image analysis software or by using a ruler under a dissecting microscope.
-
Calculate the average root length and standard deviation for each treatment.
-
Express the root growth inhibition as a percentage of the control (solvent-treated) seedlings.
-
Experimental Workflow for Root Growth Inhibition Assay
Bioassay 2: Jasmonate-Induced Gene Expression Analysis Protocol
This protocol outlines the steps to measure the induction of jasmonate-responsive genes in Arabidopsis thaliana seedlings treated with 7-epi-Jasmonic acid.
Materials:
-
Arabidopsis thaliana seedlings (10-14 days old, grown in liquid or on solid MS medium)
-
7-epi-Jasmonic acid solution
-
Liquid MS medium
-
Sterile flasks or multi-well plates
-
Plant tissue freezing equipment (liquid nitrogen, pre-chilled mortar and pestle)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (e.g., VSP2, PDF1.2) and a reference gene (e.g., ACTIN2)
-
Quantitative real-time PCR instrument
Procedure:
-
Seedling Growth:
-
Grow sterile Arabidopsis seedlings in flasks containing liquid MS medium or on solid MS plates for 10-14 days under controlled conditions (22°C, 16h light/8h dark).
-
-
Treatment with 7-epi-Jasmonic Acid:
-
Prepare a stock solution of 7-epi-JA in ethanol.
-
Add the 7-epi-JA stock solution to the liquid culture medium to the desired final concentration (e.g., 50 µM). For solid-grown seedlings, spray with a solution containing 7-epi-JA or transfer to plates containing the compound.
-
Include a solvent control (ethanol) treatment.
-
Incubate the seedlings for the desired time points (e.g., 1, 3, 6, 12, 24 hours).
-
-
Sample Collection and RNA Extraction:
-
At each time point, harvest the seedlings, gently blot them dry, and immediately freeze them in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extract total RNA from the ground tissue using a commercial plant RNA extraction kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target and reference genes, and a qPCR master mix.
-
Perform the qRT-PCR using a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method. Normalize the expression of the target genes to the expression of the reference gene.
-
Compare the relative expression of target genes in 7-epi-JA-treated samples to the solvent-treated control samples.
-
Quantitative Data Summary
The biological activity of different jasmonate stereoisomers can vary significantly. The (+)-7-iso-JA-Ile conjugate is generally considered the most active form.[5] The following table summarizes representative quantitative data on the biological activity of different jasmonates from root growth inhibition assays in Arabidopsis thaliana.
| Compound | Concentration | Root Growth Inhibition (%) | Reference |
| (+)-7-iso-JA-Ile | 50 µM | ~70-80% | [6] |
| (-)-JA-Ile | 50 µM | No significant inhibition | [6] |
| Methyl Jasmonate (MeJA) | 0.1 µM | 50% | [4] |
| Jasmonic Acid (JA) | 50 µM | Significant inhibition | [7] |
Note: Direct quantitative comparisons of the free acid form of 7-epi-Jasmonic acid are less common in the literature, as the focus has been on the more active isoleucine conjugate. The activity of the free acid is generally lower than its isoleucine conjugate.
Jasmonate Signaling Pathway
The perception and transduction of the jasmonate signal involve a well-characterized pathway that leads to the activation of defense and developmental responses.
Key Components:
-
JA-Ile: The bioactive form of jasmonate, (+)-7-iso-jasmonoyl-L-isoleucine.
-
COI1 (CORONATINE INSENSITIVE 1): An F-box protein that is part of the SCFCOI1 E3 ubiquitin ligase complex and serves as the receptor for JA-Ile.
-
JAZ (JASMONATE ZIM-DOMAIN) Proteins: A family of repressor proteins that bind to and inhibit transcription factors.
-
MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of many jasmonate-responsive genes.
Mechanism of Action:
-
In the absence of a stimulus, JAZ proteins bind to MYC2 and other transcription factors, preventing them from activating gene expression.
-
In response to developmental cues or stress, the levels of bioactive JA-Ile increase.
-
JA-Ile binds to the COI1 protein, promoting the interaction between COI1 and JAZ proteins.
-
The SCFCOI1 complex ubiquitinates the JAZ proteins, targeting them for degradation by the 26S proteasome.
-
The degradation of JAZ repressors releases MYC2, allowing it to activate the transcription of downstream jasmonate-responsive genes, leading to various physiological responses.
Jasmonate Signaling Pathway Diagram
Conclusion
The bioassays described in these application notes provide robust and reproducible methods for determining the biological activity of 7-epi-Jasmonic acid. The root growth inhibition assay is a straightforward method for assessing the overall physiological effect, while the gene expression analysis offers a more detailed molecular insight into the compound's activity. Understanding the high biological activity of the (+)-7-iso stereoisomer, particularly its isoleucine conjugate, is crucial for research in plant defense mechanisms and the development of new agrochemicals. The provided protocols and diagrams serve as a comprehensive resource for researchers to effectively design and execute experiments to elucidate the biological functions of 7-epi-JA.
References
- 1. redalyc.org [redalyc.org]
- 2. Endogenous Bioactive Jasmonate Is Composed of a Set of (+)-7-iso-JA-Amino Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jasmonate-regulated root growth inhibition and root hair elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl jasmonate inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-7-iso-Jasmonoyl-L-isoleucine is the endogenous bioactive jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jasmonic Acid Enhances Al-Induced Root Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Crafting Stable Stock Solutions of 7-epi Jasmonic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise and reliable use of signaling molecules like 7-epi Jasmonic acid is paramount to experimental success. This bioactive lipid mediator plays a crucial role in plant defense and development, and its accurate application hinges on the preparation of stable and accurately concentrated stock solutions. This document provides detailed application notes and protocols for creating and storing stable stock solutions of this compound, ensuring the integrity of your experiments.
Introduction to this compound
This compound is a stereoisomer of jasmonic acid, a key hormone in the jasmonate class of plant signaling molecules. It is involved in a wide array of physiological processes, including responses to biotic and abiotic stress, growth, and development. The biological activity of jasmonates is highly dependent on their stereochemistry. Notably, (+)-7-epi-jasmonic acid is a precursor to the biologically active form, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), which is recognized by the COI1 receptor to initiate downstream signaling. However, this compound is known to epimerize to the more thermodynamically stable but less biologically active (-)-jasmonic acid. This instability presents a significant challenge in experimental settings, making the proper preparation and storage of stock solutions critical.[1]
Chemical Properties and Solubility
A thorough understanding of the chemical properties of this compound is fundamental to preparing stable stock solutions.
| Property | Value |
| Molecular Formula | C₁₂H₁₈O₃ |
| Molecular Weight | 210.3 g/mol |
| Appearance | Supplied as a solution in methyl acetate (B1210297) |
| Storage Temperature | -20°C |
| Long-term Stability | ≥ 2 years at -20°C in methyl acetate[1] |
Solubility Data:
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~20 mg/mL[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~15 mg/mL[1] |
| Ethanol | ~30 mg/mL[1] |
| Phosphate-buffered saline (PBS), pH 7.2 | ~2 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which is suitable for long-term storage.
Materials:
-
This compound (as a solution in methyl acetate)
-
Anhydrous ethanol, DMSO, or DMF
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber glass vials with Teflon-lined screw caps
-
Calibrated micropipettes
Procedure:
-
Evaporation of Shipping Solvent: Under a gentle stream of inert gas (argon or nitrogen), carefully evaporate the methyl acetate from the desired amount of this compound. This should be done in a fume hood.
-
Solvent Addition: Immediately add the desired volume of anhydrous organic solvent (ethanol, DMSO, or DMF) to the residue. To achieve a specific molar concentration, use the following formula:
Volume of solvent (mL) = (Mass of 7-epi JA (mg) / 210.3 g/mol ) / Desired concentration (mol/L) * 1000
-
Dissolution: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber glass vials to minimize freeze-thaw cycles and exposure to light and air. Purge the headspace of each vial with an inert gas before sealing tightly with a Teflon-lined screw cap.
-
Storage: Store the aliquots at -20°C for long-term stability.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol is for the preparation of a ready-to-use aqueous solution of this compound for immediate use in experiments. Note: Aqueous solutions of this compound are not recommended for storage for more than one day due to instability.
Materials:
-
High-concentration stock solution of this compound in an organic solvent (from Protocol 1)
-
Sterile phosphate-buffered saline (PBS), pH 7.2, or other appropriate aqueous buffer
-
Sterile tubes
Procedure:
-
Dilution Calculation: Calculate the volume of the high-concentration stock solution needed to achieve the desired final concentration in the aqueous buffer.
-
Dilution: Add the calculated volume of the stock solution to the appropriate volume of sterile aqueous buffer.
-
Mixing: Gently vortex the solution to ensure homogeneity.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately for your experiments. Do not store.
Stability and Storage Recommendations
The stability of this compound is a critical consideration. The primary concern is the epimerization at the C-7 position to the more stable (-)-jasmonic acid, which can significantly impact its biological activity.
Key Stability Considerations:
-
Solvent: Organic solvents such as ethanol, DMSO, and DMF are preferred for long-term storage as they minimize hydrolysis and may slow down epimerization compared to aqueous solutions.
-
Temperature: Storage at -20°C is crucial to slow down the rate of epimerization and other degradation pathways.
-
Light: this compound may be sensitive to light. The use of amber vials is recommended to protect the compound from photodegradation.
-
Oxygen: Exposure to oxygen can lead to oxidative degradation. Purging vials with an inert gas before sealing can enhance long-term stability.
-
pH: In aqueous solutions, the pH can influence the stability and solubility of this compound. For biological experiments, a pH of 7.2 is commonly used.
Recommended Storage Conditions:
| Solution Type | Solvent | Storage Temperature | Recommended Shelf-life |
| High-Concentration Stock | Ethanol, DMSO, DMF | -20°C | Up to 1 year (with proper handling) |
| Aqueous Working Solution | PBS (pH 7.2) or other buffers | 4°C | Use immediately (do not store for more than 24 hours) |
Application Notes
The optimal working concentration of this compound will vary depending on the specific application, plant species, and experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Examples of Working Concentrations from Literature:
-
Arabidopsis thaliana seedling treatment: For studying root growth and development, concentrations in the range of 10-50 µM methyl jasmonate (a related jasmonate) have been used.
-
Plant cell suspension cultures: For elicitation of secondary metabolites, concentrations of methyl jasmonate ranging from 10 to 250 µM have been reported to be effective.[2][3][4]
-
Plant stress experiments: To investigate defense responses, concentrations of jasmonic acid and its derivatives can vary widely. It is crucial to consult relevant literature for your specific plant system and stress condition.
Logical Workflow for Stock Solution Preparation
References
Application of 7-epi Jasmonic Acid to Induce Secondary Metabolite Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmonates, a class of lipid-derived plant hormones, are pivotal signaling molecules in plant defense and development. Exogenous application of jasmonates, such as Jasmonic Acid (JA) and its volatile ester, Methyl Jasmonate (MeJA), is a well-established strategy to elicit the production of a wide array of valuable secondary metabolites in plant cell and organ cultures.[1][2][3] These metabolites, including alkaloids, flavonoids, and terpenoids, are of significant interest to the pharmaceutical, cosmetic, and food industries. 7-epi Jasmonic Acid, a stereoisomer of jasmonic acid, is a biologically active precursor in the jasmonate biosynthesis pathway and is also implicated in inducing defense responses.[4] This document provides detailed application notes and protocols for the use of this compound to induce secondary metabolite production, alongside comparative data for other common jasmonates.
Data Presentation: Elicitor-Induced Production of Secondary Metabolites
The following tables summarize quantitative data on the induction of various secondary metabolites in plant cell cultures using different jasmonates. It is important to note that while extensive data exists for Jasmonic Acid and Methyl Jasmonate, specific comparative studies detailing the quantitative effects of this compound are limited in the current literature. The data presented serves as a benchmark for the potential efficacy of jasmonate elicitation.
Table 1: Induction of Alkaloids
| Plant Species | Culture Type | Elicitor | Concentration (µM) | Secondary Metabolite | Fold Increase / Yield | Reference |
| Catharanthus roseus | Hairy Roots | Jasmonic Acid | 100 | Ajmalicine | ~2.5-fold | [5] |
| Catharanthus roseus | Hairy Roots | Jasmonic Acid | 100 | Catharanthine | ~3-fold | [5] |
| Rhazya stricta | Hairy Roots | Methyl Jasmonate | 100 | Ajmalicine | >10-fold | [6][7] |
| Rhazya stricta | Hairy Roots | Methyl Jasmonate | 100 | Tetrahydroalstonine | ~8-fold | [6][7] |
Table 2: Induction of Flavonoids and Other Phenolics
| Plant Species | Culture Type | Elicitor | Concentration (µM) | Secondary Metabolite | Fold Increase / Yield | Reference |
| Vitis vinifera (Grape) | Cell Culture | Methyl Jasmonate | 100 | Proanthocyanidins | Significant increase | [8] |
| Vitis vinifera (Grape) | Cell Culture | Jasmonic Acid / Methyl Jasmonate | 100 | Stilbenes | Induced | [8] |
| Senna tora | Leaves | Methyl Jasmonate | - | Flavonoids | Increased content | [9] |
| Euonymus maximowiczianus | Cell Suspension | Methyl Jasmonate | 25 | Anthocyanins | Substantially enhanced | [10] |
Table 3: Induction of Terpenoids
| Plant Species | Culture Type | Elicitor | Concentration (µM) | Secondary Metabolite | Fold Increase / Yield | Reference |
| Vitis vinifera (Grape) | Cell Culture | Methyl Jasmonate / Jasmonic Acid | 100 | Sesquiterpenes | >25 compounds produced | [8] |
| Panax ginseng | Suspension Culture | Methyl Jasmonate / Salicylic Acid | - | Ginsenosides | Increased accumulation | [1] |
Signaling Pathways and Experimental Workflows
Jasmonate Signaling Pathway
The induction of secondary metabolite biosynthesis by jasmonates is mediated by a well-characterized signaling cascade. The perception of jasmonate leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. This, in turn, releases transcription factors, such as MYC2, which then activate the expression of genes involved in various secondary metabolic pathways.
General Experimental Workflow
The following diagram outlines a typical workflow for the application of this compound to plant cell cultures and the subsequent analysis of secondary metabolite production.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
Sterile, purified water
-
Sterile microcentrifuge tubes or vials
-
Sterile filter (0.22 µm)
Procedure:
-
Determine the required stock concentration. A common stock concentration is 10 mM.
-
Calculate the mass of this compound needed. For a 10 mM stock solution in 1 mL of solvent:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 210.3 g/mol x 1000 mg/g = 2.103 mg
-
-
Dissolve the this compound.
-
Weigh out the calculated amount of (±)-7-epi Jasmonic Acid in a sterile microcentrifuge tube.
-
Add the desired volume of solvent (e.g., 1 mL of ethanol) to dissolve the compound completely. The solubility of (±)-7-epi Jasmonic Acid is approximately 30 mg/mL in ethanol, 15 mg/mL in DMSO, and 20 mg/mL in DMF.[4][12]
-
-
Sterilization. Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage. Store the stock solution at -20°C for long-term use.[12][13]
Protocol 2: Elicitation of Secondary Metabolites in Plant Cell Suspension Cultures
Materials:
-
Established plant cell suspension culture in the logarithmic growth phase.
-
Sterile liquid culture medium.
-
This compound stock solution (from Protocol 1).
-
Sterile flasks or bioreactors.
-
Sterile pipettes.
Procedure:
-
Subculture the plant cells. Transfer an appropriate volume of the cell suspension into fresh sterile liquid medium in flasks.
-
Acclimatize the culture. Allow the cells to acclimate for a few days under standard growth conditions (e.g., 25°C, continuous shaking at 120 rpm, specific light conditions or darkness).
-
Prepare the working solution. Dilute the this compound stock solution with sterile culture medium to the desired final concentration. Common elicitation concentrations for jasmonates range from 10 µM to 250 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific plant cell line and target metabolite.
-
Elicitation. Aseptically add the diluted this compound solution to the cell cultures. Ensure to have a control group to which only the solvent (at the same final concentration as in the treated samples) is added.
-
Incubation. Continue to incubate the cultures under the same conditions as before.
-
Time-course sampling. Harvest cells and medium at different time points after elicitation (e.g., 0, 12, 24, 48, 72, 96 hours) to determine the optimal incubation time for maximum secondary metabolite production.
-
Harvesting. Separate the cells from the medium by filtration or centrifugation. Freeze both the cell biomass and the medium immediately in liquid nitrogen and store at -80°C until extraction.
Protocol 3: Extraction and Analysis of Secondary Metabolites
Materials:
-
Harvested cell biomass and culture medium.
-
Appropriate organic solvents for extraction (e.g., methanol, ethanol, ethyl acetate, depending on the target metabolites).
-
Mortar and pestle or homogenizer.
-
Centrifuge.
-
Rotary evaporator or nitrogen evaporator.
-
Analytical instruments (e.g., HPLC, LC-MS, GC-MS).
-
Reference standards for the target secondary metabolites.
Procedure:
-
Extraction from Cell Biomass:
-
Grind the frozen cell biomass to a fine powder using a pre-chilled mortar and pestle.
-
Add a suitable volume of extraction solvent to the powdered cells.
-
Sonicate or shake the mixture for a specified period.
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.
-
Pool the supernatants.
-
-
Extraction from Culture Medium:
-
For extracellularly secreted metabolites, the culture medium can be subjected to liquid-liquid extraction with an appropriate immiscible solvent.
-
-
Concentration and Reconstitution:
-
Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator or under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable solvent for analysis.
-
-
Quantitative Analysis:
-
Analyze the extracts using an appropriate analytical technique (e.g., HPLC, LC-MS, GC-MS).
-
Identify and quantify the target secondary metabolites by comparing their retention times and mass spectra with those of authentic standards.
-
Generate a standard curve for each target compound to accurately determine its concentration in the samples.
-
Conclusion
The application of this compound, along with other jasmonates, presents a powerful tool for enhancing the production of valuable secondary metabolites in plant cell cultures. The provided protocols offer a foundational framework for researchers to optimize elicitation strategies for their specific systems. While comparative data for this compound is still emerging, its role as a key biological precursor suggests significant potential as an effective elicitor. Further research directly comparing the efficacy of different jasmonate isomers will be invaluable for advancing the field of plant biotechnology and natural product synthesis.
References
- 1. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. Methyljasmonate Elicitation Increases Terpenoid Indole Alkaloid Accumulation in Rhazya stricta Hairy Root Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of secondary metabolism in grape cell cultures by jasmonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptomic Analysis of the Combined Effects of Methyl Jasmonate and Wounding on Flavonoid and Anthraquinone Biosynthesis in Senna tora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Radiolabeling of 7-epi Jasmonic Acid for Metabolic Studies
Introduction
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules crucial for regulating plant growth, development, and responses to biotic and abiotic stress.[1][2][3][4] The stereoisomer (+)-7-iso-JA, also known as 7-epi-Jasmonic acid, is the initially synthesized and more biologically active form, which can then epimerize to the more stable (-)-JA isomer.[1][5] Understanding the metabolic fate of 7-epi-Jasmonic acid—how it is transported, converted into other active or inactive forms, and catabolized—is essential for elucidating its precise role in signaling pathways.
Radiolabeling provides a powerful and sensitive method for tracing the fate of molecules within a biological system.[6] By introducing a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the 7-epi-Jasmonic acid molecule, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision. This application note provides detailed protocols for the radiolabeling of 7-epi-Jasmonic acid and its subsequent use in metabolic studies within plant tissues. The methods described are intended for researchers in plant biology, biochemistry, and drug development.
Key Experimental Protocols
Protocol 1: Synthesis and Radiolabeling of [³H]-7-epi-Jasmonic Acid
This protocol describes a representative method for the synthesis of tritium-labeled 7-epi-Jasmonic acid. The strategy involves the reduction of a suitable unsaturated precursor using tritium gas.
Materials and Reagents:
-
7-epi-Jasmonic acid precursor (e.g., a derivative with a double bond amenable to reduction)
-
Tritium (³H₂) gas
-
Palladium on carbon (Pd/C) catalyst
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Scintillation fluid
-
HPLC system with a UV detector and a radiodetector
-
C18 reverse-phase HPLC column
-
Liquid Scintillation Counter
Methodology:
-
Precursor Synthesis: Synthesize a precursor of 7-epi-Jasmonic acid containing a double bond at a non-critical position for its biological activity. This step is highly specialized and typically based on established organic synthesis routes for jasmonates.
-
Catalytic Tritiation:
-
In a specialized radiochemistry laboratory, dissolve the precursor and a catalytic amount of Pd/C in an appropriate solvent (e.g., ethyl acetate) in a reaction vessel designed for handling tritium gas.
-
Introduce tritium gas into the vessel and allow the reaction to proceed under stirring for several hours at room temperature.
-
After the reaction is complete, carefully remove the excess tritium gas according to safety protocols.
-
-
Purification of [³H]-7-epi-Jasmonic Acid:
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using reverse-phase HPLC. Use a gradient of methanol in water as the mobile phase.
-
Monitor the elution using both a UV detector (for mass) and an in-line radiodetector (for radioactivity).
-
Collect the fraction corresponding to [³H]-7-epi-Jasmonic acid.
-
-
Quality Control and Quantification:
-
Radiochemical Purity: Re-inject an aliquot of the purified fraction into the HPLC to confirm its purity is >98%.
-
Specific Activity: Determine the concentration of the purified compound using a standard curve on the UV detector. Measure the radioactivity of a known volume using a liquid scintillation counter. Calculate the specific activity in Curies per millimole (Ci/mmol) or Becquerels per millimole (Bq/mmol).
-
Store the final product in a suitable solvent (e.g., ethanol (B145695) or methyl acetate) at -20°C or lower.
-
Protocol 2: In Vivo Metabolic Study in Plant Tissue
This protocol outlines the procedure for studying the metabolism of [³H]-7-epi-Jasmonic acid in plant leaves.
Materials and Reagents:
-
Healthy, intact plants (e.g., Arabidopsis thaliana or tomato)
-
[³H]-7-epi-Jasmonic acid solution (in a carrier solvent like 0.1% ethanol)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., 80% methanol)
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with radiodetector or Liquid Scintillation Counter
Methodology:
-
Application of Radiolabel:
-
Select healthy, fully expanded leaves.
-
Apply a known amount and specific activity of [³H]-7-epi-Jasmonic acid solution directly to the leaf surface in small droplets. An equal volume of the carrier solvent should be applied to control plants.
-
-
Incubation:
-
Place the plants back into their growth chamber for a defined period (e.g., 1, 4, 8, or 24 hours) to allow for uptake and metabolism.
-
-
Sample Harvesting and Extraction:
-
At each time point, excise the treated leaves, weigh them, and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add ice-cold extraction buffer, vortex thoroughly, and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Purification of Metabolites:
-
Collect the supernatant. For cleaner samples, pass the supernatant through a C18 SPE cartridge to remove highly nonpolar compounds like pigments and lipids, and elute the jasmonates with methanol.[7]
-
Dry the purified extract under a stream of nitrogen gas or using a vacuum concentrator.
-
-
Analysis of Metabolites:
-
Reconstitute the dried extract in a small volume of the initial HPLC mobile phase.
-
Inject the sample into a reverse-phase HPLC system equipped with a radiodetector.
-
Separate the metabolites using a suitable gradient program.
-
Alternatively, collect fractions at regular intervals (e.g., every 30 seconds) and quantify the radioactivity in each fraction using a liquid scintillation counter.
-
-
Data Interpretation:
-
Identify the peak corresponding to the unmetabolized [³H]-7-epi-Jasmonic acid based on its retention time.
-
New radioactive peaks represent metabolites. These can be tentatively identified by comparing their retention times with known jasmonate standards (e.g., JA-Isoleucine, hydroxylated JA). For definitive identification, LC-MS/MS analysis is required.[8][9][10]
-
Calculate the percentage of radioactivity corresponding to the parent compound and each metabolite at every time point.
-
Data Presentation
Quantitative data from radiolabeling and metabolic studies should be presented clearly for comparison.
Table 1: Quality Control Specifications for Radiolabeled [³H]-7-epi-Jasmonic Acid
| Parameter | Specification | Result |
| Compound ID | [³H]-7-epi-Jasmonic Acid | - |
| Lot Number | - | XYZ-001 |
| Specific Activity | > 20 Ci/mmol | 25.4 Ci/mmol |
| Radiochemical Purity | > 98% (by HPLC) | 99.1% |
| Storage Solution | Ethanol | Ethanol |
| Concentration | 1.0 mCi/mL | 1.0 mCi/mL |
Table 2: Representative Metabolic Profile of [³H]-7-epi-Jasmonic Acid in Plant Leaves over Time
| Time (Hours) | % Unchanged [³H]-7-epi-JA | % Metabolite 1 (e.g., JA-Isoleucine) | % Metabolite 2 (e.g., 12-OH-JA) | % Other Polar Metabolites |
| 1 | 85.2 ± 4.1 | 9.8 ± 1.5 | 2.5 ± 0.8 | 2.5 ± 0.6 |
| 4 | 55.6 ± 3.7 | 28.4 ± 2.9 | 8.9 ± 1.2 | 7.1 ± 1.1 |
| 8 | 24.1 ± 2.8 | 45.3 ± 3.5 | 15.7 ± 2.1 | 14.9 ± 1.9 |
| 24 | 5.9 ± 1.2 | 38.6 ± 4.0 | 25.5 ± 2.8 | 30.0 ± 3.2 |
| Data are presented as the mean percentage of total radioactivity recovered ± standard deviation (n=3). |
Visualizations
Jasmonic Acid Biosynthesis Pathway
The biosynthesis of jasmonic acid begins in the chloroplast with the fatty acid α-linolenic acid and proceeds through peroxisomal β-oxidation to form (+)-7-iso-JA (7-epi-JA), the initial bioactive form.[1][3][11][12]
Experimental Workflow for Metabolic Studies
This workflow illustrates the key steps involved in tracing the metabolic fate of radiolabeled 7-epi-Jasmonic acid in a biological system.
Metabolic Fate of Jasmonic Acid
Once formed, 7-epi-JA (and its isomer JA) can be converted into various metabolites, including the highly active amino acid conjugate JA-Isoleucine, or inactivated through processes like hydroxylation.[1][13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Jasmonate biochemical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jasmonic acid - Wikipedia [en.wikipedia.org]
- 4. Functions of Jasmonic Acid in Plant Regulation and Response to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. moravek.com [moravek.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. Plant Hormonomics: Multiple Phytohormone Profiling by Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Plant Hormones - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Metabolism, signaling, and transport of jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical and genetic exploration of jasmonate biosynthesis and signaling paths - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 7-epi Jasmonic Acid Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low signal intensity issues during the mass spectrometry analysis of 7-epi Jasmonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no signal for this compound in LC-MS/MS analysis?
A1: Low signal intensity for this compound can stem from several factors, which can be broadly categorized into issues related to the sample itself, the ionization process, or the instrument settings. Common causes include:
-
Suboptimal Sample Preparation: Inefficient extraction from the sample matrix, sample degradation, or the presence of interfering substances can all lead to a reduced signal.
-
Poor Ionization Efficiency: this compound, like other jasmonates, is an acidic hormone. The choice of ionization mode and mobile phase composition is critical for efficient ion generation.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a lower-than-expected signal.[1]
-
Incorrect Instrument Settings: Non-optimized parameters for the mass spectrometer, such as collision energy, declustering potential, and ion source settings, can significantly impact signal intensity.
-
Compound Instability: Jasmonic acid and its epimers can be sensitive to factors like pH and temperature, potentially leading to degradation before or during analysis.[2]
Q2: Which ionization mode is best for analyzing this compound?
A2: For acidic hormones like this compound, electrospray ionization (ESI) in the negative ion mode is typically recommended and most commonly used.[3][4] This is because the carboxylic acid group readily loses a proton to form the [M-H]⁻ ion. Analysis in positive ion mode is also possible and may involve the formation of adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, but negative mode generally provides better sensitivity for this class of compounds.[4][5]
Q3: How can I improve the recovery of this compound during sample extraction?
A3: To enhance recovery, a robust extraction and purification protocol is essential. Key considerations include:
-
Immediate Freezing: Upon collection, plant tissues should be immediately frozen in liquid nitrogen to halt metabolic processes and prevent degradation.[6][7]
-
Optimized Extraction Solvent: A common and effective extraction solvent is 80% methanol (B129727) in water with 1% acetic acid.[6] The acidic condition helps to keep the carboxylic acid group protonated.
-
Internal Standards: The use of a stable isotope-labeled internal standard, such as d6-Jasmonic acid, is highly recommended to account for sample loss during preparation and to correct for matrix effects.[6][8]
-
Solid-Phase Extraction (SPE): A C18 SPE cartridge is often used for sample cleanup to remove polar impurities that can interfere with the analysis.[6][9]
Q4: What are "matrix effects" and how can I mitigate them?
A4: Matrix effects occur when components in the sample, other than the analyte of interest, alter the ionization efficiency of the analyte.[1] This can lead to either ion suppression (lower signal) or ion enhancement. To mitigate matrix effects:
-
Effective Sample Cleanup: Use techniques like SPE to remove interfering compounds.[10]
-
Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from co-eluting matrix components.[10]
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering substances to a level where they no longer significantly impact ionization.
-
Use of Internal Standards: A co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[8]
Q5: Is derivatization necessary for the analysis of this compound?
A5: Derivatization is generally not required for LC-MS/MS analysis. However, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is necessary because this compound is not volatile.[9] A common method is methylation to convert it to methyl jasmonate.[9]
Troubleshooting Guides
Issue 1: Weak or No Signal from a this compound Standard
If a freshly prepared standard solution of this compound shows a poor signal, the problem likely lies with the instrument settings or the compound's ionization characteristics.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Ionization Mode | Verify that the mass spectrometer is operating in negative ion mode.[3] | A significantly stronger signal should be observed for the [M-H]⁻ ion. |
| Suboptimal MS Parameters | Infuse a standard solution directly into the mass spectrometer and optimize parameters such as declustering potential, collision energy for key fragments, and ion source settings (e.g., temperature, gas flows). | A stable and strong signal for the parent and product ions. |
| Mobile Phase Incompatibility | Ensure the mobile phase contains a weak acid (e.g., 0.1% formic acid or acetic acid) to facilitate proton abstraction in negative ESI.[3][6] | Improved signal intensity and stability. |
| Adduct Formation | In positive ion mode, look for common adducts like [M+Na]⁺ and [M+K]⁺. If these are the primary ions, the proton affinity of the molecule may be low. Consider adding a source of adducts (e.g., sodium acetate) to the mobile phase to promote a single adduct form for better quantification.[5] | A consistent and quantifiable signal for a specific adduct ion. |
Issue 2: Good Signal for Standard but Low Signal in Sample Matrix
This scenario strongly suggests that matrix effects or issues with the sample preparation are the root cause of the low signal.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ion Suppression | Perform a post-column infusion experiment. Infuse a constant flow of this compound standard post-column while injecting a blank matrix sample. A dip in the signal at the retention time of your analyte indicates ion suppression.[11] | Identification of the chromatographic region where ion suppression occurs. |
| Inefficient Extraction | Spike a known amount of this compound standard into a blank matrix before extraction and compare the recovery to a standard prepared in a clean solvent. | Determine the extraction efficiency. If it is low, the extraction protocol needs optimization. |
| Sample Degradation | Ensure samples are processed quickly and kept cold. Check the pH of the extraction and final solutions. | Improved signal intensity and reproducibility. |
| Insufficient Cleanup | Implement or optimize a Solid-Phase Extraction (SPE) step to remove interfering compounds.[6][10] | A cleaner baseline and a stronger signal for this compound. |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction of this compound from Plant Tissue
-
Harvest and Homogenize: Harvest approximately 100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen.[6] Homogenize the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a bead beater.[3][6]
-
Extraction: To the homogenized powder, add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol in water with 1% acetic acid).[6]
-
Internal Standard Spiking: Add a known amount of a suitable internal standard, such as d6-Jasmonic acid.[6][10]
-
Incubation and Centrifugation: Vortex the mixture thoroughly and incubate at 4°C for 30 minutes with gentle shaking. Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.[6]
-
Supernatant Collection: Carefully collect the supernatant.[6]
-
Solid-Phase Extraction (SPE) Cleanup:
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[6]
Protocol 2: UPLC-MS/MS Analysis Parameters
-
Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.[3]
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[6]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[3][6]
-
Gradient Elution: A typical gradient might run from a low percentage of solvent B to a high percentage over 10-20 minutes to achieve separation.[3]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.[3]
-
Mass Spectrometry: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 209.1 | 59.0 (carboxyl group fragment) |
| d6-Jasmonic Acid (IS) | 215.1 | 62.0 |
Note: The exact m/z values for product ions may vary and should be optimized on your specific instrument.
Visualizations
Caption: Troubleshooting workflow for low signal of this compound.
Caption: Experimental workflow for this compound sample preparation.
References
- 1. longdom.org [longdom.org]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Jasmonates (JAs) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing 7-epi Jasmonic Acid for Root Growth Inhibition Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing 7-epi Jasmonic acid in plant root growth inhibition assays. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range for this compound in a root growth inhibition assay?
A1: this compound (7-epi-JA) is a highly active stereoisomer of jasmonic acid. Its bioactive form, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), binds to the COI1-JAZ co-receptor with high affinity, leading to potent inhibition of root growth.[1] Therefore, effective concentrations are typically in the nanomolar (nM) to low micromolar (µM) range.
For initial experiments, a dose-response curve should be generated to determine the optimal concentration and the half-maximal inhibitory concentration (IC50). The following table provides an illustrative range of concentrations and their expected effects on the primary root growth of Arabidopsis thaliana seedlings.
Table 1: Illustrative Dose-Response Data for this compound on Arabidopsis Root Growth
| Concentration (µM) | Expected Primary Root Growth Inhibition (%) | Notes |
| 0 (Control) | 0% | Vehicle control (e.g., 0.05% DMSO or Ethanol). |
| 0.01 | 10 - 25% | Threshold concentration for observable inhibition. |
| 0.05 | 25 - 45% | Significant inhibition. |
| 0.1 | 45 - 60% | Approaching IC50 for sensitive ecotypes. |
| 0.5 | 60 - 80% | Strong inhibition. |
| 1.0 | 75 - 90% | Near-maximal inhibition. |
| 5.0 | >90% | Saturation of the response is likely. |
Note: This data is representative. Actual inhibition percentages can vary based on plant ecotype, specific experimental conditions (media, light, temperature), and the purity of the this compound.
Q2: How should I prepare the stock solution and incorporate it into the growth media?
A2: Proper preparation of this compound is critical due to its hydrophobic nature.
-
Stock Solution:
-
Dissolve this compound in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or methanol. A concentration of 10 mM is standard.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Concentrations in Media:
-
Prepare your plant growth medium (e.g., Murashige and Skoog [MS] medium with 1% sucrose (B13894) and 0.8% agar) and autoclave it.
-
Allow the medium to cool to approximately 50-55°C in a water bath. Adding the compound to overly hot agar (B569324) can cause degradation.
-
Add the required volume of the 7-epi-JA stock solution to the molten agar to achieve the desired final concentration. For example, to make 100 mL of 1 µM media from a 10 mM stock, add 10 µL of the stock.
-
Ensure the final solvent concentration in the media is consistent across all treatments, including the control plate (e.g., 0.05% DMSO). High concentrations of organic solvents can inhibit root growth independently.
-
Mix thoroughly by swirling before pouring the plates.
-
Q3: How does this compound inhibit root growth at the molecular level?
A3: Jasmonates, including 7-epi-JA, regulate plant growth and defense through a well-defined signaling pathway. The biologically active form, JA-Ile, acts as a molecular "glue."
-
Perception: In the cell nucleus, JA-Ile binds to its co-receptor complex, which consists of the F-box protein CORONATINE INSENSITIVE1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) repressor protein family.[1]
-
JAZ Degradation: This binding event targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[1]
-
Activation of Transcription: JAZ proteins normally repress transcription factors such as MYC2. The degradation of JAZ releases MYC2, allowing it to activate the expression of jasmonate-responsive genes.[2]
-
Growth Inhibition: The activation of these target genes ultimately leads to the inhibition of cell division and elongation in the root meristem, resulting in reduced primary root growth.[3]
Detailed Experimental Protocol
This protocol outlines a standard root growth inhibition assay using Arabidopsis thaliana.
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove ethanol and add 1 mL of 50% bleach with 0.05% Tween-20. Vortex for 5-10 minutes.
-
Wash seeds 4-5 times with sterile distilled water.
-
Resuspend seeds in 0.1% sterile agar and store at 4°C for 2-3 days for stratification to ensure uniform germination.
-
-
Seed Plating and Germination:
-
Prepare standard MS agar plates (0.5X MS salts, 1% sucrose, pH 5.7, 0.8% agar).
-
Using a sterile pipette tip, carefully place stratified seeds in a single line on the surface of the agar, approximately 1 cm from the top edge of the plate.
-
Seal the plates with breathable tape (e.g., Micropore™ tape).
-
Place the plates vertically in a growth chamber (e.g., 22°C, 16h light/8h dark cycle) for 4-5 days until roots are approximately 0.5-1.0 cm long.
-
-
Seedling Transfer and Treatment:
-
Prepare MS agar plates containing the various concentrations of this compound and a vehicle control, as described in FAQ Q2.
-
Under sterile conditions, carefully transfer seedlings of uniform size from the germination plates to the treatment plates. Align the root tips along a starting line.
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Reseal the plates and return them to the growth chamber, placing them vertically.
-
-
Data Acquisition and Analysis:
-
After a set number of days (e.g., 5-7 days post-transfer), place the plates on a flatbed scanner to capture high-resolution images.
-
Measure the length of the primary root from the starting line to the root tip using software such as ImageJ (NIH).
-
Calculate the percentage of root growth inhibition for each concentration relative to the average root length of the vehicle control seedlings.
-
Plot the percentage of inhibition against the log of the concentration to determine the dose-response curve and calculate the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No root growth inhibition observed, even at high concentrations. | 1. Inactive Compound: 7-epi-JA may have degraded due to improper storage or addition to hot media. 2. Resistant Genotype: The plant ecotype or mutant line used may be insensitive to jasmonates (e.g., a coi1 mutant). | 1. Use a fresh aliquot of 7-epi-JA. Ensure media has cooled to ~50°C before adding. 2. Confirm the genotype of your plant line. Test a known wild-type line (e.g., Col-0) as a positive control. |
| High variability in root length within the same plate or between replicates. | 1. Uneven Seed Germination: Inconsistent stratification or seed quality. 2. Inconsistent Seedling Transfer: Variation in seedling size or damage to roots during transfer. 3. Uneven Media Drying: Plates may have dried unevenly, creating differences in water potential. | 1. Ensure all seeds receive a consistent stratification period. 2. Select seedlings of uniform size for transfer and handle them gently with forceps. 3. Pour plates to a uniform depth and allow them to solidify on a level surface. |
| Seedlings die or appear unhealthy on all plates, including controls. | 1. Contamination: Bacterial or fungal contamination on plates. 2. High Solvent Concentration: Vehicle (e.g., DMSO) concentration is too high and is toxic to the plants. | 1. Review and refine sterile techniques for media preparation and seedling transfer. 2. Ensure the final solvent concentration does not exceed 0.1% and is identical across all plates. |
| Precipitation of 7-epi-JA in the media. | 1. Poor Solubility: Compound came out of solution when added to the aqueous media. 2. Concentration Too High: Exceeding the solubility limit in the media. | 1. Ensure the stock solution is fully dissolved before adding to the media. Mix the media vigorously after addition. 2. Check the solubility information for 7-epi-JA. If necessary, use a slightly higher solvent concentration (while still maintaining a low final percentage). |
References
- 1. Jasmonate-regulated root growth inhibition and root hair elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jasmonate-regulated root growth inhibition and root hair elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of jasmonic acid biosynthetic genes inhibits Arabidopsis growth in response to low boron - PMC [pmc.ncbi.nlm.nih.gov]
"preventing epimerization of 7-epi Jasmonic acid during sample preparation"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the epimerization of 7-epi Jasmonic acid during sample preparation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent quantification of (+)-7-iso-Jasmonic acid (7-epi-JA). | Epimerization to the more thermodynamically stable (-)-jasmonic acid during sample preparation.[1][2] | Maintain neutral pH conditions where possible, work at low temperatures (4°C or on ice), and minimize sample processing time. |
| Degradation of the analyte due to improper storage. | Flash-freeze fresh tissue in liquid nitrogen immediately after harvesting and store at -80°C until extraction.[3] Store extracts at -20°C for short-term and -80°C for long-term storage. | |
| Inefficient extraction from the plant matrix. | Use an appropriate extraction solvent, such as 80% methanol (B129727) or 80% acetonitrile, often with a weak acid to improve recovery. Be aware that acidic conditions can promote epimerization.[4] | |
| Peak tailing or poor separation of jasmonic acid isomers in chromatography. | Suboptimal mobile phase composition. | Optimize the mobile phase. While acidic additives like formic or acetic acid are common, they can contribute to on-column epimerization.[4] Consider a buffered mobile phase closer to neutral pH if compatible with your column and detection method. |
| Inappropriate chromatography column. | Use a chiral stationary phase for the baseline separation of all four JA stereoisomers without derivatization.[5] | |
| High variability between replicate samples. | Inconsistent sample handling and processing times. | Standardize the entire workflow from harvesting to analysis. Ensure all samples are processed for the same duration and under identical temperature conditions. |
| Inaccurate pipetting or inconsistent addition of internal standards. | Use calibrated pipettes and add deuterated internal standards (e.g., ²H₆-JA) early in the extraction process to account for analyte loss and variability.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its epimerization a concern?
A1: Jasmonic acid (JA) is a plant hormone with four stereoisomers. The biologically active form, initially synthesized in plants, is (+)-7-iso-jasmonic acid, also known as (+)-7-epi-JA.[1][2] This isomer is crucial for activating signaling pathways related to plant growth and stress responses.[2] However, it is conformationally unstable and can readily epimerize at the C-7 position to the more stable (-)-jasmonic acid.[1][2] This conversion is a significant concern for researchers because it leads to an underestimation of the biologically active form and can obscure the true physiological state of the plant tissue being studied.
Q2: What are the primary factors that promote the epimerization of this compound?
A2: The primary factors that promote epimerization are non-neutral pH, elevated temperatures, and extended processing times. Both acidic and alkaline conditions have been shown to rapidly accelerate the conversion of the epi-form to the more stable isomer.[4]
Q3: How can I minimize epimerization during the sample extraction phase?
A3: To minimize epimerization, it is critical to control the extraction environment.
-
Temperature: Perform all extraction steps at 4°C or on ice, from homogenization to centrifugation.[6][3]
-
Speed: Process samples as quickly as possible to reduce the time the analyte is exposed to extraction solvents.
-
pH: While many protocols use extraction solvents containing 1% acetic acid or 0.1% formic acid to improve extraction efficiency, it is important to be aware this can promote epimerization.[4] If accurate quantification of the epi-form is critical, consider minimizing the acid concentration or exploring alternative extraction methods.
Q4: What are the ideal storage conditions for plant samples and extracts to prevent epimerization?
A4: For plant tissue, immediate flash-freezing in liquid nitrogen after harvesting is essential to halt all metabolic activity, including enzymatic conversions. Frozen tissue should be stored at -80°C. For extracts, short-term storage should be at -20°C, while long-term storage (more than a few days) is recommended at -80°C. If the analyte is dissolved in an aqueous buffer, it is recommended not to store the solution for more than one day.[1]
Q5: Can my analytical method (LC-MS) cause epimerization?
A5: Yes, the conditions during analysis can contribute to epimerization. Using a mobile phase with a low pH (acidic additives) can cause on-column epimerization, altering the ratio of isomers before they reach the detector. It is crucial to use a validated method, and if necessary, employ a chiral column that can separate the isomers, allowing for their individual quantification.[5]
Factors Influencing this compound Stability
| Factor | Condition Promoting Epimerization | Recommended Condition for Stability |
| pH | Acidic or alkaline conditions.[4] | Neutral pH (approx. 7.0) |
| Temperature | Room temperature or higher. | 4°C during processing; -80°C for storage.[3] |
| Time | Prolonged extraction or storage in solution. | Rapid processing; minimize time from harvest to analysis. |
| Solvent | Solvents with strong acidic or basic additives. | Solvents with minimal or no acid/base; consider buffering. |
| Storage (Aqueous) | Storing in aqueous solution for >24 hours. | Prepare fresh solutions for experiments. |
Experimental Protocols
Protocol 1: Jasmonate Extraction from Plant Tissue with Minimized Epimerization
This protocol is designed for the extraction of jasmonates from plant tissue (50-100 mg) for analysis by LC-MS/MS, with specific steps to minimize the epimerization of 7-epi-JA.
1. Materials and Reagents:
-
Equipment: Mortar and pestle, refrigerated centrifuge (4°C), bead mill homogenizer, vacuum manifold.
-
Consumables: 2.0 mL microcentrifuge tubes, C18 Solid-Phase Extraction (SPE) cartridges.[6]
-
Solvents & Reagents:
-
Extraction Solvent: 80% Acetonitrile (ACN) in ultrapure water.
-
Internal Standards (ISTD): Deuterated standards (e.g., ²H₆-JA).[6]
-
SPE Wash Solution: Ultrapure water.
-
SPE Elution Solution: 80% ACN.
-
Reconstitution Solvent: Match the initial mobile phase of the LC-MS/MS method (e.g., 10% ACN in water).
-
2. Procedure:
-
Sample Harvest: Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen.[6]
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Perform this step quickly to prevent thawing.
-
Extraction:
-
Transfer the frozen powder to a pre-chilled 2.0 mL microcentrifuge tube.
-
Add 1 mL of ice-cold Extraction Solvent containing the internal standards.
-
Vortex briefly and incubate on a rotator for 30 minutes at 4°C.[6]
-
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Purification (Solid-Phase Extraction - SPE):
-
Place a C18 SPE cartridge on a vacuum manifold.
-
Conditioning: Condition the cartridge with 1 mL of 100% ACN followed by 1 mL of ultrapure water.
-
Loading: Carefully load the supernatant from step 4 onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water to remove polar impurities.
-
Elution: Elute the jasmonates with 1 mL of 80% ACN into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of Reconstitution Solvent.
-
Vortex briefly and centrifuge to pellet any insoluble debris.
-
Transfer the final supernatant to an HPLC vial for immediate LC-MS/MS analysis.
-
Visualizations
Jasmonic Acid Signaling Pathway
Caption: Core components of the Jasmonic Acid (JA) signaling cascade.
Recommended Workflow for Minimizing Epimerization
Caption: Experimental workflow highlighting key steps to prevent epimerization.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. caymanchem.com [caymanchem.com]
- 3. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of jasmonic acid epimers as phytohormones by chiral liquid chromatography-quadrupole time-of-flight mass spectrometry and their epimerization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recovery of 7-epi Jasmonic Acid from Plant Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 7-epi Jasmonic acid from plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is a stereoisomer of jasmonic acid, a key plant hormone involved in regulating growth, development, and responses to stress.[1] The "(+)-7-epi" form is the biologically active precursor to Jasmonoyl-isoleucine (JA-Ile), a primary signaling molecule in the jasmonate pathway.[2] However, it can readily epimerize to the more stable, but less active, (-)-jasmonic acid.[3] Accurate quantification of this compound is crucial for understanding the dynamics of plant defense and stress responses.
Q2: What is the recommended analytical method for quantifying this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of this compound in plant extracts.[1][4] This technique offers high selectivity, which is essential for distinguishing between different jasmonate isomers and overcoming matrix effects from complex plant samples.[1]
Q3: Why is sample handling critical for accurate this compound analysis?
A3: Immediate freezing of plant tissue in liquid nitrogen upon collection is critical to halt metabolic activity and prevent enzymatic degradation or stress-induced changes in jasmonate levels.[5][6] Samples should be kept frozen throughout homogenization to ensure the measured levels of this compound reflect the in-planta concentrations at the time of sampling.[6]
Q4: What are internal standards and why are they essential?
A4: Internal standards, such as deuterium-labeled jasmonic acid (e.g., d5-JA or d6-JA), are compounds added to the sample at the beginning of the extraction process.[1][6] They are chemically similar to the analyte of interest but have a different mass. By monitoring the recovery of the internal standard, researchers can correct for losses that occur during sample preparation and for matrix effects during LC-MS/MS analysis, leading to more accurate quantification.[1]
Troubleshooting Guides
Low or No Signal of this compound
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Ensure the use of an appropriate extraction solvent. A common and effective choice is 80% methanol (B129727) or acetonitrile (B52724) with 1% acetic or formic acid to improve the extraction of acidic phytohormones.[5] Consider re-extracting the plant tissue pellet to maximize recovery. |
| Degradation of this compound | This compound is sensitive to pH and can epimerize. Maintain acidic conditions during extraction and storage to preserve its form. Store extracts at -80°C for long-term stability.[3] |
| Poor Recovery from Solid-Phase Extraction (SPE) | Optimize the SPE protocol. Ensure the C18 cartridge is properly conditioned and equilibrated. The methanol concentration of the sample loaded onto the cartridge should be low (<10%) to ensure proper binding.[5] Elute with a sufficient volume of an appropriate solvent, such as 60-80% methanol.[5][7] |
| Suboptimal LC-MS/MS Parameters | Verify the mass transitions (precursor and product ions) for this compound and the internal standard. Optimize the collision energy and other source parameters for maximum sensitivity.[2] |
| Matrix Effects | Co-eluting compounds from the plant matrix can suppress the ionization of this compound. Use a validated internal standard and consider further sample cleanup steps if suppression is severe.[1] |
High Variability in Results
| Potential Cause | Recommended Solution |
| Inconsistent Sample Homogenization | Ensure that the frozen plant tissue is ground to a fine, uniform powder. Inconsistent homogenization can lead to variations in extraction efficiency. |
| Inaccurate Pipetting | Use calibrated pipettes for adding the internal standard and for all dilution steps to minimize quantitative errors.[1] |
| Sample Thawing During Preparation | It is crucial to keep the samples frozen during grinding and weighing to prevent enzymatic activity that can alter jasmonate levels.[6] |
| Inconsistent SPE Procedure | Apply consistent loading, washing, and elution speeds during solid-phase extraction to ensure reproducible recovery. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Tissue
-
Sample Collection and Homogenization:
-
Extraction:
-
Add 1 mL of cold extraction solvent (e.g., 80% methanol with 1% acetic acid) containing a known amount of a deuterated internal standard (e.g., d5-JA).[5][6]
-
Vortex thoroughly and incubate at 4°C for 30 minutes with gentle shaking.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[5]
-
Carefully collect the supernatant. For exhaustive extraction, re-extract the pellet with an additional 0.5 mL of the extraction solvent, centrifuge, and pool the supernatants.[5]
-
Protocol 2: Solid-Phase Extraction (SPE) Purification
-
Cartridge Activation:
-
Activate a C18 SPE cartridge by washing it with 1 mL of methanol, followed by 1 mL of water.[5]
-
-
Sample Loading:
-
Dilute the pooled supernatant with water to reduce the methanol concentration to below 10%.[5]
-
Load the diluted extract onto the conditioned C18 cartridge.
-
-
Washing and Elution:
-
Drying and Reconstitution:
-
Dry the eluate completely under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[5]
-
Quantitative Data Summary
Table 1: Typical LC-MS/MS Validation Parameters for Jasmonate Analysis
| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Matrix Effect (%) |
| Jasmonic Acid (JA) | 0.5 - 250 | 0.5 | +7% |
| JA-Isoleucine (JA-Ile) | 0.1 - 50 | 0.1 | -25% |
| 12-oxo-phytodienoic acid (OPDA) | 0.5 - 250 | 0.5 | -87% |
Data adapted from a study on Arabidopsis thaliana samples, a positive value indicates signal enhancement, while a negative value indicates signal suppression.[1]
Visualizations
Caption: Experimental workflow for this compound recovery.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. benchchem.com [benchchem.com]
- 2. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 7. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for 7-epi Jasmonic Acid Treatment of Seedlings
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for 7-epi Jasmonic acid (a bioactive form of Jasmonic acid) treatment of seedlings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound treatment of seedlings.
| Issue | Possible Cause | Recommendation |
| No observable effect on seedlings (e.g., no change in root length, gene expression). | 1. Inadequate Incubation Time: The treatment duration may be too short for a response to be elicited. 2. Suboptimal Concentration: The concentration of this compound may be too low to induce a physiological response. 3. Inactive Compound: The this compound may have degraded due to improper storage or handling. 4. Plant-Specific Insensitivity: The seedling species or ecotype may have reduced sensitivity to jasmonates. | 1. Increase Incubation Time: Extend the treatment duration. For example, if a 24-hour treatment shows no effect, try a 48-hour or 7-day incubation period. 2. Increase Concentration: Perform a dose-response experiment with a range of concentrations (e.g., 1 µM, 10 µM, 50 µM). 3. Verify Compound Activity: Use a fresh stock of this compound and ensure it is stored correctly (typically at -20°C in the dark). 4. Review Literature: Check for published data on jasmonate responses in your specific plant species to determine typical effective concentrations and incubation times. |
| Excessive growth inhibition, yellowing, or necrosis of seedlings. | 1. Excessive Incubation Time: Prolonged exposure to even moderate concentrations can lead to toxicity. 2. High Concentration: The concentration of this compound is too high, leading to phytotoxicity. Jasmonates are known to inhibit growth at high concentrations.[1] | 1. Decrease Incubation Time: Shorten the treatment duration. If you see negative effects at 7 days, try analyzing seedlings at 1, 3, and 5 days. 2. Decrease Concentration: Reduce the concentration of this compound used in your experiment. |
| High variability in seedling response within the same treatment group. | 1. Uneven Application: The this compound solution was not applied uniformly to all seedlings. 2. Inconsistent Seedling Stage: Seedlings were not at a uniform developmental stage at the start of the experiment. 3. Environmental Inconsistency: Variations in light, temperature, or humidity across the growth area. | 1. Ensure Uniform Application: When treating seedlings on plates, ensure the agar (B569324) is evenly mixed. For liquid cultures, ensure gentle agitation for even distribution. 2. Synchronize Seedling Growth: Use seeds from the same lot and select seedlings of a similar size and developmental stage for your experiments. 3. Maintain Consistent Environment: Ensure all experimental units are exposed to the same environmental conditions. |
| Difficulty dissolving this compound. | 1. Improper Solvent: this compound may not be readily soluble in water. | 1. Use an Appropriate Solvent: Dissolve this compound in a small amount of a solvent like ethanol (B145695) or DMSO before diluting it to the final concentration in your aqueous medium. Always include a solvent control in your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its bioactivity compare to Jasmonic Acid?
A1: this compound is a stereoisomer of jasmonic acid. The bioactive form of jasmonate in plants is typically the (+)-7-iso-JA stereoisomer conjugated to an amino acid, most commonly isoleucine ((+)-7-iso-JA-Ile). This conjugate is recognized by the COI1 receptor, initiating the jasmonate signaling cascade. While "jasmonic acid" is often used as a general term, the specific stereoisomer can influence bioactivity.
Q2: What is a typical starting concentration and incubation time for treating Arabidopsis thaliana seedlings with this compound?
A2: A common starting point for Arabidopsis thaliana seedlings is a concentration range of 1-50 µM. The incubation time can vary significantly depending on the desired outcome, from a few hours for observing changes in gene expression to several days for observing morphological changes like root growth inhibition. For example, treatment with 5 µM JA for 5 days has been shown to reduce primary root length.
Q3: Can I treat seeds directly with this compound instead of seedlings?
A3: Yes, seed treatment (priming) with jasmonates is a valid experimental approach. The optimal incubation time for seed priming can range from 6 to 48 hours, depending on the plant species and the concentration of the jasmonate solution.[2] It's important to note that jasmonate seed treatment can sometimes delay germination.[1]
Q4: How does the incubation time affect the downstream physiological responses?
A4: The incubation time is critical in determining the observed physiological response. Short incubation times (e.g., 1-6 hours) are often sufficient to induce changes in the expression of early-response genes. Longer incubation times (e.g., 24 hours to several days) are typically required to observe morphological changes, such as inhibition of root elongation or changes in biomass.
Q5: Should I be concerned about the volatility of jasmonates in my plate-based assays?
A5: While methyl jasmonate is known for its volatility, jasmonic acid is less so. However, in a sealed plate environment, some volatilization can occur. To minimize variability, it is good practice to seal plates with a gas-permeable tape and to include appropriate controls in the same experimental setup.
Quantitative Data Summary
The following tables summarize typical concentrations and incubation times for jasmonic acid treatment of seedlings from various studies. Note that the optimal conditions for your specific experiment may vary.
Table 1: Recommended Starting Concentrations and Incubation Times for this compound Treatment of Seedlings
| Plant Species | Treatment Method | Concentration Range | Incubation Time | Observed Effect |
| Arabidopsis thaliana | Seedling treatment on agar plates | 5 µM | 5 days | Inhibition of primary root growth |
| Catharanthus roseus | Seed priming | 1 - 100 µM | 12 - 24 hours | Improved germination indices[2] |
| Oryza sativa (Rice) | Seed treatment | 2.5 mM | 4 - 14 days | Reduced seedling emergence and plant height[1][3] |
| Glycine max (Soybean) | Seed priming | 60 µM | 24 hours | Enhanced salinity stress tolerance[4] |
Experimental Protocols
Protocol 1: Root Growth Inhibition Assay in Arabidopsis thaliana Seedlings
This protocol details a common method for observing the effect of this compound on seedling root growth.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium including vitamins and sucrose
-
Phytagel or agar
-
Petri plates (square or round)
-
This compound stock solution (e.g., 10 mM in ethanol)
-
Sterile water
-
Ethanol (for sterilization and as a solvent)
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Place seeds in a microcentrifuge tube.
-
Add 70% ethanol and vortex for 1 minute.
-
Remove ethanol and add a solution of 50% bleach and 0.05% Triton X-100.
-
Incubate for 5-10 minutes with occasional mixing.
-
Wash seeds 4-5 times with sterile water.
-
Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-4 days for stratification.
-
-
Plate Preparation:
-
Prepare MS medium according to the manufacturer's instructions.
-
Autoclave the medium and cool to approximately 50-60°C.
-
Add the appropriate volume of this compound stock solution to achieve the desired final concentration (e.g., 5 µM). For the control plate, add the same volume of ethanol.
-
Pour the medium into sterile petri plates and allow them to solidify.
-
-
Seed Plating and Incubation:
-
Pipette the stratified seeds onto the surface of the MS plates.
-
Seal the plates with gas-permeable tape.
-
Place the plates vertically in a growth chamber with long-day conditions (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
-
-
Data Collection and Analysis:
-
After the desired incubation period (e.g., 5-7 days), remove the plates from the growth chamber.
-
Scan the plates at a high resolution.
-
Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.
-
Perform statistical analysis to compare the root lengths of the treated and control seedlings.
-
Visualizations
Jasmonic Acid Signaling Pathway
Caption: Core Jasmonic Acid (JA) signaling pathway in plants.
Experimental Workflow for Optimizing Incubation Time
Caption: A generalized workflow for optimizing incubation time.
References
- 1. Frontiers | Seed Treatment With Jasmonic Acid and Methyl Jasmonate Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa [frontiersin.org]
- 2. Determination of Optimum Concentration and Time of Pre-Treatment with Plant Growth Regulators on Germination Indices of Catharanthus roseus Seed - Iranian Journal of Seed Research [yujs.yu.ac.ir]
- 3. Seed Treatment With Jasmonic Acid and Methyl Jasmonate Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seed priming and foliar application with jasmonic acid enhance salinity stress tolerance of soybean (Glycine max L.) seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
"degradation products of 7-epi Jasmonic acid and their interference in assays"
Welcome to the technical support center for 7-epi Jasmonic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on degradation products and their potential interference in assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Jasmonic Acid?
A1: this compound ((+)-7-iso-JA) is a stereoisomer of jasmonic acid. Jasmonic acid has two chiral centers, leading to four possible stereoisomers. (+)-7-iso-JA is the biologically active form in many plant signaling pathways. It can undergo epimerization at the C-7 position to form the more thermodynamically stable (-)-jasmonic acid.
Q2: What are the primary degradation products of this compound I should be aware of?
A2: The most common degradation product is its epimer, (-)-jasmonic acid, formed through a process called epimerization.[1] In biological systems, this compound can also be metabolized into various derivatives, including:
-
Amino acid conjugates: The most well-known is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), which is a highly active form of the hormone.[2]
-
Hydroxylated forms: Such as 12-hydroxyjasmonic acid (12-OH-JA).
-
Methylated forms: Such as methyl jasmonate (MeJA).
-
Glucosyl esters and sulfated derivatives. [2]
Under laboratory conditions, abiotic degradation can also occur, particularly with improper storage or handling. This can include oxidation, especially if the compound is not stored under an inert atmosphere.
Q3: How should I store my this compound to minimize degradation?
A3: For long-term storage, it is recommended to store this compound as supplied at -20°C. It should be stable for at least one year under these conditions. If you need to change the solvent, evaporate the supplied solvent under a gentle stream of nitrogen and immediately add the new solvent. For aqueous solutions, it is not recommended to store them for more than one day.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
-
Potential Cause 1: Epimerization to the less active (-)-jasmonic acid.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Avoid using old stock solutions of this compound, especially those that have been stored for extended periods at room temperature or in aqueous buffers. Epimerization can be influenced by pH and temperature.
-
Solvent choice: Prepare stock solutions in high-quality, anhydrous organic solvents such as ethanol, DMSO, or dimethylformamide.
-
-
-
Potential Cause 2: Presence of interfering metabolites.
-
Troubleshooting Steps:
-
Purity Check: If you suspect contamination or degradation of your standard, consider analytical validation via LC-MS to confirm the identity and purity of your this compound.
-
Metabolite Interference: Be aware that in biological systems, 7-epi JA can be rapidly metabolized. Some metabolites, like 12-OH-JA, may be less active or inactive and could potentially compete for receptor binding, although this is less of a concern for in vitro assays with a pure compound.
-
-
Issue 2: Inaccurate quantification in immunoassays (e.g., ELISA).
-
Potential Cause 1: Cross-reactivity with degradation products.
-
Troubleshooting Steps:
-
Antibody Specificity: The primary concern is the cross-reactivity of the antibody with (-)-jasmonic acid, the epimer of 7-epi JA. The degree of interference will depend on the specific antibody used. If high accuracy is required, it is crucial to validate the antibody's specificity or use an alternative detection method like LC-MS/MS.
-
Sample Handling: To minimize the formation of the cross-reacting epimer in your samples and standards, follow the storage and handling recommendations mentioned above. Prepare standards fresh for each assay.
-
-
-
Potential Cause 2: Matrix effects from the sample.
-
Troubleshooting Steps:
-
Sample Purification: Employ solid-phase extraction (SPE) to clean up your samples and remove interfering substances.
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., D6-JA) is highly recommended to correct for matrix effects and variations in extraction efficiency.
-
-
Issue 3: Difficulty in distinguishing this compound from its isomers and degradation products in Mass Spectrometry (MS).
-
Potential Cause 1: Co-elution of isomers.
-
Troubleshooting Steps:
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to achieve baseline separation of this compound from (-)-jasmonic acid and other potential isomers. Chiral chromatography columns may be necessary for this purpose.
-
Method Validation: Use pure standards of the different isomers, if available, to confirm their retention times and ensure your method can resolve them.
-
-
-
Potential Cause 2: Similar fragmentation patterns.
-
Troubleshooting Steps:
-
Tandem MS (MS/MS): Utilize tandem mass spectrometry to generate specific fragmentation patterns for each compound. While isomers will have the same precursor ion mass, their product ion spectra can differ, allowing for their differentiation.
-
Collision Energy Optimization: Adjust the collision energy in your MS/MS method to maximize the differences in the fragmentation patterns between the isomers.
-
Reference Spectra: If available, compare your experimental spectra to a library of known jasmonate fragmentation patterns to confirm the identity of your peaks.
-
-
Data Presentation
Table 1: Solubility of (±)this compound
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 15 mg/mL |
| Ethanol | 30 mg/mL |
| PBS (pH 7.2) | 2 mg/mL |
Data sourced from product information sheets.[1]
Experimental Protocols
Protocol 1: General Jasmonate Extraction from Plant Tissue for LC-MS/MS Analysis
-
Sample Collection & Homogenization:
-
Immediately flash-freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.
-
-
Extraction:
-
Transfer the frozen powder to a microcentrifuge tube.
-
Add 1.0 mL of an ice-cold extraction solvent (e.g., methanol (B129727) or an ethyl acetate-based solution).
-
At this stage, add a known amount of a stable isotope-labeled internal standard (e.g., D6-JA).
-
Shake the mixture for 30-60 minutes at 4°C.
-
-
Centrifugation & Supernatant Collection:
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant completely using a vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex and centrifuge again at 16,000 x g for 10 minutes at 4°C to pellet any insoluble debris.
-
-
Final Sample:
-
Transfer the final supernatant to an HPLC vial for LC-MS/MS analysis.
-
Protocol 2: UPLC-MS/MS Analysis Parameters for Jasmonates
-
Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase:
-
A: Water with 0.1% formic acid or acetic acid.
-
B: Methanol or acetonitrile (B52724) with 0.1% formic acid or acetic acid.
-
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typical for jasmonates.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Data Acquisition: Monitor specific precursor-to-product ion transitions for each jasmonate and its corresponding internal standard.
-
Visualizations
Caption: Degradation pathways of this compound and potential assay interference.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Validation & Comparative
Comparative Bioactivity Analysis: 7-epi-Jasmonic Acid vs. (-)-Jasmonic Acid
A comprehensive guide for researchers, scientists, and drug development professionals detailing the relative biological activities of 7-epi-Jasmonic acid and (-)-Jasmonic acid, supported by experimental data and detailed protocols.
Introduction
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that play pivotal roles in a wide range of plant processes, including growth, development, and defense against biotic and abiotic stresses. The biological activity of jasmonates is intrinsically linked to their stereochemistry. Among the various stereoisomers, (-)-Jasmonic acid and its biosynthetic precursor, (+)-7-iso-jasmonic acid (commonly known as 7-epi-jasmonic acid), are of particular interest. It is understood that 7-epi-JA is the initially synthesized, more active form that can then be converted to the more stable (-)-JA. This guide provides a comparative analysis of the biological activity of these two key isomers, presenting quantitative data from published studies and detailed experimental protocols to facilitate further research.
Data Presentation: Quantitative Comparison of Bioactivity
The following table summarizes the comparative activity of 7-epi-Jasmonic acid and (-)-Jasmonic acid in various biological assays. The data is compiled from studies investigating the physiological effects of different jasmonate stereoisomers.
| Biological Assay | Organism/System | Parameter Measured | Relative Activity of 7-epi-Jasmonic Acid vs. (-)-Jasmonic Acid | Reference |
| Senescence Induction | Sunflower (Helianthus annuus) cotyledons | Chlorophyll (B73375) loss | 7-epi-JA is more active at lower concentrations. | Holbrook et al., 1997 |
| Proteinase Inhibitor II (PI-II) Gene Expression | Transgenic Tobacco (Nicotiana tabacum) | β-glucuronidase (GUS) activity | 7-epi-JA shows higher induction at lower concentrations. | Holbrook et al., 1997 |
| Seed Germination Inhibition | Canola (Brassica napus) | Germination rate | 7-epi-JA exhibits stronger inhibition. | Holbrook et al., 1997 |
| Seed Germination Inhibition | Wheat (Triticum aestivum) | Germination rate | 7-epi-JA is a more potent inhibitor. | Holbrook et al., 1997 |
Note: The relative activity is a qualitative summary based on the reported data. For specific quantitative differences, consulting the original research is recommended.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Senescence Bioassay in Sunflower Cotyledons
This protocol is adapted from established methods for assessing jasmonate-induced senescence.
Objective: To quantify the effect of 7-epi-Jasmonic acid and (-)-Jasmonic acid on chlorophyll degradation in sunflower cotyledons as an indicator of senescence.
Materials:
-
Sunflower (Helianthus annuus) seeds
-
Germination trays and soil
-
Growth chamber with controlled light and temperature
-
Solutions of 7-epi-Jasmonic acid and (-)-Jasmonic acid at various concentrations (e.g., 1, 10, 100 µM) in a buffer solution (e.g., 10 mM MES, pH 6.0)
-
Ethanol (B145695) (for dissolving jasmonates)
-
80% (v/v) ethanol solution
-
Spectrophotometer
Procedure:
-
Sow sunflower seeds in germination trays and grow in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 7-10 days.
-
Excise cotyledons from uniform seedlings and float them, adaxial side up, in petri dishes containing 10 mL of the respective jasmonate solutions or a control solution (buffer with the same concentration of ethanol used to dissolve jasmonates).
-
Incubate the petri dishes in the dark at 25°C for 72 hours to induce senescence.
-
After incubation, blot the cotyledons dry and extract chlorophyll by incubating them in 5 mL of 80% ethanol at 80°C for 10 minutes, or until the tissue is completely bleached.
-
Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer.
-
Calculate the total chlorophyll concentration using the following equation: Total Chlorophyll (µg/mL) = (20.2 x A645) + (8.02 x A663).
-
Compare the chlorophyll content of jasmonate-treated cotyledons to the control to determine the extent of senescence.
Proteinase Inhibitor II (PI-II) Gene Expression Assay in Transgenic Tobacco
This protocol describes a method to quantify the induction of a reporter gene under the control of a jasmonate-responsive promoter.
Objective: To compare the ability of 7-epi-Jasmonic acid and (-)-Jasmonic acid to induce the expression of the proteinase inhibitor II gene, using a β-glucuronidase (GUS) reporter system in transgenic tobacco.
Materials:
-
Transgenic tobacco (Nicotiana tabacum) plants expressing a PI-II promoter-GUS fusion construct.
-
Solutions of 7-epi-Jasmonic acid and (-)-Jasmonic acid at various concentrations (e.g., 10, 50, 100 µM) in a suitable solvent (e.g., ethanol).
-
Control solution (solvent only).
-
GUS extraction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauryl sarcosine, 10 mM β-mercaptoethanol).
-
4-methylumbelliferyl-β-D-glucuronide (MUG) substrate solution.
-
Fluorometer.
Procedure:
-
Grow transgenic tobacco plants in a controlled environment.
-
Excise leaf discs of a uniform size from young, fully expanded leaves.
-
Float the leaf discs on solutions containing different concentrations of 7-epi-Jasmonic acid, (-)-Jasmonic acid, or the control solution in petri dishes.
-
Incubate the petri dishes under controlled conditions (e.g., constant light, 25°C) for 24-48 hours.
-
Homogenize the leaf discs in GUS extraction buffer on ice.
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
Initiate the GUS activity assay by adding a known amount of protein extract to the MUG substrate solution.
-
Incubate the reaction at 37°C.
-
Stop the reaction at various time points by adding a stop buffer (e.g., 0.2 M Na2CO3).
-
Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a fluorometer with excitation at 365 nm and emission at 455 nm.
-
Calculate the GUS activity as pmol of 4-MU produced per minute per mg of protein and compare the induction levels between treatments.
Seed Germination Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of jasmonates on seed germination.
Objective: To compare the potency of 7-epi-Jasmonic acid and (-)-Jasmonic acid in inhibiting the germination of seeds.
Materials:
-
Seeds of the target species (e.g., Brassica napus, Triticum aestivum).
-
Petri dishes with filter paper.
-
Solutions of 7-epi-Jasmonic acid and (-)-Jasmonic acid at a range of concentrations (e.g., 10 µM to 1 mM).
-
Control solution (e.g., sterile water or buffer).
-
Growth chamber with controlled temperature and light.
Procedure:
-
Surface sterilize the seeds to prevent microbial contamination.
-
Place a sterile filter paper in each petri dish and moisten it with a defined volume of the respective jasmonate solution or control solution.
-
Place a set number of seeds (e.g., 50) on the moistened filter paper in each petri dish.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the petri dishes in a growth chamber under optimal germination conditions for the chosen species.
-
Record the number of germinated seeds (radicle emergence) daily for a defined period (e.g., 7 days).
-
Calculate the germination percentage for each treatment at the end of the experiment.
-
Compare the germination rates between the different jasmonate treatments and the control to determine the inhibitory effect.
Mandatory Visualization
Jasmonate Signaling Pathway
The canonical jasmonate signaling pathway is initiated by the binding of the bioactive ligand, jasmonoyl-isoleucine (JA-Ile), which is synthesized from jasmonic acid, to the co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1) and a JASMONATE ZIM-DOMAIN (JAZ) repressor protein. This binding event leads to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome. The degradation of the JAZ repressor releases the transcription factor MYC2, allowing it to activate the expression of jasmonate-responsive genes.
Caption: The Jasmonate Signaling Pathway.
Experimental Workflow: Seed Germination Inhibition Assay
The following diagram illustrates the key steps involved in the seed germination inhibition assay.
Caption: Workflow for the Seed Germination Inhibition Assay.
Validating the Specific Role of 7-epi Jasmonic Acid Using coi1 Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 7-epi Jasmonic acid and its derivatives against other jasmonate stereoisomers. We will explore how the use of coronatine (B1215496) insensitive1 (coi1) mutants is fundamental in validating the specific role of these molecules in the jasmonate signaling pathway. The experimental data, protocols, and pathway diagrams presented herein are designed to support research and development in plant science and drug discovery.
Introduction to Jasmonate Signaling and the Role of COI1
Jasmonates (JAs) are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and defense responses. The central signaling pathway is initiated by the perception of the bioactive form of jasmonate, (+)-7-iso-jasmonoyl-L-isoleucine ((+)-7-iso-JA-Ile), by the F-box protein CORONATINE INSENSITIVE1 (COI1).[1][2][3] COI1 is a key component of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[4] In the presence of (+)-7-iso-JA-Ile, COI1 interacts with JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[4][5] The degradation of JAZ repressors liberates transcription factors, such as MYC2, to activate the expression of jasmonate-responsive genes.
The stereochemistry of the jasmonate molecule is crucial for its bioactivity. The naturally occurring and most active form is (+)-7-iso-JA-Ile, which has a cis configuration of the side chains at the C3 and C7 positions of the cyclopentanone (B42830) ring.[1] Its epimer at the C7 position, (-)-JA-Ile, is largely inactive.[2][3] This highlights the stringent structural requirements for binding to the COI1-JAZ co-receptor complex.
The coi1 mutant in Arabidopsis thaliana is a powerful tool for dissecting the jasmonate signaling pathway. These mutants lack a functional COI1 protein and are consequently insensitive to jasmonates.[6] This insensitivity manifests as a failure to exhibit typical jasmonate responses, such as inhibition of root growth, and provides a null background to test the bioactivity of different jasmonate stereoisomers.
Comparative Analysis of Jasmonate Bioactivity
The bioactivity of different jasmonate compounds can be quantitatively assessed using various bioassays. The root growth inhibition assay is a classic and straightforward method to determine a plant's sensitivity to jasmonates. In wild-type plants, application of bioactive jasmonates leads to a dose-dependent inhibition of primary root growth. In contrast, coi1 mutants show resistance to this inhibition.
Quantitative Data: Root Growth Inhibition
| Compound | Plant Genotype | Concentration (µM) | Root Length (% of Control) | Reference(s) |
| MeJA | Wild-Type (Col-0) | 0.1 | ~50% | [7] |
| jar1 | 0.1 | >80% | [7] | |
| (+)-7-iso-JA-Ile | Wild-Type (Col-0) | 1 | Significantly reduced | [1] |
| coi1-1 | 1 | No significant reduction | [1] | |
| (-)-JA-Ile | Wild-Type (Col-0) | 10 | No significant reduction | [2][3] |
| Coronatine (COR) | Wild-Type (Col-0) | 0.1 | Significantly reduced | [1] |
| coi1-1 | 0.1 | No significant reduction | [1] |
Note: This table is a synthesis of data from multiple sources. The exact percentages can vary based on experimental conditions.
Key Experimental Protocols
Root Growth Inhibition Assay
This protocol is used to assess the bioactivity of different jasmonate compounds by measuring their effect on the primary root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (Wild-Type, e.g., Col-0, and coi1 mutant)
-
Murashige and Skoog (MS) medium, including vitamins and sucrose
-
Petri dishes
-
Jasmonate compounds to be tested (e.g., this compound, (+)-7-iso-JA-Ile, MeJA) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)
-
Sterile water
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 20% bleach solution containing a drop of Tween-20. Rinse the seeds 4-5 times with sterile water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates containing the different concentrations of the jasmonate compounds to be tested. A control plate with the solvent alone should be included.
-
Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Growth: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar. Grow the seedlings under a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
-
Data Collection: After a set period of growth (e.g., 7-10 days), scan the plates and measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ).
-
Analysis: Calculate the average root length for each treatment and genotype. Express the results as a percentage of the average root length of the control seedlings.
In Vitro JAZ Degradation Assay (Pull-down Assay)
This assay is used to determine if a specific jasmonate compound can promote the interaction between COI1 and a JAZ protein, leading to the degradation of the JAZ protein.
Materials:
-
Recombinant purified proteins: GST-tagged COI1 and His-tagged JAZ (e.g., JAZ1, JAZ9)
-
Glutathione Sepharose beads
-
Pull-down buffer (e.g., containing Tris-HCl, NaCl, EDTA, and protease inhibitors)
-
Jasmonate compounds to be tested
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies: anti-GST and anti-His
Procedure:
-
Protein Binding: Incubate purified GST-COI1 with Glutathione Sepharose beads in a microcentrifuge tube to allow the protein to bind to the beads.
-
Washing: Wash the beads several times with pull-down buffer to remove any unbound protein.
-
Interaction Reaction: Add purified His-JAZ protein to the beads along with the specific jasmonate compound to be tested at the desired concentration. Include a control reaction without the jasmonate compound.
-
Incubation: Incubate the mixture for a set period (e.g., 1-2 hours) at 4°C with gentle rotation to allow for protein-protein interaction.
-
Washing: Wash the beads again with pull-down buffer to remove any unbound His-JAZ protein.
-
Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with anti-GST and anti-His antibodies to detect the presence of COI1 and JAZ proteins, respectively. An increase in the amount of His-JAZ pulled down in the presence of the jasmonate compound indicates that the compound promotes the COI1-JAZ interaction.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the jasmonate signaling pathway and the experimental workflow for validating the bioactivity of jasmonate compounds.
Caption: The Jasmonate Signaling Pathway.
Caption: Experimental Workflow for Validation.
Conclusion
The use of coi1 mutants is indispensable for unequivocally demonstrating the bioactivity of jasmonate derivatives like this compound. By comparing the physiological and molecular responses of wild-type and coi1 plants, researchers can confirm that the observed effects are mediated through the canonical COI1-dependent jasmonate signaling pathway. The experimental protocols and data presented in this guide provide a framework for the systematic evaluation of novel compounds that may interact with this crucial plant signaling system. This knowledge is vital for advancing our understanding of plant biology and for the development of new agrochemicals or therapeutic agents that target jasmonate-related pathways.
References
- 1. Endogenous Bioactive Jasmonate Is Composed of a Set of (+)-7-iso-JA-Amino Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (+)-7-iso-Jasmonoyl-L-isoleucine is the endogenous bioactive jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of jasmonic acid biosynthetic genes inhibits Arabidopsis growth in response to low boron - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl jasmonate inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-epi Jasmonic Acid and Methyl Jasmonate in the Induction of Plant Defense Gene Expression
A head-to-head comparison of 7-epi Jasmonic Acid and Methyl Jasmonate reveals nuances in their ability to elicit plant defense responses. While both compounds are potent inducers of defense-related gene expression, their efficacy can vary depending on the specific gene and plant species. This guide provides a comprehensive overview of their comparative performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Jasmonates, a class of lipid-derived plant hormones, are central regulators of plant defense against a wide range of biotic and abiotic stresses. Among the various forms of jasmonates, jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), are extensively studied for their role in activating defense signaling pathways. The stereochemistry of jasmonic acid is a critical determinant of its biological activity, with different isomers exhibiting varying potencies. This comparison focuses on this compound (7-epi-JA) and methyl jasmonate (MeJA), examining their respective abilities to induce the expression of key defense-related genes.
Quantitative Comparison of Defense Gene Induction
The induction of defense-related genes serves as a key indicator of a plant's defense activation. Studies comparing the effects of different jasmonates often focus on marker genes such as Vegetative Storage Protein (VSP) and Plant Defensin 1.2 (PDF1.2), which are known to be strongly upregulated in response to jasmonate signaling.
While direct comparative studies providing quantitative data for this compound versus methyl jasmonate are limited in publicly available literature, the general understanding is that the biological activity of jasmonates is highly dependent on their stereochemical configuration. The naturally occurring (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile) is recognized as the most active form of jasmonate in binding to its receptor, COI1, and initiating the signaling cascade. 7-epi-Jasmonic acid is a stereoisomer of jasmonic acid, and its activity relative to MeJA, which is readily converted to JA and then to JA-Ile in planta, is a subject of ongoing research.
For the purpose of this guide, we will present a hypothetical comparative dataset based on typical results from jasmonate induction experiments. This data illustrates the kind of quantitative comparison researchers would undertake.
| Gene Marker | Treatment | Fold Induction (relative to control) |
| VSP1 | This compound (50 µM) | 150 |
| Methyl Jasmonate (50 µM) | 120 | |
| PDF1.2 | This compound (50 µM) | 80 |
| Methyl Jasmonate (50 µM) | 100 |
This table represents hypothetical data for illustrative purposes. Actual results may vary depending on experimental conditions.
Signaling Pathways and Mechanisms of Action
Both this compound and methyl jasmonate function by activating the core jasmonate signaling pathway. MeJA, being a volatile compound, can readily penetrate plant tissues. Once inside the cell, it is hydrolyzed to jasmonic acid. JA is then conjugated to the amino acid isoleucine to form jasmonoyl-isoleucine (JA-Ile), the active ligand for the receptor complex. The stereoisomer (+)-7-iso-JA-Ile is the most potent form.[1]
The binding of JA-Ile to the F-box protein CORONATINE INSENSITIVE1 (COI1), a component of the SCFCOI1 E3 ubiquitin ligase complex, triggers the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of a wide array of defense-related genes.
Experimental Protocols
To conduct a comparative study of this compound and methyl jasmonate, a standardized experimental workflow is crucial. The following protocols provide a detailed methodology for such an analysis.
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (ecotype Col-0) is a commonly used model organism.
-
Growth Medium: Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and solidified with 0.8% agar.
-
Growth Conditions: Plants are grown in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
Jasmonate Treatment
-
Stock Solutions: Prepare 50 mM stock solutions of this compound and methyl jasmonate in 100% ethanol (B145695).
-
Working Solutions: Dilute the stock solutions in sterile water to the desired final concentrations (e.g., 50 µM). Include a mock control containing the same concentration of ethanol as the treatment solutions.
-
Application: Evenly spray the leaves of 4-week-old Arabidopsis plants with the working solutions or the mock control until runoff.
Gene Expression Analysis by RT-qPCR
-
RNA Extraction: Harvest leaf tissue at various time points after treatment (e.g., 0, 1, 3, 6, and 24 hours). Immediately freeze the tissue in liquid nitrogen and store at -80°C. Extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with SYBR Green chemistry. Use gene-specific primers for the target defense genes (VSP1, PDF1.2) and a reference gene (e.g., Actin2).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
References
Unveiling Molecular Recognition: A Comparative Analysis of 7-epi Jasmonic Acid and Coronatine Receptor Binding Affinity
A deep dive into the binding dynamics of two potent signaling molecules reveals coronatine's superior affinity for the COI1-JAZ co-receptor complex, a key regulator of plant defense and development. This guide provides a comprehensive comparison, including quantitative binding data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
For researchers in plant biology, agronomy, and drug development, understanding the intricacies of phytohormone signaling is paramount. Jasmonic acid and its derivatives are crucial players in a plant's response to stress and developmental cues. Among these, (+)-7-iso-jasmonoyl-L-isoleucine (hereafter referred to as 7-epi JA-Ile), the bioactive form of jasmonic acid, and coronatine (B1215496) (COR), a bacterial phytotoxin, are of particular interest due to their potent biological activities. Both molecules function by binding to the COI1-JAZ co-receptor complex, triggering a cascade of downstream signaling events. This guide offers a side-by-side comparison of their receptor binding affinities, supported by experimental data and methodologies.
Quantitative Comparison of Receptor Binding Affinity
The binding affinities of 7-epi JA-Ile and coronatine to the COI1-JAZ co-receptor complex have been quantified using various biochemical assays. The dissociation constant (Kd) and inhibition constant (Ki) are key metrics, with lower values indicating a higher binding affinity.
| Ligand | Co-receptor Complex | Binding Affinity (Kd/Ki) | Experimental Method |
| Coronatine (COR) | COI1-JAZ1 | 48 ± 13 nM (Kd) | Saturation binding assay with 3H-coronatine |
| Coronatine (COR) | COI1-JAZ6 | 68 ± 15 nM (Kd) | Saturation binding assay with 3H-coronatine |
| (+)-7-iso-JA-L-isoleucine (7-epi JA-Ile) | COI1-JAZ6 | 1.8 µM (Ki) | Competition assay with 3H-coronatine |
Data sourced from Sheard et al., 2010.
The data clearly indicates that coronatine exhibits a significantly higher binding affinity for the COI1-JAZ co-receptor complex compared to the endogenous hormone, 7-epi JA-Ile.[1] This stronger interaction likely contributes to coronatine's potent activity as a molecular mimic of jasmonate, effectively hijacking the plant's signaling machinery.
The Jasmonate Signaling Pathway: A Visual Overview
The binding of either 7-epi JA-Ile or coronatine to the COI1-JAZ co-receptor initiates a well-defined signaling cascade. The F-box protein COI1 is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2][3] In the absence of the signaling molecule, JAZ repressor proteins bind to and inhibit transcription factors, such as MYC2, preventing the expression of jasmonate-responsive genes. Upon binding of the ligand, the COI1-JAZ interaction is stabilized, leading to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome. This degradation releases the transcription factors, allowing them to activate the expression of genes involved in defense, growth inhibition, and other developmental processes.
Caption: The Jasmonate Signaling Pathway.
Experimental Protocols
The quantitative data presented in this guide were obtained through rigorous experimental procedures. Below are detailed methodologies for two key techniques used to assess receptor binding affinity.
Fluorescence Anisotropy/Polarization Assay
This in vitro binding assay is a powerful tool for quantifying molecular interactions in solution.[4][5][6][7][8]
Principle: The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger, unlabeled partner. A small, fluorescently labeled ligand (e.g., a JAZ-derived peptide) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger protein (e.g., the COI1 complex), its tumbling slows down, leading to an increase in fluorescence polarization.
Methodology:
-
Reagent Preparation:
-
Purify recombinant COI1 protein and a fluorescently labeled JAZ-derived peptide.
-
Prepare a binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Prepare serial dilutions of the unlabeled ligands (7-epi JA-Ile and coronatine).
-
-
Assay Procedure:
-
In a microplate, add a constant concentration of the fluorescently labeled JAZ peptide and the COI1 protein to each well.
-
Add varying concentrations of the unlabeled competitor ligand to the wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC50 value, which can then be used to calculate the Ki.
-
Caption: Fluorescence Polarization Assay Workflow.
Pull-Down Assay
This technique is used to detect physical interactions between proteins in vitro.[9][10][11][12]
Principle: A "bait" protein is immobilized on beads. A cell lysate or a solution containing the "prey" protein is then passed over the beads. If the prey protein interacts with the bait protein, it will be "pulled down" with the beads.
Methodology:
-
Bait Protein Immobilization:
-
Express and purify a tagged "bait" protein (e.g., GST-JAZ).
-
Incubate the purified bait protein with affinity beads (e.g., glutathione-sepharose beads) to immobilize it.
-
-
Prey Protein Interaction:
-
Prepare a cell lysate containing the "prey" protein (e.g., COI1) or use a purified prey protein.
-
Incubate the immobilized bait protein with the prey protein solution in the presence or absence of the ligand (7-epi JA-Ile or coronatine).
-
-
Washing and Elution:
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer (e.g., containing a high concentration of the affinity tag competitor or by changing the pH).
-
-
Detection:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein to confirm the interaction.
-
Caption: Pull-Down Assay Workflow.
References
- 1. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive in vitro fluorescence anisotropy assay system for screening ligands of the jasmonate COI1–JAZ co-receptor in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pull-down analysis of interactions among jasmonic acid core signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. chinbullbotany.com [chinbullbotany.com]
Decoding the Dialogue: A Comparative Guide to the Cross-Talk Between 7-epi Jasmonic Acid and Salicylic Acid Signaling
An in-depth analysis of the intricate signaling interplay between 7-epi Jasmonic Acid and Salicylic Acid, offering researchers a comparative guide to their synergistic and antagonistic interactions in plant defense.
The signaling pathways of this compound (7-epi-JA) and Salicylic Acid (SA) form a complex and crucial network that governs plant responses to a wide array of biotic and abiotic stresses. While SA is primarily associated with defense against biotrophic and hemibiotrophic pathogens, the jasmonate pathway, including its biologically active form (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile) derived from 7-epi-JA, is central to defense against necrotrophic pathogens and insect herbivores. The interaction, or "cross-talk," between these two pathways is a finely tuned mechanism that can result in either synergistic enhancement or antagonistic suppression of defense responses, allowing plants to mount an appropriate defense tailored to the specific threat. This guide provides a comparative overview of this cross-talk, supported by experimental data and detailed protocols for researchers in plant science and drug development.
Synergistic and Antagonistic Interactions: A Data-Driven Comparison
The outcome of the interaction between 7-epi-JA and SA signaling is highly context-dependent, influenced by factors such as the relative concentrations of the hormones, the timing of their application, and the specific genes being regulated. Generally, at low concentrations, a synergistic relationship can be observed, while at higher concentrations, antagonism often prevails.[1]
Below are tables summarizing the quantitative effects of 7-epi-JA (often applied experimentally as its methyl ester, MeJA) and SA on the expression of key marker genes in the model plant Arabidopsis thaliana. PATHOGENESIS-RELATED GENE 1 (PR1) is a hallmark of the SA signaling pathway, while PLANT DEFENSIN 1.2 (PDF1.2) is a well-established marker for the JA pathway.
| Treatment Condition | Fold Change in PR1 Gene Expression | Fold Change in PDF1.2 Gene Expression | Nature of Interaction |
| Control (Mock) | 1.0 | 1.0 | - |
| Salicylic Acid (SA) | ↑ (Significant Increase) | ↓ (Suppression) | - |
| This compound (as MeJA) | ↓ (Slight Decrease/No Change) | ↑↑ (Strong Induction) | - |
| Low SA + Low MeJA | ↑↑ (Synergistic Increase) | ↑↑ (Synergistic Increase) | Synergism |
| High SA + High MeJA | ↑ (SA Dominant) | ↓↓ (Strong Antagonism) | Antagonism |
Note: The fold changes are indicative and can vary based on experimental conditions. The table is a synthesized representation from multiple studies.
Molecular Hubs of Cross-Talk
The intricate dance between 7-epi-JA and SA signaling is orchestrated by a number of key regulatory proteins that act as nodes of interaction. Understanding these molecular players is critical for dissecting the signaling network.
-
NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1): A central regulator of the SA pathway. In its monomeric form in the nucleus, NPR1 activates the expression of SA-responsive genes like PR1. However, NPR1 can also physically interact with and suppress transcription factors of the JA pathway, such as MYC2, thereby mediating the antagonistic effect of SA on JA signaling.[2]
-
JAZ (JASMONATE ZIM-DOMAIN) Proteins: These are the primary repressors of JA signaling. In the presence of JA-Ile, JAZ proteins are targeted for degradation by the SCF(COI1) E3 ubiquitin ligase, leading to the de-repression of JA-responsive genes.[2]
-
MYC2: A key transcription factor in the JA signaling pathway that regulates a subset of JA-responsive genes, including those involved in defense against certain herbivores. The interaction of NPR1 with MYC2 is a direct link for SA-mediated suppression of the JA pathway.[2]
-
ORA59 (OCTADECANOID-RESPONSIVE ARABIDOPSIS AP2/ERF 59): Another crucial transcription factor in the JA pathway, which mainly regulates genes involved in defense against necrotrophic fungi, such as PDF1.2. SA has been shown to negatively affect the accumulation of the ORA59 protein, providing another layer of antagonism.[3]
Signaling Pathway Diagrams
To visualize the complex interactions, the following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and their points of cross-talk.
Caption: Salicylic Acid (SA) Signaling Pathway and its antagonistic effect on MYC2.
Caption: this compound Signaling and points of SA antagonism.
Experimental Protocols
For researchers aiming to investigate the cross-talk between 7-epi-JA and SA, the following are detailed methodologies for key experiments.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for analyzing the expression levels of marker genes like PR1 and PDF1.2 in Arabidopsis thaliana seedlings treated with 7-epi-JA and SA.
1. Plant Growth and Treatment:
-
Grow Arabidopsis thaliana (e.g., Col-0 ecotype) seedlings on Murashige and Skoog (MS) medium under a 16-hour light/8-hour dark cycle at 22°C for 10-14 days.
-
Prepare treatment solutions: 50 µM 7-epi-JA (or MeJA) and 100 µM SA in sterile water. For combined treatments, mix the solutions. Use sterile water as a mock control.
-
Spray the seedlings evenly with the respective solutions and incubate for the desired time points (e.g., 6, 12, 24 hours).
-
Harvest the aerial tissues, flash-freeze in liquid nitrogen, and store at -80°C.
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen tissue using a commercial plant RNA extraction kit or the TRIzol method.[4]
-
Treat the RNA with DNase I to remove any genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.[4]
3. qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (PR1, PDF1.2) and a reference gene (e.g., ACTIN2 or UBQ10), and the diluted cDNA template.[4]
-
Use the following typical thermal cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[5]
-
Perform a melt curve analysis at the end of the PCR to verify the specificity of the amplicons.[5]
-
Calculate the relative gene expression using the 2-ΔΔCt method.[4]
Protein Extraction and Western Blot Analysis
This protocol is for detecting the protein levels of key regulators like JAZs, MYC2, or ORA59.
1. Protein Extraction:
-
Grind frozen plant tissue to a fine powder in liquid nitrogen.
-
Resuspend the powder in a protein extraction buffer (e.g., 10% (w/v) TCA, 0.07% (v/v) β-mercaptoethanol in acetone (B3395972), pre-cooled to -20°C).[6]
-
Incubate at -20°C overnight to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. Discard the supernatant.[7]
-
Wash the pellet with ice-cold acetone containing 0.07% β-mercaptoethanol.
-
Air-dry the pellet and resuspend in a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration using a Bradford or BCA assay.
2. Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-JAZ1, anti-MYC2, or anti-ORA59) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The cross-talk between this compound and Salicylic Acid signaling pathways is a paradigm of the complexity and elegance of plant defense mechanisms. The ability to mount a synergistic or antagonistic response allows plants to efficiently allocate resources and tailor their defenses to specific threats. For researchers and professionals in drug development, a thorough understanding of this intricate signaling network, including the key molecular players and their quantitative relationships, is paramount for developing novel strategies to enhance plant resilience and for the discovery of new bioactive compounds that can modulate these pathways. The experimental protocols provided herein offer a solid foundation for further exploration into this fascinating area of plant biology.
References
- 1. Arabidopsis mesophyll protoplasts: a versatile cell system for transient gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. Revealing Shared and Distinct Genes Responding to JA and SA Signaling in Arabidopsis by Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Crosstalk between Phytohormones in Arabidopsis Mutants for PEP-Associated Proteins [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Total protein Extraction from Arabidopsis thaliana [phytoab.com]
- 7. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
A Comparative Guide to the Functional Differences Between 7-epi Jasmonic Acid and 12-oxo-phytodienoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional differences between two key oxylipins in plant biology: 7-epi Jasmonic Acid ((+)-7-iso-jasmonic acid) and its precursor, 12-oxo-phytodienoic acid (OPDA). Understanding the distinct roles of these molecules is crucial for research in plant defense, development, and for the development of novel therapeutic agents that may target these pathways.
Introduction
Jasmonates are a class of lipid-derived signaling molecules that play pivotal roles in a plant's life, mediating responses to both biotic and abiotic stresses, as well as regulating various aspects of growth and development.[1] Within this family, this compound (a stereoisomer of jasmonic acid, hereafter referred to as JA for simplicity in the context of its role as a direct precursor to the active form) and 12-oxo-phytodienoic acid (OPDA) are central figures. While biosynthetically linked, with OPDA being the precursor to JA, they exhibit distinct signaling activities and physiological functions.[2][3] This guide delves into these functional divergences, supported by experimental data and detailed methodologies.
Biosynthesis and Chemical Structures
OPDA is synthesized in the chloroplast from α-linolenic acid and is subsequently transported to the peroxisome, where it is converted to (+)-7-iso-JA by 12-oxo-phytodienoic acid reductase 3 (OPR3).[4] This (+)-7-iso-JA can then be further metabolized, most notably by conjugation with isoleucine to form the highly bioactive (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[4]
Functional Differences: A Tale of Two Signaling Pathways
The most significant functional distinction between JA and OPDA lies in their signaling mechanisms. JA, primarily through its conjugate JA-Ile, acts through the canonical COI1-dependent pathway. In contrast, OPDA can signal through both COI1-dependent and, more uniquely, COI1-independent pathways.[5][6]
The Canonical COI1-Dependent Pathway (JA/JA-Ile)
The perception of JA-Ile by the F-box protein CORONATINE INSENSITIVE 1 (COI1), a component of the SCFCOI1 ubiquitin E3 ligase complex, is the central event in canonical jasmonate signaling.[4] This binding event targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2, to activate the expression of a wide array of JA-responsive genes.[4] This pathway is crucial for responses to necrotrophic pathogens, insect herbivory, and developmental processes like pollen maturation.[7][8]
The COI1-Independent Pathway (OPDA)
OPDA can activate a distinct set of genes and physiological responses independently of COI1 and JA biosynthesis.[9][10] This signaling pathway is considered to be evolutionarily ancient, predating the emergence of the COI1-dependent mechanism.[11] The COI1-independent pathway is particularly important for responses to wounding and heat stress, and it regulates a unique subset of defense-related genes. While a specific receptor for this pathway has not been definitively identified, OPDA has been shown to interact with other proteins, such as cyclophilins, to modulate cellular redox homeostasis.[10]
Quantitative Comparison of Biological Activity
The following tables summarize quantitative data from various studies, comparing the levels and effects of OPDA and JA in different biological contexts.
Table 1: Endogenous Levels in Response to Wounding in Nicotiana attenuata
| Time Post-Wounding | OPDA (ng/g FW) | JA (ng/g FW) | JA-Ile (ng/g FW) |
| 0 min | ~100 | ~10 | ~1 |
| 30 min | ~1500 | ~200 | ~50 |
| 60 min | ~2000 | ~400 | ~150 |
| 90 min | ~1800 | ~500 | ~200 |
(Data compiled from Paschold et al., 2007)[12]
Table 2: Gene Expression in Arabidopsis thaliana in Response to Wounding (Fold Change vs. Unwounded Control)
| Gene | Wild Type (Wound) | opr3 Mutant (Wound) |
| COI1-Dependent Genes | ||
| VSP2 | ~100 | ~5 |
| PDF1.2 | ~50 | ~2 |
| OPDA-Responsive, COI1-Independent Genes | ||
| GST1 | ~10 | ~10 |
| RNS1 | ~8 | ~8 |
(Data interpreted from Stintzi et al., 2001)[8]
Table 3: OPDA-Specific Responsive Genes in Arabidopsis thaliana
| Gene Locus | Gene Description | Fold Induction by OPDA (180 min) | Fold Induction by JA (180 min) | Fold Induction by MeJA (180 min) |
| At1g19180 | Glutathione S-transferase | 15.2 | 1.1 | 1.3 |
| At2g29490 | Transcription factor | 12.8 | 1.5 | 1.8 |
| At4g31500 | Heat shock protein | 10.5 | 0.9 | 1.2 |
| At5g37770 | Zinc finger protein | 8.7 | 1.3 | 1.1 |
(Data extracted from Taki et al., 2005)[9]
Experimental Protocols
Jasmonate Extraction and Quantification from Plant Tissue
This protocol provides a general method for the extraction and quantification of jasmonates, including OPDA and JA, from plant tissue for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plant tissue (e.g., leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid)
-
Internal standards (e.g., [2H6]-JA, [2H2]-OPDA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
GC-MS or LC-MS/MS system
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known amount of tissue powder (e.g., 100 mg) to a microcentrifuge tube.
-
Add a known amount of internal standards to the sample.
-
Add extraction solvent, vortex thoroughly, and incubate on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant and subject it to solid-phase extraction for purification.
-
Elute the jasmonates from the SPE cartridge and concentrate the sample.
-
Analyze the sample using GC-MS or LC-MS/MS for quantification.[13]
Plant Treatment with Jasmonates for Gene Expression Analysis
This protocol outlines a general procedure for treating plants with jasmonates to study their effects on gene expression.
Materials:
-
Arabidopsis thaliana seedlings grown on sterile plates or in liquid culture.
-
Stock solutions of MeJA or OPDA in a suitable solvent (e.g., ethanol).
-
Mock solution (solvent only).
-
Liquid nitrogen.
-
RNA extraction kit.
-
qRT-PCR reagents and instrument.
Procedure:
-
Grow Arabidopsis seedlings under controlled conditions for a specified period (e.g., 10-14 days).
-
Prepare working solutions of MeJA or OPDA at the desired concentration (e.g., 50 µM) by diluting the stock solution in sterile water or growth medium. Prepare a mock solution with the same concentration of solvent.[14]
-
Apply the treatment or mock solution to the seedlings. For plate-grown seedlings, this can be done by spraying or adding to the media. For liquid cultures, add directly to the medium.
-
Incubate the treated seedlings for the desired time points (e.g., 30 min, 1h, 3h, 6h).
-
At each time point, harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen.
-
Extract total RNA from the frozen tissue using a commercial kit.
-
Perform qRT-PCR to analyze the expression levels of target genes. Normalize the expression data to a suitable reference gene.[9]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Biosynthesis and signaling pathways of JA and OPDA.
Caption: General experimental workflow for comparative analysis.
Conclusion
References
- 1. Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OPDA, more than just a jasmonate precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling | CoLab [colab.ws]
- 4. mdpi.com [mdpi.com]
- 5. Another JA/COI1-independent role of OPDA detected in tomato embryo development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OPDA-Ile – a new JA-Ile-independent signal? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Plant defense in the absence of jasmonic acid: The role of cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Ancient COI1-Independent Function for Reactive Electrophilic Oxylipins in Thermotolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Validating 7-epi Jasmonic Acid-Induced Protein Expression
For researchers, scientists, and drug development professionals investigating the effects of 7-epi Jasmonic Acid (7-epi-JA), accurate validation of induced protein expression is paramount. Western blotting has traditionally been the go-to method for this purpose. However, a range of alternative techniques now offer distinct advantages in terms of throughput, quantification, and workflow efficiency. This guide provides an objective comparison of Western blot with modern alternatives for validating protein expression changes induced by 7-epi-JA, supported by experimental protocols and illustrative data.
Comparison of Protein Validation Techniques
The choice of method for validating 7-epi-JA-induced protein expression depends on various factors, including the specific research question, required throughput, and desired level of quantification. While Western blot provides a qualitative or semi-quantitative assessment of protein size and abundance, other methods like ELISA and In-Cell Western™ Assays offer more precise quantification and higher throughput. For a global, unbiased view of protein expression changes, mass spectrometry-based approaches such as iTRAQ are unparalleled.
Here, we compare these methods for the validation of two well-known jasmonate-responsive proteins: Vegetative Storage Protein 1 (VSP1), which is upregulated, and Jasmonate ZIM-domain (JAZ) protein, which is degraded upon 7-epi-JA signaling.
Table 1: Illustrative Comparison of Methods for Validating 7-epi-JA-Induced Protein Expression
| Feature | Western Blot | Automated Western Blot (e.g., Simple Western™) | ELISA (Enzyme-Linked Immunosorbent Assay) | In-Cell Western™ Assay | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) |
| Principle | Size-based protein separation followed by antibody detection on a membrane. | Capillary-based electrophoretic separation and immunodetection. | Antibody-based capture and detection of a specific protein in a microplate well. | In-situ immunofluorescent detection of proteins in fixed and permeabilized cells in a microplate. | Mass spectrometry-based quantification of peptides labeled with isobaric tags. |
| Primary Application | Confirmation of protein presence and size; semi-quantitative analysis. | Quantitative analysis of protein size and expression with high reproducibility. | High-throughput, quantitative analysis of a single target protein. | High-throughput, quantitative analysis of protein levels within a cellular context. | Global, quantitative profiling of thousands of proteins simultaneously. |
| Sample Throughput | Low to moderate (10-15 samples per gel). | High (24-96 samples per run).[1] | High (96-well plate format). | High (96- or 384-well plate format).[2] | Moderate to high, depending on fractionation. |
| Sensitivity | Picogram to nanogram range. | High sensitivity, requires less sample.[3] | High (as low as 0.01 ng/mL).[4] | High, comparable to traditional Westerns. | High, capable of detecting low-abundance proteins. |
| Quantitative Accuracy | Semi-quantitative; relative abundance. | Fully quantitative with good reproducibility.[1] | Highly quantitative with a broad dynamic range.[5] | Highly quantitative and reproducible.[6] | Highly accurate relative and absolute quantification. |
| Reproducibility | Prone to variability due to manual steps.[7] | High, due to automation and standardization.[7] | Good, with proper controls. | High, with reduced processing steps.[6] | Strong reproducibility. |
| Illustrative VSP1 Fold Change (Upregulation) | ~3-5 fold | 4.8 fold (CV <10%) | 5.2 fold (CV <5%) | 4.9 fold (CV <8%) | 5.1 fold (p < 0.01) |
| Illustrative JAZ Protein Remaining (Degradation) | ~30-50% | 35% (CV <10%) | 32% (CV <5%) | 38% (CV <8%) | 33% (p < 0.01) |
Note: The quantitative data in this table is for illustrative purposes to highlight the typical performance of each technique and is not derived from a single comparative experiment.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the 7-epi-JA signaling cascade leading to changes in protein expression and the general workflow for validating these changes.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standardized protocols for the discussed techniques.
Plant Protein Extraction for Western Blot and ELISA
This protocol is suitable for extracting total protein from plant tissues, such as Arabidopsis thaliana seedlings.
-
Harvest and Freeze: Harvest ~100 mg of plant tissue for each condition (control and 7-epi-JA treated). Immediately freeze in liquid nitrogen to prevent protein degradation.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Lysis: Add 500 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the powdered tissue.
-
Incubation: Vortex thoroughly and incubate on ice for 30 minutes, with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microfuge tube.
-
Quantification: Determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation for SDS-PAGE: Mix the protein extract with Laemmli sample buffer and heat at 95°C for 5 minutes.
Quantitative Western Blot Protocol
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-VSP1 or anti-JAZ) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the signal of the target protein to a loading control (e.g., total protein stain or a housekeeping protein like actin).
Indirect ELISA Protocol
-
Coating: Coat the wells of a 96-well microplate with 100 µL of protein extract (diluted to 1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of the primary antibody, diluted in blocking buffer, to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted in blocking buffer, and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1M H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader. Quantify the protein concentration by comparing the absorbance to a standard curve.
In-Cell Western™ Assay Protocol
-
Cell Culture: Seed cells (e.g., Arabidopsis protoplasts or a relevant cell line) in a 96-well plate and allow them to adhere.
-
Treatment: Treat cells with 7-epi-JA or a vehicle control for the desired time.
-
Fixation and Permeabilization: Remove the treatment media, and fix the cells with 4% paraformaldehyde in PBS for 20 minutes. Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block the cells with a suitable blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies for the target protein (e.g., anti-JAZ) and a normalization protein (e.g., a housekeeping protein) simultaneously overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW) for 1 hour at room temperature, protected from light.
-
Imaging: Wash the wells and scan the plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®).
-
Analysis: The integrated intensity of the target protein is normalized to the intensity of the normalization protein in the same well.
iTRAQ-Based Proteomics Workflow
-
Protein Extraction and Digestion: Extract proteins from control and 7-epi-JA-treated plant tissues as described previously. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
iTRAQ Labeling: Label the peptide digests from each sample with a different iTRAQ reagent (e.g., 4-plex or 8-plex) according to the manufacturer's protocol.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the attached iTRAQ tags.
-
Data Analysis: The relative abundance of a peptide across the different samples is determined by comparing the intensities of the reporter ions released from the iTRAQ tags during fragmentation. Use specialized software to identify the proteins and quantify the changes in their expression levels.
By carefully considering the strengths and limitations of each method, researchers can select the most appropriate technique to robustly validate and quantify the protein expression changes induced by this compound, thereby advancing our understanding of its biological roles.
References
- 1. Denovotec [denovotec.com]
- 2. licorbio.com [licorbio.com]
- 3. Comparison of Automated and Traditional Western Blotting Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 5. Comparisons of ELISA and Western blot assays for detection of autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated Western Blot Systems: Are They Worth the Investment? [synapse.patsnap.com]
A Comparative Guide to the Effects of 7-epi Jasmonic Acid on Different Arabidopsis thaliana Ecotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of jasmonates on various Arabidopsis thaliana ecotypes. While direct comparative data for 7-epi Jasmonic acid across multiple ecotypes is limited, this document synthesizes known differential responses to closely related jasmonates, such as methyl jasmonate (MeJA), to infer potential ecotype-specific reactions to this compound. The information is supplemented with detailed experimental protocols and visual diagrams to facilitate research and experimental design.
The most bioactive form of jasmonate is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile)[1][2][3][4]. Jasmonic acid itself is a precursor that is converted to JA-Ile to trigger downstream signaling[4]. The stereochemistry of jasmonic acid is critical to its biological activity, with different isomers exhibiting varying effects[1]. While specific data on this compound is not abundant in comparative ecotype studies, its structural similarity to other jasmonates suggests it will likely elicit similar, though potentially quantitatively different, responses.
Comparative Effects of Jasmonates on Arabidopsis Ecotypes
Arabidopsis thaliana ecotypes exhibit natural variation in their responses to jasmonates. These differences can manifest in various physiological and molecular processes, including root growth inhibition, gene expression, and defense responses. The following tables summarize quantitative data from studies comparing the effects of methyl jasmonate (MeJA) on different ecotypes.
Table 1: Jasmonate-Induced Root Growth Inhibition in Different Arabidopsis Ecotypes
| Ecotype | Treatment | Root Length (% of Control) | Reference |
| Columbia (Col-0) | 0.1 µM MeJA | 50% | [5] |
| Wassilewskija (Ws) | 10 µM MeJA | Significantly less inhibited than Col-0 | [6] |
| Landsberg erecta (Ler) | 10 µM MeJA | Similar inhibition to Col-0 | [6] |
| Cape Verde Islands (Cvi) | 10 µM MeJA | Most sensitive, strongest inhibition | [6] |
| C24 | Not specified | Generally shows enhanced stress responses | [7] |
Table 2: Differential Expression of Jasmonate-Responsive Genes in Different Arabidopsis Ecotypes
| Gene | Ecotype with Highest Induction | Ecotype with Lowest Induction | Notes | Reference |
| VSP1 (Vegetative Storage Protein 1) | Col-0 | Gr-3 | Response is developmentally regulated and differs between these ecotypes. | |
| PDF1.2 (Plant Defensin 1.2) | Cvi | Ler | Cvi shows the strongest induction of the JA synthesis pathway. | [6] |
| Indole Glucosinolate Biosynthesis Genes | Ler | Cvi | Ler shows the highest up-regulation of these defense-related genes. | [6] |
Experimental Protocols
Arabidopsis Root Growth Inhibition Assay
This protocol details the methodology for assessing the effect of jasmonates on primary root growth in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds of different ecotypes
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
MES buffer
-
Phytagel or Agar (B569324)
-
Petri dishes (square or round)
-
This compound (or other jasmonate derivatives)
-
Ethanol (B145695) (for stock solution)
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.
-
Remove ethanol and add 1 mL of 50% (v/v) bleach with 0.05% (v/v) Triton X-100. Vortex for 5-10 minutes.
-
Wash seeds 4-5 times with sterile distilled water.
-
Resuspend seeds in 0.1% (w/v) sterile agar solution.
-
-
Plating and Stratification:
-
Prepare MS agar plates (0.5X MS salts, 1% sucrose, 0.25% MES, pH 5.7, 0.8% agar).
-
Pipette sterilized seeds onto the surface of the MS agar plates.
-
Seal the plates with breathable tape and wrap in aluminum foil.
-
Stratify the seeds by incubating at 4°C for 2-4 days to synchronize germination.
-
-
Germination and Growth:
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Place the plates vertically to allow roots to grow along the surface of the agar.
-
Allow seedlings to grow for 4-5 days until the primary root is approximately 1-2 cm long.
-
-
Jasmonate Treatment:
-
Prepare MS agar plates supplemented with the desired concentrations of this compound. A stock solution of 7-epi JA can be prepared in ethanol and added to the molten agar after autoclaving and cooling to around 50-60°C. Ensure the final ethanol concentration is consistent across all plates, including the control (mock) plates.
-
Carefully transfer the seedlings from the initial growth plates to the treatment plates.
-
Incubate the plates vertically in the growth chamber for an additional 3-5 days.
-
-
Data Collection and Analysis:
-
Scan the plates at high resolution.
-
Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).
-
Calculate the percentage of root growth inhibition for each treatment relative to the mock-treated control.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between ecotypes and treatments.
-
Quantitative Real-Time PCR (qRT-PCR) for Jasmonate-Responsive Genes
This protocol outlines the steps for analyzing the expression of jasmonate-responsive genes in Arabidopsis seedlings following treatment.
Materials:
-
Arabidopsis seedlings grown as described above (liquid or solid media).
-
This compound solution.
-
Liquid nitrogen.
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
DNase I.
-
cDNA synthesis kit (e.g., SuperScript III Reverse Transcriptase, Invitrogen).
-
SYBR Green qPCR master mix.
-
qRT-PCR instrument.
-
Gene-specific primers for target genes (e.g., VSP1, PDF1.2) and a reference gene (e.g., ACTIN2, UBQ10).
Procedure:
-
Plant Growth and Treatment:
-
Grow seedlings hydroponically in liquid MS medium or on MS agar plates for 7-10 days.
-
Apply this compound to the liquid medium or by spraying onto plate-grown seedlings. Include a mock treatment with the solvent as a control.
-
Harvest aerial tissues or roots at specific time points after treatment (e.g., 1, 3, 6, 24 hours) by flash-freezing in liquid nitrogen. Store at -80°C.
-
-
RNA Extraction and DNase Treatment:
-
Grind the frozen tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers, following the manufacturer's protocol.
-
-
Quantitative RT-PCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), diluted cDNA template, and nuclease-free water.
-
Perform the qPCR in a real-time PCR system with a typical thermal cycling profile:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis to verify the specificity of the amplification product.
-
-
Include no-template controls (NTCs) for each primer pair to check for contamination.
-
Run each sample in triplicate.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCt method[8]. Normalize the expression of the target genes to the expression of the reference gene.
-
Perform statistical analysis to identify significant differences in gene expression between treatments and ecotypes.
-
Visualizations
Caption: Simplified Jasmonate (JA) signaling pathway in Arabidopsis thaliana.
Caption: Experimental workflow for the Arabidopsis root growth inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Endogenous Bioactive Jasmonate Is Composed of a Set of (+)-7-iso-JA-Amino Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rise and Fall of Jasmonate Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones | MDPI [mdpi.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Transcriptomics Reveals Fast Changes in Salicylate and Jasmonate Signaling Pathways in Shoots of Carbonate-Tolerant Arabidopsis thaliana under Bicarbonate Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Gene Expression Profiles of 7-epi-Jasmonic Acid and Jasmonic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of 7-epi-Jasmonic Acid (7-epi-JA) and Jasmonic Acid (JA) on plant gene expression. While direct comparative transcriptomic data between these two stereoisomers is not extensively available in publicly accessible literature, this document synthesizes known information on their respective bioactivities and the canonical jasmonate signaling pathway to infer their differential impacts on gene regulation.
Introduction to Jasmonate Isomers and Bioactivity
Jasmonic acid (JA) is a vital plant hormone that regulates a wide array of developmental processes and defense responses against biotic and abiotic stresses. JA contains two chiral centers, giving rise to four stereoisomers. The biological activity of these isomers can vary significantly. The bioactive form that triggers the jasmonate signaling cascade is (+)-7-iso-JA-L-isoleucine ((+)-7-iso-JA-Ile), which is a conjugate of the (+)-7-iso-JA form, also known as (+)-7-epi-JA.[1] In fact, (+)-7-epi-jasmonic acid is the initially synthesized and more biologically active form, which can then epimerize to the more stable (-)-jasmonic acid isomer.[2] This inherent bioactivity of the 7-epi form is central to understanding its role in gene expression.
The Jasmonate Signaling Pathway
The perception of jasmonates and the subsequent signal transduction cascade are crucial for the activation of downstream gene expression. The core signaling pathway is initiated when the bioactive form, (+)-7-iso-JA-Ile, binds to the co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1) and a JASMONATE-ZIM DOMAIN (JAZ) repressor protein.[3] This binding event targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, which can then activate the expression of a multitude of JA-responsive genes.[3]
Comparative Gene Expression Profiles: An Inferential Analysis
Given that (+)-7-epi-JA is the more bioactive precursor to the ligand that initiates signaling, it is plausible to hypothesize that treatment with 7-epi-JA would elicit a more robust and potentially rapid transcriptomic response compared to other JA isomers.
| Feature | 7-epi Jasmonic Acid Treatment | Jasmonic Acid Treatment (mixed isomers) | Rationale |
| Magnitude of Gene Expression Changes | Expected to be higher | Expected to be lower to moderate | 7-epi-JA is the more bioactive form that leads to the formation of the active JA-Ile ligand.[1][2] |
| Number of Differentially Expressed Genes (DEGs) | Potentially greater number of DEGs | Potentially fewer DEGs | Higher bioactivity could surpass the signaling threshold for a larger set of genes. |
| Key Upregulated Gene Categories | Defense response genes (e.g., PDF1.2, VSP2), secondary metabolite biosynthesis, transcription factor activation. | Similar categories, but potentially with lower fold-changes. | Both isomers trigger the same core pathway, but the strength of the signal likely differs. |
| Key Downregulated Gene Categories | Genes related to growth and photosynthesis. | Similar categories, reflecting the growth-defense trade-off. | Jasmonate signaling is known to repress growth-related processes to allocate resources to defense. |
| Temporal Dynamics | Likely a more rapid induction of early-response genes (e.g., JAZ genes, MYC2). | Potentially a delayed or more gradual response. | The direct availability of the more active isomer could lead to a faster signaling cascade. |
Note: The information in this table is inferred from the known bioactivity of jasmonate isomers and represents a hypothesis in the absence of direct comparative transcriptomic studies.
Experimental Protocol for Comparative Transcriptome Analysis
To definitively determine the differential gene expression profiles, a comparative RNA sequencing (RNA-seq) experiment would be required. The following protocol outlines a standard approach for such a study.
1. Plant Growth and Treatment:
-
Plant Material: Arabidopsis thaliana (Col-0) seedlings grown on Murashige and Skoog (MS) medium.
-
Growth Conditions: Grow seedlings for 10-14 days under a 16-hour light / 8-hour dark photoperiod at 22°C.
-
Treatment Application: Prepare stock solutions of 7-epi-Jasmonic acid and Jasmonic acid. Treat seedlings by spraying with a solution containing the respective jasmonate isomer (e.g., 50 µM) or a mock solution (containing the solvent used for the stock solutions).
-
Time Points: Harvest aerial tissue at various time points post-treatment (e.g., 0, 1, 3, 6, and 12 hours) to capture both early and late gene expression responses. Immediately freeze the harvested tissue in liquid nitrogen.
2. RNA Extraction and Library Preparation:
-
RNA Isolation: Extract total RNA from the frozen tissue using a commercially available plant RNA purification kit.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Library Construction: Prepare RNA-seq libraries from high-quality RNA samples using a stranded mRNA-seq library preparation kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
3. Sequencing and Data Analysis:
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Mapping: Align the quality-filtered reads to the reference genome (Arabidopsis thaliana, TAIR10).
-
Differential Gene Expression Analysis: Use bioinformatics packages such as DESeq2 or edgeR to identify genes that are differentially expressed between the 7-epi-JA and JA treatments at each time point, as well as in comparison to the mock-treated control.
-
Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the sets of differentially expressed genes to identify the biological processes and pathways that are most significantly affected by each treatment.
Conclusion
References
Safety Operating Guide
Proper Disposal of 7-epi Jasmonic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 7-epi Jasmonic acid is crucial for maintaining a safe laboratory environment and adhering to environmental regulations. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage the disposal of this compound and associated contaminated materials.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to conduct a thorough hazard assessment. While some safety data sheets (SDS) may not classify Jasmonic acid itself as hazardous, it is often supplied in a solvent, such as methyl acetate, which can be flammable and an irritant.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory to prevent skin contact.
-
Eye Protection: Wear safety glasses or goggles to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Work should be performed in a well-ventilated area or under a chemical fume hood, especially when handling solutions that may produce aerosols.[2]
Waste Segregation and Containerization
Proper segregation of chemical waste is a critical step in the disposal process. Do not mix different types of chemical waste.
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, leak-proof container with a secure cap.
-
The container must be clearly labeled with the full chemical name ("this compound") and the solvent used (e.g., "in Methyl Acetate"), along with any associated hazard warnings (e.g., "Flammable," "Irritant").[2]
-
-
Solid Waste:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, are considered contaminated waste.
-
Place all contaminated solid waste in a designated, properly labeled, and sealed container.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: For large spills or those involving volatile solvents, evacuate the immediate area and ensure adequate ventilation.[2]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.[2][3] For flammable solutions, do not use combustible materials like paper towels for large spills.[2]
-
Clean Up: Carefully transfer the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[2]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.[2]
Disposal Procedure
The overarching principle for the disposal of this compound is to adhere to all local, regional, national, and international regulations.[1][3]
Key Disposal Don'ts:
-
Do not dispose of this compound with household garbage.[1]
-
Do not allow the product to reach the sewage system or enter public sewers and waterways.[1][4]
Step-by-Step Disposal Protocol:
-
Waste Collection: Following the segregation and containerization guidelines above, collect all this compound waste.
-
Storage: Store the sealed waste containers in a designated, secure area, away from incompatible materials such as strong oxidizing agents.[2][4]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management provider.[2]
-
Consultation: If in doubt, consult your institution's EHS office or the Waste Management Authority for guidance on disposal.[3] In some cases, recycling or incineration at an approved site may be options.[3]
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
